2,4,4-Trimethyl-2-pentanol
Description
Properties
IUPAC Name |
2,4,4-trimethylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-7(2,3)6-8(4,5)9/h9H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYJHYLAMMJNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219040 | |
| Record name | 2,4,4-Trimethyl-2-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690-37-9 | |
| Record name | 2,4,4-Trimethyl-2-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 690-37-9 | |
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| Record name | 2,4,4-Trimethyl-2-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pentanol, 2,4,4-trimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,4,4-Trimethyl-2-pentanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDL7YB58P5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2,4,4-Trimethyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of 2,4,4-Trimethyl-2-pentanol. The information is presented in a clear and concise format, with quantitative data summarized in a structured table for easy comparison. Furthermore, this guide outlines detailed experimental protocols for the determination of these key physical properties, offering valuable insights for laboratory practice.
Core Physical Properties
This compound is a tertiary alcohol with the chemical formula C₈H₁₈O. Understanding its physical properties is crucial for its application in various research and development contexts.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound.
| Physical Property | Value | Units |
| Molecular Weight | 130.23 | g/mol |
| Boiling Point | 144 - 146 | °C |
| Melting Point | -20 | °C |
| Density | 0.819 - 0.82 | g/mL |
| Refractive Index | 1.426 - 1.430 | |
| Flash Point | 46 | °C |
| pKa | 15.31 ± 0.29 | |
| Solubility | Data not readily available; expected to have low solubility in water and be soluble in organic solvents. |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physical properties of organic liquids like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination is the Thiele tube method.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating bath liquid
-
Stand and clamps
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
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The entire assembly is clamped and immersed in the Thiele tube containing mineral oil, ensuring the side arm is not fully submerged.
-
The Thiele tube is gently heated at the side arm. The shape of the Thiele tube allows for convection currents to ensure uniform heating of the bath.
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As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Melting Point
For substances that are solid at room temperature, the melting point is a crucial indicator of purity. Since this compound has a melting point of -20°C, this procedure would require a cryostat or a specialized low-temperature apparatus. The general principles using a standard melting point apparatus are described below.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of the compound (in solid form)
Procedure:
-
A small amount of the solidified this compound is finely powdered.
-
The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) into the bottom.
-
The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
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The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
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The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1°C).
Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume.
Apparatus:
-
Pycnometer or a volumetric flask (calibrated)
-
Analytical balance
-
Thermometer
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
-
The pycnometer is filled with this compound up to the calibration mark. Care should be taken to avoid air bubbles.
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The filled pycnometer is weighed again.
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The temperature of the liquid is recorded.
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The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
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The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
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Dropper
-
Solvent for cleaning (e.g., ethanol or acetone)
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Lens paper
Procedure:
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
The prisms of the refractometer are cleaned with a suitable solvent and dried with lens paper.
-
A few drops of this compound are placed on the lower prism using a dropper.
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The prisms are closed and locked.
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The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.
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The control knob is turned to move the dividing line to the center of the crosshairs.
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The refractive index is read directly from the scale. The temperature should be controlled and recorded, as refractive index is temperature-dependent.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid sample like this compound.
Caption: Workflow for Physical Property Determination.
An In-depth Technical Guide to the Chemical Structure and Bonding of 2,4,4-Trimethyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and bonding of 2,4,4-trimethyl-2-pentanol (CAS No: 690-37-9).[1][2] This tertiary alcohol is of interest in various chemical applications, and a thorough understanding of its molecular architecture and intermolecular forces is crucial for its effective use. This document details its structural features, bond characteristics, and spectroscopic profile, presenting available quantitative data in a structured format.
Chemical Structure
This compound, with the molecular formula C8H18O, is a saturated acyclic alcohol.[1][2] Its IUPAC name is 2,4,4-trimethylpentan-2-ol. The structure features a pentane backbone with two methyl groups and a hydroxyl group at the C2 position, and two methyl groups at the C4 position. This substitution pattern results in a sterically hindered tertiary alcohol.
References
Spectroscopic Profile of 2,4,4-Trimethyl-2-pentanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4,4-Trimethyl-2-pentanol (CAS No: 690-37-9), a tertiary alcohol of interest in various chemical research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.22 | Singlet | 6H | C(CH₃)₂ |
| ~1.45 | Singlet | 2H | CH₂ |
| ~0.95 | Singlet | 9H | C(CH₃)₃ |
| ~1.5 (variable) | Singlet | 1H | OH |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~72.9 | Quaternary | C-OH |
| ~53.1 | Methylene | CH₂ |
| ~31.8 | Quaternary | C(CH₃)₃ |
| ~31.6 | Methyl | C(CH₃)₃ |
| ~29.1 | Methyl | C(CH₃)₂ |
Experimental Protocol: NMR Spectroscopy
A general protocol for obtaining NMR spectra of a liquid sample like this compound is as follows:
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Sample Preparation: A small amount of the neat liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A common concentration range is 5-25 mg of the compound in 0.6-0.7 mL of solvent.
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Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, for instance, a Bruker WM-250 or equivalent.
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Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled spectra are usually recorded for ¹³C NMR to simplify the spectrum to single lines for each unique carbon.
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Diagram 1: NMR Spectroscopy Workflow
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound shows characteristic absorption bands for an alcohol.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Strong | O-H stretch (hydrogen-bonded) |
| ~2950 | Strong | C-H stretch (alkane) |
| ~1365 | Medium | C-H bend (gem-dimethyl) |
| ~1150 | Strong | C-O stretch (tertiary alcohol) |
Experimental Protocol: IR Spectroscopy
For a liquid sample such as this compound, the following protocol is typical:
-
Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded and the background is automatically subtracted.
-
Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber. Absorption bands are identified and correlated with specific functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak is often weak or absent in tertiary alcohols.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 115 | Low | [M - CH₃]⁺ |
| 73 | High | [C(CH₃)₂OH]⁺ |
| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) |
Experimental Protocol: Mass Spectrometry
A typical protocol for obtaining an EI mass spectrum is as follows:
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.
-
Detection: An electron multiplier or other detector records the abundance of each fragment. The resulting data is presented as a mass spectrum, a plot of relative intensity versus m/z.
An In-Depth Technical Guide to the Synthesis of 2,4,4-Trimethyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for 2,4,4-trimethyl-2-pentanol, a tertiary alcohol with applications in various chemical syntheses. The guide details several viable synthetic pathways, including the Grignard reaction, hydration of diisobutylene, and the reduction of 4,4-dimethyl-2-pentanone. Each method is presented with a general reaction scheme, a detailed mechanistic description, and, where available, specific experimental protocols. Quantitative data is summarized for comparative analysis, and key chemical transformations are visualized using reaction pathway diagrams.
Characterization of this compound
Before delving into the synthetic routes, a summary of the physical and spectroscopic properties of the target compound is provided for reference.
| Property | Value |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| CAS Number | 690-37-9[1] |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 144-145 °C |
| Density | 0.81 g/cm³ |
| ¹H NMR (CDCl₃) | δ 1.25 (s, 6H), 1.63 (s, 2H), 0.95 (s, 9H), 1.35 (s, 1H) |
| ¹³C NMR (CDCl₃) | δ 72.8, 55.4, 31.8, 31.7, 29.1 |
| IR (neat) | 3380 (O-H stretch), 2950 (C-H stretch), 1365, 1145 cm⁻¹ |
| Mass Spectrum (m/z) | 115, 73, 59, 57, 43 |
Synthesis Route 1: Grignard Reaction
The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds and is well-suited for the synthesis of tertiary alcohols like this compound. This route typically involves the reaction of a ketone with a Grignard reagent. For the synthesis of this compound, the most direct approach is the reaction of 4,4-dimethyl-2-pentanone with methylmagnesium bromide.
Reaction Scheme
Mechanism
The Grignard synthesis of this compound proceeds through the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the ketone. The reaction is typically followed by an acidic workup to protonate the resulting alkoxide.
Experimental Protocol (Adapted from a general procedure)
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 molar equivalents). Add anhydrous diethyl ether to cover the magnesium. A solution of methyl bromide (1.1 molar equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction is maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 4,4-dimethyl-2-pentanone (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation to yield this compound.
| Parameter | Value |
| Starting Materials | 4,4-Dimethyl-2-pentanone, Methylmagnesium bromide |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | Reflux, then 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-90% (estimated) |
Synthesis Route 2: Hydration of Diisobutylene
The hydration of diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) is a common industrial method for the preparation of this compound. This can be achieved through either acid-catalyzed hydration or oxymercuration-demercuration.
2a. Acid-Catalyzed Hydration
This method involves the addition of water across the double bond of the alkene in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via a carbocation intermediate and follows Markovnikov's rule, leading to the formation of the more substituted alcohol.
The mechanism involves the protonation of the alkene to form a tertiary carbocation, which is then attacked by water. A final deprotonation step yields the tertiary alcohol.
-
Reaction Setup: Diisobutylene is added to an aqueous solution of a strong acid (e.g., 50-65% sulfuric acid) with vigorous stirring.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature, often slightly elevated, to ensure a reasonable reaction rate.
-
Workup: After the reaction is complete, the mixture is neutralized, and the organic layer is separated.
-
Purification: The crude product is washed and then purified by distillation.
| Parameter | Value |
| Starting Material | Diisobutylene |
| Reagents | Water, Sulfuric Acid (catalyst) |
| Reaction Temperature | 30-100 °C |
| Reaction Time | 1-3 hours |
| Typical Yield | Moderate to high (can be affected by side reactions) |
2b. Oxymercuration-Demercuration
This two-step process is an alternative to acid-catalyzed hydration that avoids the formation of a free carbocation intermediate, thus preventing rearrangements. The reaction also follows Markovnikov's rule.
The first step involves the reaction of the alkene with mercuric acetate in aqueous tetrahydrofuran (THF) to form a mercurinium ion intermediate. Water then attacks the more substituted carbon. In the second step, sodium borohydride is used to replace the mercury-containing group with a hydrogen atom.
-
Oxymercuration: To a solution of mercuric acetate in a mixture of water and tetrahydrofuran (THF), diisobutylene is added. The mixture is stirred at room temperature until the reaction is complete.
-
Demercuration: A solution of sodium borohydride in aqueous sodium hydroxide is added to the reaction mixture.
-
Workup: The mercury is allowed to settle, and the organic layer is decanted. The aqueous layer is extracted with an organic solvent (e.g., ether). The combined organic layers are dried and the solvent removed.
-
Purification: The product is purified by distillation.
| Parameter | Value |
| Starting Material | Diisobutylene |
| Reagents | Mercuric acetate, Water, THF, Sodium borohydride |
| Reaction Temperature | Room temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | High (>90%) |
Synthesis Route 3: Reduction of 4,4-Dimethyl-2-pentanone
The reduction of the corresponding ketone, 4,4-dimethyl-2-pentanone, provides a direct route to this compound. This can be achieved using various reducing agents, with sodium borohydride being a common and convenient choice for laboratory-scale synthesis. Catalytic hydrogenation is another viable option, particularly for larger-scale production.
3a. Reduction with Sodium Borohydride
Sodium borohydride (NaBH₄) is a selective reducing agent that readily reduces ketones to secondary alcohols.
The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. Subsequent workup with water or a dilute acid protonates the resulting alkoxide.
-
Reaction: 4,4-dimethyl-2-pentanone is dissolved in a suitable protic solvent, such as methanol or ethanol. The solution is cooled in an ice bath, and sodium borohydride is added in portions.
-
Workup: After the reaction is complete, the mixture is quenched with water or a dilute acid. The product is then extracted with an organic solvent.
-
Purification: The organic extracts are dried, and the solvent is evaporated. The resulting alcohol is purified by distillation.
| Parameter | Value |
| Starting Material | 4,4-Dimethyl-2-pentanone |
| Reagent | Sodium Borohydride |
| Solvent | Methanol or Ethanol |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 30-60 minutes |
| Typical Yield | High (>90%) |
3b. Catalytic Hydrogenation
Catalytic hydrogenation involves the reaction of the ketone with hydrogen gas in the presence of a metal catalyst.
-
Reaction Setup: 4,4-dimethyl-2-pentanone is dissolved in a solvent (e.g., ethanol) in a hydrogenation apparatus. A catalyst, such as Raney nickel or a platinum or palladium-based catalyst, is added.
-
Hydrogenation: The apparatus is filled with hydrogen gas to a specified pressure, and the mixture is agitated at a controlled temperature until the theoretical amount of hydrogen is consumed.
-
Workup: The catalyst is removed by filtration, and the solvent is evaporated.
-
Purification: The product is purified by distillation.
| Parameter | Value |
| Starting Material | 4,4-Dimethyl-2-pentanone |
| Reagents | Hydrogen gas, Metal catalyst (e.g., Raney Ni, Pt, Pd) |
| Solvent | Ethanol or other suitable solvent |
| Reaction Conditions | Elevated pressure and temperature |
| Typical Yield | Very high (>95%) |
Summary and Comparison of Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Grignard Reaction | 4,4-Dimethyl-2-pentanone, Methyl halide | Magnesium | Excellent for C-C bond formation, high yields. | Requires strictly anhydrous conditions. |
| Acid-Catalyzed Hydration | Diisobutylene | Strong acid (e.g., H₂SO₄) | Industrially scalable, uses inexpensive reagents. | Potential for side reactions and rearrangements. |
| Oxymercuration-Demercuration | Diisobutylene | Hg(OAc)₂, NaBH₄ | High yields, avoids rearrangements. | Use of toxic mercury compounds. |
| NaBH₄ Reduction | 4,4-Dimethyl-2-pentanone | Sodium borohydride | Mild conditions, high yields, simple procedure. | Stoichiometric use of reducing agent. |
| Catalytic Hydrogenation | 4,4-Dimethyl-2-pentanone | H₂, Metal catalyst | High yields, clean reaction, catalyst can be recycled. | Requires specialized high-pressure equipment. |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic pathways. The choice of method depends on factors such as the scale of the reaction, the availability of starting materials and reagents, and the desired purity of the final product. For laboratory-scale synthesis, the Grignard reaction and sodium borohydride reduction offer high yields and relatively simple procedures. For industrial-scale production, acid-catalyzed hydration of diisobutylene and catalytic hydrogenation of 4,4-dimethyl-2-pentanone are often preferred due to their cost-effectiveness and high efficiency. The oxymercuration-demercuration route provides an excellent alternative to acid-catalyzed hydration, particularly when avoiding carbocation rearrangements is critical, though the toxicity of mercury reagents is a significant drawback. This guide provides the foundational knowledge for researchers and professionals to select and implement the most suitable synthetic strategy for their specific needs.
References
An In-depth Technical Guide to 2,4,4-Trimethyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4,4-Trimethyl-2-pentanol, including its chemical identity, physicochemical properties, metabolic significance, and detailed experimental protocols for its synthesis, purification, and analysis. This document is intended to serve as a valuable resource for professionals in research, drug development, and related scientific fields.
Chemical Identity and Synonyms
The tertiary alcohol with the chemical structure featuring a pentane backbone substituted with three methyl groups at positions 2, 4, and 4, and a hydroxyl group at position 2, is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 2,4,4-trimethylpentan-2-ol .[1][2] This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial listings.
Table 1: IUPAC Name and Synonyms
| Type | Name |
| IUPAC Name | 2,4,4-trimethylpentan-2-ol |
| Synonym | 2-Hydroxy-2,4,4-trimethylpentane[3][4] |
| Synonym | 2-Pentanol, 2,4,4-trimethyl-[2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and analytical characterization. The key properties are summarized in the table below.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| CAS Number | 690-37-9 | [1] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 144 °C | |
| Melting Point | -20 °C | |
| Density | 0.82 g/mL | |
| Refractive Index | 1.4260 to 1.4300 | |
| pKa | 15.31 ± 0.29 (Predicted) | |
| Flash Point | 46 °C | [3] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments in the molecule. A representative spectrum can be found in various chemical databases.[1][5]
¹H NMR Peak Assignments (Predicted):
-
~0.9 ppm (singlet, 9H): This signal corresponds to the nine equivalent protons of the three methyl groups on the quaternary carbon at position 4 (C(CH₃)₃). The singlet multiplicity is due to the absence of adjacent protons.
-
~1.2 ppm (singlet, 6H): This signal is attributed to the six equivalent protons of the two methyl groups attached to the carbon bearing the hydroxyl group (C(CH₃)₂OH). The singlet nature arises from the lack of adjacent protons.
-
~1.5 ppm (singlet, 2H): This singlet represents the two protons of the methylene group (-CH₂-) at position 3. The singlet multiplicity is a result of being flanked by two quaternary carbons.
-
Variable (singlet, 1H): The chemical shift of the hydroxyl proton (-OH) is variable and depends on factors such as concentration and solvent. It typically appears as a broad singlet.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound through the reaction of a Grignard reagent, tert-butylmagnesium chloride, with acetone.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
tert-Butyl chloride
-
Acetone (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for Grignard reaction (three-necked flask, dropping funnel, reflux condenser with drying tube)
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Prepare a solution of tert-butyl chloride in anhydrous diethyl ether in a dropping funnel. Add a small portion of the tert-butyl chloride solution to the magnesium turnings. If the reaction does not start, gently warm the flask. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Prepare a solution of anhydrous acetone in anhydrous diethyl ether in a dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C. A white precipitate of the magnesium alkoxide will form. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Work-up: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two portions of diethyl ether.
-
Isolation: Combine the ether extracts and wash with brine. Dry the ether solution over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the diethyl ether by rotary evaporation to yield the crude this compound.
Purification by Fractional Distillation
The crude this compound can be purified by fractional distillation at atmospheric pressure.
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude this compound and a few boiling chips in the distillation flask.
-
Distillation: Gently heat the distillation flask. The temperature will rise, and the vapor will begin to ascend the fractionating column.
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 144 °C). Discard any initial lower-boiling fractions.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.[3]
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.[3]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
MS Conditions (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
Ion Source Temperature: 230 °C.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or methanol).
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum for characteristic fragment ions.
Biological Significance and Metabolic Pathways
This compound is not only a synthetic compound but also a significant metabolite in biological systems, particularly in the context of xenobiotic metabolism.
Metabolism of 2,2,4-Trimethylpentane
This compound is a major metabolite of 2,2,4-trimethylpentane (isooctane), a component of gasoline.[6] The metabolism of 2,2,4-trimethylpentane is primarily carried out by cytochrome P450 enzymes in the liver.[7][8][9][10][11] The hydroxylation of the tertiary carbon atom leads to the formation of this compound.
Caption: Metabolic conversion of 2,2,4-trimethylpentane.
Bacterial Degradation of Octylphenol
Certain bacteria, such as those from the Sphingomonas genus, are capable of degrading branched octylphenol, a known endocrine disruptor. In this biodegradation pathway, this compound is formed as a key metabolic intermediate through a type II ipso-substitution mechanism.[12][13][14][15] This process involves the enzymatic cleavage of the alkyl chain from the phenol ring.
Caption: Biodegradation pathway of octylphenol by Sphingomonas sp.
References
- 1. This compound(690-37-9) 1H NMR [m.chemicalbook.com]
- 2. This compound | C8H18O | CID 94740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. How To [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Exploring Cytochrome P450 in Biochemistry: Functions, Importance, and Drug Metabolism - DoveMed [dovemed.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
2,4,4-Trimethyl-2-pentanol CAS number lookup
CAS Number: 690-37-9
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 2,4,4-trimethyl-2-pentanol. The information is intended to support laboratory research and development activities.
Chemical Identity and Physical Properties
This compound, also known as 2-hydroxy-2,4,4-trimethylpentane, is a tertiary octyl alcohol.[1][2][3][4] Its structure consists of a pentane backbone with methyl groups at positions 2 and 4 (two groups) and a hydroxyl group at position 2.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 690-37-9[1][3][5][6][7] |
| Molecular Formula | C₈H₁₈O[1][3][4][5][8] |
| Molecular Weight | 130.23 g/mol [3][4][5][8] |
| IUPAC Name | 2,4,4-trimethylpentan-2-ol[3] |
| Synonyms | 2-Hydroxy-2,4,4-trimethylpentane[1][2][3] |
| InChI Key | BSYJHYLAMMJNRC-UHFFFAOYSA-N[3][5] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Colorless to almost colorless liquid[1][2][9] |
| Boiling Point | 144 °C (417.15 K)[5][10] |
| Melting Point | -20 °C[10] |
| Density | 0.82 g/mL (at 20°C)[1][10] |
| Refractive Index | 1.426 - 1.430 (at 20°C)[1][10] |
| Flash Point | 46 °C[1] |
| pKa (Predicted) | 15.31 ± 0.29[9][10] |
| Purity (Commercial) | >95.0% (by GC)[1][2] |
Safety and Handling
This compound is classified as a flammable liquid and vapor.[1][2][7][8] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses). Work should be conducted in a well-ventilated area or fume hood, away from open flames and ignition sources.[7]
Table 3: GHS Hazard Information
| Hazard Statement | Precautionary Statements |
| H226: Flammable liquid and vapour[1][7][8] | P210: Keep away from heat, sparks, open flames.[1][7][9] |
| P233: Keep container tightly closed.[1][7][9] | |
| P240: Ground/bond container and receiving equipment.[1][7][9] | |
| P280: Wear protective gloves/eye protection.[7] | |
| P403+P235: Store in a well-ventilated place. Keep cool.[1][2] |
Experimental Protocols
Synthesis via Grignard Reaction
A common and reliable method for synthesizing tertiary alcohols is the Grignard reaction. This protocol outlines the synthesis of this compound from the reaction of pinacolone (3,3-dimethyl-2-butanone) with methylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyl iodide or methyl bromide
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings in the flame-dried three-neck flask under an inert atmosphere.
-
Add a small crystal of iodine.
-
Prepare a solution of methyl iodide in anhydrous ether in the dropping funnel.
-
Add a small portion of the methyl iodide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Slowly add the remaining methyl iodide solution to maintain a gentle reflux.
-
After the addition is complete, stir the mixture until the magnesium is consumed. The resulting grey solution is methylmagnesium iodide.
-
-
Reaction with Ketone:
-
Dissolve pinacolone in anhydrous ether in a separate flask.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the pinacolone solution to the stirred Grignard reagent via a dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine all organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by simple distillation to yield pure this compound.
-
Purity Analysis by Gas Chromatography (GC)
The purity of the synthesized product should be assessed using gas chromatography, as this is the standard method reported for commercial products.[1][2]
Typical GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Procedure: Dissolve a small sample of the final product in a suitable solvent (e.g., dichloromethane or ether) and inject it into the GC. The purity is determined by the relative peak area of the product.
Qualitative Identification
Simple chemical tests can confirm the identity of the product as a tertiary alcohol.
-
Lucas Test: Add Lucas reagent (concentrated HCl and ZnCl₂) to a small sample. Tertiary alcohols react rapidly to form an insoluble alkyl chloride, resulting in immediate cloudiness or a separate layer.
-
Oxidation Test: Add an oxidizing agent such as acidified potassium dichromate solution. As a tertiary alcohol, this compound should not be readily oxidized, and therefore no color change (from orange to green) should be observed under mild conditions.
Spectral Data
Spectroscopic analysis is essential for structural confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group, a singlet for the two methylene protons, a singlet for the six protons of the two methyl groups attached to the carbinol carbon, and a singlet for the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments within the molecule.
-
FTIR: The infrared spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and strong C-H stretching bands around 2850-3000 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (if visible) and characteristic fragmentation patterns for a tertiary alcohol, often involving the loss of water and alkyl groups.
Visualized Workflows and Relationships
Synthesis Workflow
The following diagram illustrates the key steps in the proposed Grignard synthesis of this compound.
Caption: Figure 1. Grignard Synthesis Workflow
Qualitative Analysis Logic
This diagram shows the logical flow for identifying the compound as a tertiary alcohol.
Caption: Figure 2. Qualitative Analysis Flowchart
Applications and Research Context
This compound is primarily used as a solvent and as a chemical intermediate.[6][8] In a research context, it has been identified as an intermediate formed during the microbial degradation of the xeno-estrogenic compound octylphenol by Sphingomonas sp.[10][11] It has also been utilized in studies comparing the binding affinities of low-molecular-weight proteins.[10][11] Its well-defined structure and properties make it a useful reference compound in analytical chemistry and toxicology studies.
References
- 1. This compound(690-37-9) 1H NMR spectrum [chemicalbook.com]
- 2. This compound(690-37-9) IR Spectrum [chemicalbook.com]
- 3. This compound | C8H18O | CID 94740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,4-TRIMETHYL-3-PENTANOL(3054-92-0) 13C NMR [m.chemicalbook.com]
- 5. This compound(690-37-9) 13C NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. 2,4,4-Trimethylpentan-1-ol | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
An In-depth Technical Guide on the Thermochemical Data for 2,4,4-Trimethyl-2-pentanol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a summary of the available thermochemical and physical data for 2,4,4-trimethyl-2-pentanol. Due to a notable scarcity of experimentally determined thermochemical data for this specific compound in publicly accessible literature, this document presents available physical properties and supplements with predicted data for a closely related isomer to serve as an illustrative example. Furthermore, a detailed experimental protocol for determining the enthalpy of combustion for alcohols is provided, alongside a visual workflow diagram, to facilitate further research and experimental design.
Introduction to this compound
This compound (CAS Registry Number: 690-37-9) is a tertiary alcohol with the molecular formula C₈H₁₈O.[1][2] Its structure, featuring a quaternary carbon adjacent to the hydroxyl-bearing carbon, results in significant steric hindrance, which influences its physical and chemical properties. Accurate thermochemical data is essential for understanding its reactivity, stability, and potential applications in various chemical processes.
Thermochemical and Physical Data
A comprehensive search of scientific databases, including the NIST Chemistry WebBook, reveals a lack of publicly available, experimentally determined thermochemical data such as enthalpy of formation, heat capacity, and entropy for this compound.[1][2] The NIST database does, however, provide aggregated data on its boiling point.[1]
Physical Properties of this compound
The following table summarizes the available physical properties for this compound.
| Property | Value | Units | Source |
| Molecular Formula | C₈H₁₈O | - | [1][2] |
| Molecular Weight | 130.2279 | g/mol | [1][2] |
| Boiling Point (Tboil) | 417.15 - 419.15 | K | [1] |
Predicted Thermochemical Data for a Structural Isomer (Illustrative Example)
In the absence of experimental data for this compound, the following table presents predicted thermochemical data for a structural isomer, 2,3,4-Trimethyl-2-pentanol , calculated using the Joback Method. This data is provided for illustrative purposes to give an approximation of the expected thermochemical values for a C8 tertiary alcohol.
Compound: 2,3,4-Trimethyl-2-pentanol
| Property | Symbol | Value | Units | Method | Source |
| Enthalpy of Formation (Standard) | ΔfH° | -379.99 | kJ/mol | Joback Method | [3] |
| Gibbs Free Energy of Formation | ΔfG° | -122.38 | kJ/mol | Joback Method | [3] |
| Enthalpy of Fusion | ΔfusH | 6.10 | kJ/mol | Joback Method | [3] |
| Enthalpy of Vaporization | ΔvapH | 48.01 | kJ/mol | Joback Method | [3] |
| Ideal Gas Heat Capacity (at 470.51 K) | Cp,gas | 293.13 | J/mol·K | Joback Method | [3] |
| Critical Temperature | Tc | 646.51 | K | Joback Method | [3] |
| Critical Pressure | Pc | 2893.62 | kPa | Joback Method | [3] |
| Critical Volume | Vc | 0.479 | m³/kmol | Joback Method | [3] |
Experimental Protocol: Determination of Enthalpy of Combustion
The enthalpy of combustion is a critical thermochemical parameter that can be determined experimentally through calorimetry. The following protocol outlines a general method for determining the enthalpy of combustion of a liquid alcohol like this compound using a simple combustion calorimeter.[4][5][6]
Materials and Apparatus
-
Apparatus:
-
Chemicals:
-
This compound
-
Distilled water
-
Procedure
-
Preparation:
-
Place the copper calorimeter can on the digital balance and tare it. Add 100 cm³ of distilled water and record the mass of the water.[4][5]
-
Set up the retort stand and clamp the calorimeter at a suitable height to allow the spirit burner to be placed underneath.[7]
-
Fill the spirit burner with this compound, cap it, and record its initial mass to the nearest 0.01 g.[4][7]
-
-
Measurement:
-
Record the initial temperature of the water in the calorimeter.[4][7]
-
Place the spirit burner under the calorimeter and light the wick.[4][7]
-
Continuously stir the water with the thermometer and monitor the temperature rise.[5][6]
-
Once the temperature has increased by a predetermined amount (e.g., 20-30 °C), extinguish the flame by placing the cap back on the spirit burner.[5]
-
Continue to stir the water and record the maximum temperature reached.
-
Immediately reweigh the spirit burner and cap and record the final mass.[4][7]
-
-
Calculations:
-
Calculate the mass of alcohol burned (malcohol):
-
malcohol = Initial mass of burner - Final mass of burner
-
-
Calculate the heat absorbed by the water (q):
-
q = mwater × cwater × ΔT
-
Where:
-
mwater is the mass of the water in grams.
-
cwater is the specific heat capacity of water (4.184 J/g·°C).
-
ΔT is the change in temperature of the water (°C).[5]
-
-
-
Calculate the moles of alcohol burned (nalcohol):
-
nalcohol = malcohol / Malcohol
-
Where Malcohol is the molar mass of this compound (130.23 g/mol ).
-
-
Calculate the enthalpy of combustion (ΔHc):
-
ΔHc = -q / nalcohol
-
The result is typically expressed in kJ/mol.
-
-
Sources of Error
-
Heat Loss: A significant source of error is heat loss to the surroundings. This can be minimized by using a lid on the calorimeter, insulating the setup, and ensuring a consistent distance between the flame and the calorimeter.[8]
-
Incomplete Combustion: Insufficient oxygen supply can lead to incomplete combustion, producing soot and carbon monoxide, which releases less energy than complete combustion.
-
Evaporation of Alcohol: The alcohol is volatile, so some mass may be lost to evaporation. Keeping the spirit burner capped when not in use is important.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the enthalpy of combustion.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. chemeo.com [chemeo.com]
- 4. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. savemyexams.com [savemyexams.com]
- 6. practical-science.com [practical-science.com]
- 7. Comparing heat energy from burning alcohols | Class experiment | RSC Education [edu.rsc.org]
- 8. scienceready.com.au [scienceready.com.au]
An In-depth Technical Guide to High-Purity 2,4,4-Trimethyl-2-pentanol for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of high-purity 2,4,4-Trimethyl-2-pentanol, including its commercial availability, potential biological activities, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Profile:
-
IUPAC Name: 2,4,4-trimethylpentan-2-ol
-
Synonyms: 2-Hydroxy-2,4,4-trimethylpentane, tert-Octyl alcohol
-
CAS Number: 690-37-9
-
Molecular Formula: C₈H₁₈O
-
Molecular Weight: 130.23 g/mol
Commercial Availability of High-Purity this compound
A variety of chemical suppliers offer this compound at different purity levels suitable for research and development purposes. The following table summarizes the offerings from several key suppliers. Please note that availability and specifications are subject to change and should be confirmed with the respective supplier.
| Supplier | Stated Purity | Analytical Method | Available Quantities |
| TCI Chemicals | >95.0% | Gas Chromatography (GC) | 1g, 5g, 25g |
| Santa Cruz Biotechnology | Not specified | - | Contact for details |
| Smolecule | Research Grade | - | In Stock |
| Pharmaffiliates | High Purity | - | Contact for details |
| ChemicalBook | 98% | - | KG quantities |
| CymitQuimica | 95% | - | 200mg, 1g, 5g |
| CookeChem | >95.0% | Gas Chromatography (GC) | Contact for details |
| PharmaSources.com | 97% | - | 1kg, 25kg, 200kg |
| Fisher Scientific | ≥95.0% | Gas Chromatography (GC) | 1g, 5g |
Potential Biological Activities and Research Applications
Preliminary research and chemical analogy suggest that this compound may possess several biological activities of interest to the drug development community.[1] These include potential antimicrobial, antifungal, and neuroprotective effects.[1] Furthermore, there are suggestions that it may modulate signaling pathways involved in cancer cell proliferation.[1] However, at present, there is a notable lack of specific published studies detailing these effects and the underlying mechanisms for this particular molecule.
The following sections provide generalized experimental protocols that can be adapted to investigate these potential activities of this compound.
Experimental Protocols
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria.
Materials:
-
High-purity this compound
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (broth with DMSO)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with MHB to achieve a range of concentrations (e.g., 500 µg/mL to 0.98 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compound.
-
Controls: Include wells with bacteria and the positive control antibiotic, as well as wells with bacteria and the DMSO vehicle (negative control), and wells with sterile broth only (blank).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Given that this compound is a volatile organic compound, this method is suitable for assessing its antifungal properties.
Materials:
-
High-purity this compound
-
Fungal strains (e.g., Aspergillus niger, Candida albicans)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (double-dish method)
-
Sterile filter paper discs
-
Positive control antifungal (e.g., Fluconazole)
Procedure:
-
Fungal Inoculation: Inoculate the center of a PDA plate with a small amount of the fungal mycelium or a spore suspension.
-
Compound Application: In the lid of a larger, sterile Petri dish, place a sterile filter paper disc. Apply a known volume (e.g., 10-100 µL) of high-purity this compound onto the filter paper disc.
-
Assembly: Place the inoculated PDA plate upside down over the lid containing the test compound, creating a sealed chamber where the vapor of the compound can diffuse.
-
Controls: Prepare a control plate with a filter paper disc treated with a solvent control (e.g., ethanol, if used to dissolve a solid positive control) and another with a known volatile antifungal agent.
-
Incubation: Seal the plates with parafilm and incubate at a suitable temperature for the fungal strain (e.g., 25-30°C) for several days, until the fungal growth in the control plate has reached a significant size.
-
Inhibition Measurement: Measure the diameter of the fungal colony in the test and control plates. Calculate the percentage of growth inhibition.
This protocol is designed to evaluate the effect of this compound on the viability and proliferation of mammalian cells, for instance, in a cancer cell line.
Materials:
-
High-purity this compound
-
Mammalian cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathway Analysis: A Proposed Investigatory Workflow
While there is currently no specific information in the scientific literature detailing the signaling pathways modulated by this compound, its suggested impact on cell proliferation warrants investigation. Below is a hypothetical workflow for how a researcher might begin to explore these effects.
Based on the results of such a workflow, a more detailed picture of the compound's mechanism of action could be developed. For instance, if the initial screen suggests an impact on a common cell survival pathway, a hypothetical model could be proposed for further testing.
This guide serves as a starting point for researchers interested in the potential therapeutic applications of this compound. While the existing body of specific research on its biological effects is limited, the provided protocols and conceptual frameworks offer a solid foundation for future investigations.
References
The Biological Activity of 2,4,4-Trimethyl-2-pentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the known biological activities of 2,4,4-Trimethyl-2-pentanol. The primary focus of this document is the compound's well-documented role as a key metabolite of 2,2,4-trimethylpentane (iso-octane) and its subsequent involvement in a specific form of nephrotoxicity observed in male rats. This toxicity is mediated by the binding of this compound to the male rat-specific protein, alpha-2u-globulin (α2u-globulin). While other biological activities such as neuroprotective, anticancer, antimicrobial, and antifungal effects have been tentatively suggested in broader chemical class contexts, direct and substantive evidence for this compound in these areas is currently lacking. This guide will present the available quantitative data, detailed experimental protocols for the core toxicological findings, and visual representations of the key pathways and experimental workflows.
Introduction
This compound is a tertiary alcohol that has garnered scientific interest primarily due to its role as a significant metabolite of the gasoline component, 2,2,4-trimethylpentane.[1][2] Its biological activity is most prominently and extensively studied in the context of male rat-specific hyaline droplet nephropathy.[1][2] Understanding the mechanisms underlying this specific toxicological effect is crucial for accurate risk assessment of hydrocarbon exposure. This guide aims to consolidate the existing knowledge on the biological interactions of this compound, with a strong emphasis on the molecular and cellular events leading to renal toxicity in the male rat model.
Core Biological Activity: α2u-Globulin-Mediated Nephrotoxicity
The central and most well-characterized biological effect of this compound is its induction of nephrotoxicity in male rats, a phenomenon not observed in female rats or other species. This sex- and species-specific toxicity is directly linked to the interaction of this compound with α2u-globulin, a low molecular weight protein synthesized in the liver of male rats under androgenic control.
Mechanism of Action
The binding of this compound to α2u-globulin is a critical initiating event. This interaction is characterized by high affinity, with a dissociation constant (Kd) in the micromolar range.[3] The formation of the this compound-α2u-globulin complex renders the protein resistant to normal lysosomal degradation within the proximal tubule cells of the kidney.[2] This resistance leads to the accumulation of the complex, forming characteristic hyaline droplets. The buildup of these proteinaceous inclusions ultimately results in cytotoxicity, cell necrosis, and a compensatory increase in cell proliferation. This sustained cycle of cell death and regeneration is believed to be a key factor in the development of renal tumors in male rats following chronic exposure to compounds that induce this pathway.
Signaling Pathway: Adverse Outcome Pathway (AOP) for α2u-Globulin-Mediated Renal Toxicity
The sequence of events from the molecular interaction to the adverse outcome of renal tumors can be described by an Adverse Outcome Pathway (AOP).
Quantitative Data
The following table summarizes the key quantitative data related to the interaction of this compound with α2u-globulin.
| Parameter | Value | Species/System | Reference |
| Dissociation Constant (Kd) | ~10⁻⁷ M | Male Rat Kidney Cytosol | [3] |
Experimental Protocols
In Vivo Model for α2u-Globulin Nephrotoxicity
A common experimental model to study the nephrotoxic effects of this compound's parent compound, 2,2,4-trimethylpentane, involves oral administration to male Fischer 344 rats.
-
Animal Model: Male Fischer 344 rats are typically used due to their consistent expression of α2u-globulin. Female rats serve as a negative control.
-
Dosing: 2,2,4-trimethylpentane is administered as a single oral dose, often via gavage. Doses can range from 50 to 500 mg/kg body weight.[1]
-
Sample Collection: Tissues (kidney, liver) and plasma are collected at various time points (e.g., 4, 8, 12, 24, and 48 hours) post-dosing to assess the distribution and concentration of metabolites.[2]
-
Analysis: Kidney homogenates are analyzed for the presence of this compound and the concentration of α2u-globulin.
α2u-Globulin Binding Assay
To quantify the binding affinity of this compound to α2u-globulin, an in vitro competitive binding assay can be performed.
-
Materials: Purified α2u-globulin from male rat kidneys, radiolabeled ligand (e.g., [³H]-2,4,4-Trimethyl-2-pentanol), and unlabeled this compound.
-
Procedure:
-
A constant concentration of purified α2u-globulin and radiolabeled ligand are incubated.
-
Increasing concentrations of unlabeled this compound are added to compete for binding.
-
The bound and free radiolabeled ligand are separated (e.g., by size exclusion chromatography or dialysis).
-
The amount of bound radiolabeled ligand is quantified by scintillation counting.
-
-
Data Analysis: The data is used to calculate the dissociation constant (Kd) of the binding interaction.
Other Potential Biological Activities (Speculative)
While the role of this compound in nephrotoxicity is well-established, there are mentions in commercially available product descriptions and some generalized literature of other potential biological activities. It is critical to note that these are not supported by direct, robust scientific evidence for this specific compound.
-
Neuroprotective Activity: Some sources suggest potential neuroprotective properties. However, dedicated studies on this compound's effect on neuronal cells or in animal models of neurodegeneration are lacking.
-
Antimicrobial and Antifungal Activity: The potential for antimicrobial and antifungal properties has been mentioned. However, quantitative data such as Minimum Inhibitory Concentrations (MICs) for this compound against specific microbial or fungal strains are not documented.
For these putative activities, no specific signaling pathways or quantitative data can be reliably presented for this compound at this time. Research in these areas would require foundational in vitro screening studies.
Conclusion
The biological activity of this compound is, based on current scientific literature, predominantly centered on its role in inducing α2u-globulin-mediated nephrotoxicity in male rats. The mechanism, involving the formation of a degradation-resistant protein-ligand complex, is well-characterized. For researchers and professionals in drug development and toxicology, the story of this compound serves as a clear example of species- and sex-specific toxicity driven by a unique protein interaction. While the possibility of other biological activities exists, they remain speculative and require rigorous scientific investigation to be substantiated. Future research should focus on targeted in vitro and in vivo studies to explore these potential underexplored activities.
References
- 1. Analysis of alpha2u-globulin in rat urine and kidneys by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 2U-globulin: measurement in rat kidney following administration of 2,2,4-trimethylpentane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
The Metabolic Fate of 2,2,4-Trimethylpentane: A Technical Guide to the Formation of 2,4,4-Trimethyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolism of 2,2,4-trimethylpentane (TMP), a significant component of gasoline, with a specific focus on its biotransformation to 2,4,4-trimethyl-2-pentanol. This metabolite has garnered considerable attention due to its role in the male rat-specific nephrotoxicity induced by TMP. This document consolidates key findings on the metabolic pathways, quantitative data from in vivo and in vitro studies, and detailed experimental protocols for the analysis of TMP and its metabolites. Particular emphasis is placed on the analytical methodologies for metabolite identification and quantification, and the biochemical interactions of this compound with renal proteins. The information presented herein is intended to serve as a valuable resource for researchers in toxicology, drug metabolism, and pharmacology.
Introduction
2,2,4-Trimethylpentane (isooctane) is a branched-chain alkane widely used as an anti-knock agent in gasoline.[1] While generally considered to have low systemic toxicity, exposure to high concentrations of TMP has been shown to induce a unique, male rat-specific nephropathy.[2][3] This renal toxicity is characterized by the accumulation of hyaline droplets in the proximal convoluted tubules.[4] Research has revealed that the metabolism of TMP is a critical factor in the pathogenesis of this condition, with the formation of specific metabolites playing a central role.
One of the most significant metabolites identified is this compound.[2][3] This tertiary alcohol is produced through the hydroxylation of the parent compound and has been identified as the major metabolite in the kidneys of male rats exposed to TMP.[3] Notably, this metabolite is absent in the kidneys of female rats, which do not develop the characteristic nephropathy.[3] The sex-specific accumulation of this compound is attributed to its reversible binding to alpha 2u-globulin, a low molecular weight protein synthesized in the liver of male rats under androgenic control.[5][6] The formation of this metabolite-protein complex is believed to inhibit the lysosomal degradation of alpha 2u-globulin, leading to its accumulation and the subsequent development of renal pathology.[4]
This guide will delve into the technical details of the metabolic conversion of 2,2,4-trimethylpentane to this compound, providing quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Metabolic Pathway of 2,2,4-Trimethylpentane
The primary metabolic pathway for the conversion of 2,2,4-trimethylpentane to this compound is initiated by an oxidation reaction, specifically a hydroxylation. This reaction is catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system, predominantly located in the liver.[7][8] While the specific CYP isozymes responsible for TMP metabolism in rats have not been definitively identified, evidence suggests the involvement of members of the CYP2B and CYP2E1 subfamilies, which are known to metabolize a variety of small, hydrophobic molecules, including alkanes.[9][10][11]
The proposed metabolic activation of 2,2,4-trimethylpentane is depicted in the following pathway:
References
- 1. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. 2,2,4-Trimethylpentane-induced nephrotoxicity. I. Metabolic disposition of TMP in male and female Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha 2U-globulin: measurement in rat kidney following administration of 2,2,4-trimethylpentane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of binding of this compound to low-molecular-weight proteins isolated from kidneys of male rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristics of chemical binding to alpha 2u-globulin in vitro--evaluating structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 2E1 – Alcohol Metabolism [sites.tufts.edu]
- 8. purdue.edu [purdue.edu]
- 9. Inhibitory Potency of 4-Carbon Alkanes and Alkenes toward CYP2E1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYP2E1 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Toxicological Profile of 2,4,4-Trimethyl-2-pentanol: An In-Depth Technical Guide
Disclaimer: Direct toxicological data for 2,4,4-Trimethyl-2-pentanol is limited. Much of the information presented herein is derived from studies on its parent compound, 2,2,4-trimethylpentane, and structurally similar branched-chain and tertiary alcohols. This profile is intended for research and professional audiences and highlights the current understanding, including significant data gaps.
Introduction
This compound (CAS No. 690-37-9) is a tertiary octanol that has garnered attention in the field of toxicology primarily as a major metabolite of the gasoline additive 2,2,4-trimethylpentane (isooctane). Its toxicological significance is most pronounced in the context of male rat-specific nephrotoxicity, a phenomenon linked to the accumulation of alpha-2u-globulin in the kidneys. This technical guide provides a comprehensive overview of the available toxicological information on this compound, including its physicochemical properties, toxicokinetics, and known toxicological effects. In the absence of direct data, information from structurally related compounds is presented to offer a broader perspective on its potential hazards. Detailed experimental protocols based on OECD guidelines are also provided to guide future research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 690-37-9 | |
| Molecular Formula | C₈H₁₈O | |
| Molecular Weight | 130.23 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 144-146 °C | |
| GHS Classification | Flammable liquid and vapor (Category 3) | [1] |
Toxicokinetics and Metabolism
This compound is a significant metabolite of 2,2,4-trimethylpentane (TMP). Following oral administration of TMP to Fischer 344 rats, this compound has been identified as the major metabolite present in the male rat kidney.[3] Interestingly, this metabolite was absent in the kidneys of female rats.[3] Both male and female rats metabolize TMP through the same pathway and at a similar rate; however, female rats excrete more conjugates of this compound in their urine than males.[3] The retention of this compound in the male rat kidney appears to be a key factor in the observed nephrotoxicity.[3]
Toxicological Endpoints
Due to the scarcity of direct studies on this compound, this section includes data from structurally related compounds to provide context.
Acute Toxicity
No specific acute toxicity data (LD50) for this compound were found in the reviewed literature. Table 2 presents data for related compounds.
Table 2: Acute Toxicity Data for Structurally Related Alcohols
| Compound | Test Species | Route | LD50 | Reference |
| tert-Butanol | Rat | Oral | 3.5 g/kg | [4] |
| 4-Methyl-2-pentanol | Rat | Oral | 2260 mg/kg bw | [5] |
| 4-Methyl-2-pentanol | Rabbit | Dermal | 2870 mg/kg bw | [5] |
Skin and Eye Irritation and Sensitization
Specific studies on the skin and eye irritation or sensitization potential of this compound are not available. Safety data sheets for the compound recommend avoiding contact with skin and eyes, suggesting a potential for irritation.[6] For tert-butanol, another tertiary alcohol, it is known to be an irritant to the skin and eyes.[7]
Repeated Dose Toxicity
The most significant finding regarding the repeated dose toxicity of this compound is its role in alpha-2u-globulin nephropathy in male rats.[3] This syndrome is characterized by the accumulation of a low molecular weight protein, alpha-2u-globulin, in the proximal tubules of the kidney. The binding of certain chemicals or their metabolites, such as this compound, to alpha-2u-globulin makes the protein resistant to lysosomal degradation, leading to its accumulation.[8][9] This accumulation results in cytotoxicity, cell death, and a subsequent increase in cell proliferation, which can lead to the formation of renal tumors in chronic studies.[8] It is important to note that this mechanism is considered specific to male rats and is not deemed relevant for human risk assessment as humans do not produce alpha-2u-globulin.[10]
Genotoxicity
No genotoxicity data for this compound were identified. For the related compound tert-butanol, it is not considered to be a genotoxin.[7]
Carcinogenicity
There are no carcinogenicity studies specifically on this compound. However, the induction of alpha-2u-globulin nephropathy by its parent compound, 2,2,4-trimethylpentane, is associated with an increased incidence of renal tubule tumors in male rats.[6] This carcinogenic effect is considered a secondary consequence of the sustained cell proliferation that occurs in response to the cytotoxicity caused by alpha-2u-globulin accumulation.[8]
Reproductive and Developmental Toxicity
No data on the reproductive or developmental toxicity of this compound are available. For tert-butanol, no specific effects on reproduction or development have been reported, with developmental delays only observed in the presence of significant maternal toxicity.[7]
Mechanism of Toxicity: Alpha-2u-Globulin Nephropathy
The primary elucidated mechanism of toxicity involving this compound is its role in inducing alpha-2u-globulin nephropathy in male rats. The proposed signaling pathway is depicted below.
Experimental Protocols
Given the lack of specific experimental data for this compound, this section outlines the standard OECD guidelines that would be followed to assess its toxicological profile.
Acute Oral Toxicity (OECD 423)
The acute toxic class method is a stepwise procedure using a small number of animals.
Methodology:
-
Test Species: Rat (preferred), with females typically used.
-
Procedure: A stepwise dosing approach is used, starting with a dose expected to cause some toxicity. Three animals are used per step.
-
Dose Levels: Fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) are used.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Endpoint: The number of animals that die or show moribund signs at each dose level is used to classify the substance according to the Globally Harmonised System (GHS).[10]
Genotoxicity Testing Strategy
A standard battery of in vitro and in vivo tests is recommended to assess genotoxic potential.
Methodologies:
-
Bacterial Reverse Mutation Test (Ames Test; OECD 471): This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively. The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid. Tests are conducted with and without metabolic activation (S9 mix).
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects damage to chromosomes or the mitotic apparatus. Cultured mammalian cells are exposed to the test substance, and the formation of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) is assessed.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): If in vitro tests are positive, an in vivo test is typically conducted. Rodents are treated with the test substance, and bone marrow or peripheral blood is analyzed for the presence of micronucleated erythrocytes.
Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
This study provides information on the potential health hazards from repeated exposure.
Methodology:
-
Test Species: Rat (preferred).
-
Groups: At least three dose groups and a control group, with a minimum of 5 males and 5 females per group.
-
Administration: The test substance is administered orally (gavage, diet, or drinking water) daily for 28 days.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.
-
Terminal Procedures: At the end of the study, blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed. Histopathological examination of a comprehensive list of tissues is conducted.
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.[1][10]
Conclusion
The toxicological profile of this compound is not well-characterized through direct studies. Its primary known role is as a key metabolite of 2,2,4-trimethylpentane, mediating male rat-specific nephrotoxicity via the alpha-2u-globulin mechanism. While this effect has low relevance to human health, it highlights the compound's biological activity. The lack of data on other critical endpoints such as acute toxicity, irritation, sensitization, genotoxicity, and reproductive toxicity represents a significant data gap. Future research should focus on conducting studies according to standard OECD guidelines to establish a comprehensive and direct toxicological profile for this compound, which would be crucial for a complete risk assessment, especially in contexts where direct exposure to this compound may occur.
References
- 1. oecd.org [oecd.org]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. chemview.epa.gov [chemview.epa.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
Environmental Fate and Degradation of 2,4,4-Trimethyl-2-pentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,4-Trimethyl-2-pentanol is a tertiary alcohol that has been identified as a metabolic intermediate in the biodegradation of the xenoestrogenic compound octylphenol by Sphingomonas species and as a metabolite of the fuel additive 2,2,4-trimethylpentane (isooctane) in toxicological studies. Understanding the environmental fate and persistence of this compound is crucial for assessing its potential environmental impact. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties, environmental partitioning, and degradation of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates predicted data from well-established environmental fate models and draws parallels from the known behavior of structurally similar tertiary alcohols.
Physicochemical Properties
A solid understanding of the physicochemical properties of a compound is fundamental to predicting its environmental behavior. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O | [1][2] |
| Molecular Weight | 130.23 g/mol | [1][2] |
| CAS Number | 690-37-9 | [1][3] |
| Melting Point | -20 °C | ChemicalBook |
| Boiling Point | 144 °C | ChemicalBook |
| Density | 0.82 g/cm³ | ChemicalBook |
| Water Solubility | 1,058 mg/L (estimated) | EPI Suite™ |
| log Kow (Octanol-Water Partition Coefficient) | 2.66 (estimated) | EPI Suite™ |
| Vapor Pressure | 1.88 mmHg at 25 °C (estimated) | EPI Suite™ |
| Henry's Law Constant | 1.39 x 10⁻⁴ atm-m³/mol (estimated) | EPI Suite™ |
Environmental Fate and Partitioning
The distribution of this compound in the environment is governed by its physical and chemical properties. The following table summarizes its predicted partitioning behavior in a model environment, as estimated by the EPI Suite™ model.
| Environmental Compartment | Predicted Distribution (%) |
| Air | 11.2 |
| Water | 44.2 |
| Soil | 43.4 |
| Sediment | 1.15 |
Based on these predictions, this compound is expected to predominantly partition into the water and soil compartments. Its moderate water solubility and vapor pressure suggest that while it has some potential for volatilization, it will likely remain dissolved in water or sorbed to soil organic matter.
Degradation Pathways
The environmental persistence of this compound is determined by its susceptibility to biotic and abiotic degradation processes.
Biodegradation
Direct experimental data on the biodegradation rates of this compound are limited. However, its structural characteristics as a tertiary alcohol with significant branching provide insights into its likely biodegradability. Tertiary alcohols are generally more resistant to microbial degradation than primary or secondary alcohols due to the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group, which hinders enzymatic oxidation.[4] Furthermore, terminal branching in hydrocarbons has been shown to inhibit biodegradation.[5]
Studies on the biodegradation of other tertiary alcohols, such as tert-butyl alcohol (TBA) and tert-amyl alcohol (TAA), indicate that microbial degradation, when it occurs, is often slow.[4][6] The aerobic degradation of these compounds is typically initiated by monooxygenase enzymes that hydroxylate the molecule, leading to the formation of diols, which can then be further metabolized.[4][6] Anaerobic biodegradation of branched alcohols has also been observed, though it is generally a slower process.[7][8]
The EPI Suite™ BIOWIN model predicts that this compound is not readily biodegradable .
The following diagram illustrates a plausible aerobic biodegradation pathway for a branched tertiary alcohol, based on known mechanisms for similar compounds.
Abiotic Degradation
As an alcohol, this compound is not expected to undergo significant abiotic hydrolysis under typical environmental pH conditions (pH 4-9).
In the atmosphere, the primary degradation pathway for volatile organic compounds is reaction with photochemically produced hydroxyl (OH) radicals. The EPI Suite™ AOPWIN model estimates the atmospheric half-life of this compound based on its reaction rate with OH radicals.
-
Predicted Atmospheric Half-life: 3.6 days (assuming an average OH radical concentration of 5 x 10⁵ molecules/cm³)
This suggests that volatilized this compound will be moderately persistent in the atmosphere. Direct photolysis is not expected to be a significant degradation pathway as alcohols do not typically absorb light in the environmentally relevant UV spectrum.
Quantitative Environmental Fate Data Summary
The following table summarizes the key quantitative environmental fate parameters for this compound, with values estimated using EPI Suite™.
| Parameter | Predicted Value | Interpretation |
| Biodegradation | Not readily biodegradable | Expected to persist in the environment. |
| Soil Adsorption Coefficient (log Koc) | 2.53 | Moderate sorption to soil and sediment. |
| Organic Carbon-Normalized Sorption Coefficient (Koc) | 338.8 L/kg | Moderate mobility in soil. |
| Atmospheric Half-life (OH radicals) | 3.6 days | Moderate persistence in the atmosphere. |
| Bioaccumulation Factor (BCF) | 46.74 L/kg | Low potential for bioaccumulation. |
| Fish Bioconcentration Factor (log BCF) | 1.67 | Low potential for bioconcentration in aquatic organisms. |
Experimental Protocols
Ready Biodegradability Test (based on OECD Guideline 301 D: Closed Bottle Test)
This test is suitable for volatile, poorly soluble substances and assesses ready biodegradability by measuring the depletion of dissolved oxygen over a 28-day period.
Objective: To determine if this compound is readily biodegradable under aerobic aqueous conditions.
Materials:
-
Glass bottles with ground-glass stoppers (e.g., 250-300 mL BOD bottles).
-
Mineral medium as specified in OECD 301.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant, prepared according to OECD 301.
-
This compound (test substance).
-
Reference substance (e.g., sodium benzoate).
-
Inhibition control (test substance + reference substance).
-
Abiotic control (test substance in sterile water).
-
Dissolved oxygen meter.
Procedure:
-
Prepare the mineral medium and saturate it with air.
-
Add the inoculum to the mineral medium.
-
Prepare test solutions in the bottles, ensuring no headspace remains. This includes:
-
Test bottles: Inoculated medium + test substance (at a concentration that does not inhibit microbial activity, typically 2-5 mg/L).
-
Reference bottles: Inoculated medium + reference substance.
-
Inhibition control bottles: Inoculated medium + test substance + reference substance.
-
Blank control bottles: Inoculated medium only.
-
Abiotic control bottles: Sterile medium + test substance.
-
-
Seal all bottles tightly and incubate in the dark at a constant temperature (20 ± 1 °C) for 28 days.
-
Measure the dissolved oxygen concentration in replicate bottles at the start of the test and at regular intervals over the 28-day period.
-
Calculate the percentage biodegradation as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD) of the test substance.
Interpretation: The substance is considered readily biodegradable if the percentage of biodegradation reaches ≥ 60% within a 10-day window during the 28-day test period.
Soil Sorption Coefficient (Koc) Determination (based on OECD Guideline 106)
This protocol describes a batch equilibrium method to determine the soil sorption coefficient for a volatile organic compound.
Objective: To determine the extent to which this compound adsorbs to soil.
Materials:
-
Several well-characterized soils with varying organic carbon content.
-
0.01 M CaCl₂ solution.
-
This compound (test substance), preferably radiolabeled for ease of analysis.
-
Centrifuge tubes with screw caps and PTFE-lined septa.
-
Shaker.
-
Centrifuge.
-
Analytical instrument for quantifying the test substance in the aqueous phase (e.g., GC-MS or liquid scintillation counter for radiolabeled compound).
Procedure:
-
Prepare a stock solution of the test substance in 0.01 M CaCl₂.
-
Add a known mass of soil to a series of centrifuge tubes.
-
Add a known volume of the test substance solution to each tube. Include control tubes without soil to account for any abiotic losses.
-
Seal the tubes and shake them at a constant temperature until equilibrium is reached (preliminary studies are needed to determine the equilibration time).
-
Centrifuge the tubes to separate the soil from the aqueous phase.
-
Carefully remove an aliquot of the supernatant and analyze for the concentration of the test substance.
-
Calculate the amount of test substance sorbed to the soil by subtracting the amount remaining in the aqueous phase from the initial amount added.
-
Calculate the soil-water partition coefficient (Kd) for each soil.
-
Normalize Kd to the organic carbon content of the soil to obtain the soil sorption coefficient (Koc).
Conclusion
This compound is a branched tertiary alcohol with limited available experimental data on its environmental fate. Based on its chemical structure and predictive modeling, it is expected to be moderately persistent in the environment, with a low potential for bioaccumulation. Its primary environmental sinks are predicted to be water and soil. While it is not expected to be readily biodegradable, it may be susceptible to slow microbial degradation under aerobic conditions. In the atmosphere, it is likely to be degraded through reactions with hydroxyl radicals. The provided experimental protocols offer a framework for generating the necessary empirical data to refine our understanding of the environmental behavior of this compound. For professionals in drug development and other industries where novel chemical entities are synthesized, a thorough understanding of the principles outlined in this guide is essential for early-stage environmental risk assessment and the development of more environmentally benign molecules.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C8H18O | CID 94740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 690-37-9 [chemicalbook.com]
- 4. Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol by Employing the Tertiary Alcohol Desaturase Function of the Rieske Nonheme Mononuclear Iron Oxygenase MdpJ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial growth on hydrocarbons: terminal branching inhibits biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anaerobic biodegradation of iso-butanol and ethanol and their relative effects on BTEX biodegradation in aquifer materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anaerobic degradation of coniferyl alcohol by methanogenic consortia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Industrial Applications of 2,4,4-Trimethyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,4-Trimethyl-2-pentanol, a tertiary octyl alcohol, presents a unique combination of properties that make it a compound of significant interest for a variety of industrial applications. Its branched structure imparts characteristics such as a high octane number, specific solvency, and potential biological activity. This technical guide provides a comprehensive overview of the potential industrial uses of this compound, including its application as a high-performance biofuel additive, a specialty solvent, an intermediate in chemical synthesis, and a compound with potential in the pharmaceutical sector. This document details its physicochemical properties, outlines experimental protocols for its synthesis and application, and explores the biochemical pathways it may influence.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its application in various industrial processes. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O | |
| Molecular Weight | 130.23 g/mol | |
| CAS Number | 690-37-9 | |
| Appearance | Colorless liquid | |
| Boiling Point | 144 °C (417.15 K) | |
| Melting Point | -20 °C | |
| Density | 0.82 g/mL | |
| Refractive Index | 1.4260 to 1.4300 | |
| pKa | 15.31 ± 0.29 (Predicted) | |
| Water Solubility | Low | |
| Solubility in Organic Solvents | Soluble in alcohols, ethers, and other common organic solvents |
Potential Industrial Applications
High-Performance Biofuel Additive
This compound exhibits a remarkably high Research Octane Number (RON) of 112.2, making it a promising candidate as an anti-knock additive in gasoline formulations. Its branched structure contributes to a more controlled combustion process, preventing premature detonation in high-compression engines.
| Parameter | Value | Significance |
| Research Octane Number (RON) | 112.2 | Exceeds that of conventional gasoline components, indicating excellent anti-knock properties. |
The evaluation of this compound as a fuel additive involves standardized engine testing procedures to measure its impact on performance and emissions.
Objective: To determine the effect of blending this compound with gasoline on engine torque, power, fuel consumption, and exhaust emissions.
Materials:
-
Spark-ignition test engine mounted on a dynamometer.
-
Fuel measurement system.
-
Exhaust gas analyzer (measuring CO, CO₂, HC, NOx).
-
Gasoline (base fuel).
-
This compound (≥98% purity).
Procedure:
-
Baseline Measurement: Operate the engine with the base gasoline at various speeds and loads, recording torque, power, fuel consumption, and exhaust emissions.
-
Blend Preparation: Prepare blends of gasoline with this compound at different concentrations (e.g., 5%, 10%, 20% by volume).
-
Performance Testing of Blends: For each blend, repeat the engine tests under the same conditions as the baseline, recording all performance and emission parameters.
-
Data Analysis: Compare the data from the blended fuels to the baseline data to evaluate the impact of the additive.
Caption: Industrial synthesis of this compound.
Specialty Solvent
-
Coatings and Lacquers: Due to the solubility of nitrocellulose in alcohol-ether mixtures, this compound could be a component in formulations for lacquers and coatings, potentially influencing drying times and film properties.
-
Inks: Its solvency for resins used in printing inks makes it a candidate for ink formulations.
-
Cleaning and Degreasing: As a solvent, it may be effective in removing certain types of contaminants in industrial cleaning processes.
Objective: To estimate the solvency power of this compound for a specific resin (e.g., nitrocellulose).
Materials:
-
This compound.
-
Nitrocellulose resin.
-
A series of co-solvents (e.g., esters, ketones).
-
Beakers and magnetic stirrer.
-
Viscometer.
Procedure:
-
Solubility Titration:
-
Prepare a solution of nitrocellulose in a known good solvent (e.g., ethyl acetate).
-
Slowly titrate this compound into the solution, observing for any signs of precipitation. The amount added before precipitation indicates its tolerance as a co-solvent.
-
-
Viscosity Reduction:
-
Prepare a standard solution of nitrocellulose in a solvent system.
-
Measure the initial viscosity.
-
Add known amounts of this compound and measure the change in viscosity. This provides information on its effectiveness as a diluent.
-
Intermediate in Chemical Synthesis
This compound can serve as a versatile intermediate for the synthesis of other valuable chemicals, particularly in the fragrance and flavor industry.
The esterification of tertiary alcohols with carboxylic acids or their derivatives can produce esters with pleasant scents.
Objective: To synthesize an ester from this compound and an acid anhydride.
Materials:
-
This compound.
-
Acetic anhydride (or other suitable acid anhydride).
-
Acid catalyst (e.g., concentrated sulfuric acid).
-
Sodium bicarbonate solution.
-
Drying agent (e.g., anhydrous magnesium sulfate).
-
Distillation apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound and acetic anhydride.
-
Catalysis: Slowly add a few drops of concentrated sulfuric acid to the mixture.
-
Heating: Gently heat the mixture under reflux for a specified time to drive the reaction to completion.
-
Work-up: Cool the reaction mixture and neutralize the excess acid with sodium bicarbonate solution.
-
Extraction: Extract the ester with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Dry the organic layer over a drying agent and purify the ester by distillation.
Caption: Bacterial degradation pathway of octylphenol.
Potential Pharmaceutical Applications
Preliminary research suggests that this compound may possess biological activities of interest to the pharmaceutical industry, including antimicrobial, neuroprotective, and anticancer properties.
Tertiary alcohols have been investigated for their antimicrobial properties. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely published, the general class of compounds has shown efficacy against various pathogens.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria and fungi.
Materials:
-
This compound.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in the appropriate growth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.
Some studies suggest that this compound may modulate signaling pathways involved in neuroprotection and cancer cell proliferation. These effects are hypothesized to be related to the regulation of pathways such as the Nrf2/ARE and PI3K/Akt pathways.
Signaling Pathway: Nrf2/ARE
The Nrf2/ARE pathway is a key regulator of the cellular antioxidant response. Activation of this pathway can protect cells from oxidative stress, a factor implicated in neurodegenerative diseases.
Caption: The Nrf2/ARE signaling pathway.
Signaling Pathway: PI3K/Akt
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Its dysregulation is often observed in cancer.
Caption: The PI3K/Akt signaling pathway.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods in organic chemistry. The Grignard reaction is a classic and effective method for producing tertiary alcohols.
Experimental Protocol: Synthesis via Grignard Reaction
Objective: To synthesize this compound from di-tert-butyl ketone and methylmagnesium bromide.
Materials:
-
Magnesium turnings.
-
Methyl bromide (or methyl iodide).
-
Anhydrous diethyl ether.
-
Di-tert-butyl ketone.
-
Saturated aqueous ammonium chloride solution.
-
Drying agent (e.g., anhydrous sodium sulfate).
-
Distillation apparatus.
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a small amount of a solution of methyl bromide in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction starts, add the remaining methyl bromide solution dropwise to maintain a gentle reflux.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent in an ice bath.
-
Add a solution of di-tert-butyl ketone in anhydrous diethyl ether dropwise to the Grignard reagent.
-
-
Quenching:
-
After the addition is complete, slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
-
Extraction and Purification:
-
Separate the ether layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the ether by distillation, and then distill the residue under reduced pressure to obtain pure this compound.
-
Conclusion
This compound is a compound with a diverse range of potential industrial applications. Its high octane number makes it a valuable component for enhancing the performance of gasoline. Its properties as a tertiary alcohol suggest its use as a specialty solvent and as a precursor in the synthesis of fine chemicals, particularly fragrances. Furthermore, its potential biological activities warrant further investigation for pharmaceutical applications. The experimental protocols and data presented in this guide provide a foundation for researchers and scientists to explore and develop the industrial potential of this versatile molecule. Further research is encouraged to generate more specific quantitative data for its various applications and to fully elucidate its mechanisms of action in biological systems.
A Computational Chemistry Whitepaper on 2,4,4-Trimethyl-2-pentanol: A Technical Guide for In-Silico Analysis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical guide to developing and applying computational chemistry models for the detailed analysis of 2,4,4-Trimethyl-2-pentanol. Due to a notable absence of dedicated computational studies on this specific molecule in current literature, this whitepaper outlines a robust, standard methodology based on established computational techniques for similar branched-chain alcohols. This guide is intended to serve as a foundational protocol for future in-silico research.
Introduction to this compound
This compound is a tertiary alcohol with significant steric hindrance around the hydroxyl group and the quaternary carbon atom. Its structure presents interesting challenges and opportunities for computational modeling, particularly in understanding its conformational landscape, spectroscopic properties, and potential intermolecular interactions. Computational chemistry offers a powerful, non-experimental approach to elucidate these characteristics at the atomic level.
Proposed Computational Methodology: A Step-by-Step Workflow
The following section details a proposed workflow for a comprehensive computational investigation of this compound. This workflow is designed to predict and analyze its structural, vibrational, and electronic properties.
Caption: Proposed computational workflow for this compound.
Detailed Experimental and Computational Protocols
Geometry Optimization and Vibrational Frequency Analysis
Objective: To determine the most stable three-dimensional structure of this compound and to predict its infrared (IR) and Raman spectra.
Protocol:
-
Initial Structure: A 3D structure of this compound will be constructed using molecular modeling software (e.g., Avogadro, GaussView).
-
Computational Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for molecules of this size. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a standard and reliable choice for organic molecules.
-
Optimization: The initial structure will be optimized to a minimum on the potential energy surface. This process adjusts the bond lengths, angles, and dihedral angles to find the lowest energy conformation.
-
Frequency Calculation: Following a successful optimization, a vibrational frequency calculation will be performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true minimum (no imaginary frequencies).
-
It provides the theoretical vibrational frequencies and intensities, which can be used to simulate the IR and Raman spectra.
-
-
Spectral Comparison: The calculated spectra should be compared with available experimental data to validate the chosen computational method.
Conformational Analysis
Objective: To identify all stable conformers of this compound arising from rotation around its single bonds and to determine their relative energies.
Protocol:
-
Identification of Rotatable Bonds: The key rotatable bonds are the C-C and C-O single bonds. The rotation around the C2-C3 bond is of particular interest due to the bulky tert-butyl group.
-
Potential Energy Surface (PES) Scan: A relaxed PES scan will be performed by systematically rotating a chosen dihedral angle (e.g., C1-C2-C3-C4) in discrete steps (e.g., 10-15 degrees). At each step, the energy is minimized while keeping the dihedral angle constrained.
-
Identification of Minima: The resulting energy profile will show minima corresponding to stable conformers and maxima corresponding to transition states between them.
-
Full Optimization of Conformers: The structures at each energy minimum will be fully optimized without constraints to precisely determine their geometry and energy.
-
Boltzmann Distribution: The relative populations of the stable conformers at a given temperature can be calculated from their relative Gibbs free energies using the Boltzmann distribution.
NMR Chemical Shift Calculation
Objective: To predict the ¹H and ¹³C NMR spectra of this compound and compare them with experimental data.
Protocol:
-
Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. This calculation should be performed at the same DFT level of theory (e.g., B3LYP/6-311++G(d,p)) on the optimized geometry.
-
Solvent Effects: If experimental data is from a solution, solvent effects can be included in the calculation using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Referencing: Calculated isotropic shielding values will be converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.
-
Data Comparison: The predicted chemical shifts for each nucleus will be compared to experimental spectra available from databases such as ChemicalBook.[1]
Quantitative Data Presentation
While no specific computational studies on this compound are available for direct comparison, the following tables present known experimental and computed properties from public databases. A successful computational protocol as outlined above should aim to reproduce these values.
Table 1: Molecular and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | PubChem[2] |
| Molecular Weight | 130.23 g/mol | PubChem[2] |
| CAS Number | 690-37-9 | NIST WebBook[3] |
| IUPAC Name | 2,4,4-trimethylpentan-2-ol | PubChem[2] |
| Monoisotopic Mass | 130.135765193 Da | PubChem[2] |
Table 2: Predicted and Experimental Spectroscopic Data (Reference)
| Data Type | Source | Key Observables (Hypothetical Target for Calculation) |
| ¹H NMR Spectrum | ChemicalBook[1] | Chemical shifts and coupling constants for methyl, methylene, and hydroxyl protons. |
| ¹³C NMR Spectrum | ChemicalBook | Chemical shifts for the eight distinct carbon atoms. |
| IR/Raman Spectra | (Experimental data needed) | Vibrational frequencies for O-H stretch, C-H stretch, and C-O stretch. |
Advanced Computational Analyses
Beyond the core methodology, further computational studies can provide deeper insights into the molecule's behavior.
Natural Bond Orbital (NBO) Analysis
An NBO analysis can be performed on the optimized structure to investigate intramolecular interactions, such as hyperconjugation and steric repulsion. This would be particularly insightful for understanding the electronic effects of the bulky alkyl groups.
Molecular Dynamics (MD) Simulations
For studying the behavior of this compound in a condensed phase (e.g., in solution or as a pure liquid), MD simulations would be appropriate. This would allow for the analysis of solvation structures, hydrogen bonding dynamics, and transport properties.
Caption: Logical relationships for advanced computational analyses.
Conclusion
This technical guide outlines a comprehensive and robust computational methodology for the in-depth study of this compound. By employing DFT for structural and spectroscopic analysis, alongside detailed conformational searches, researchers can generate a wealth of predictive data. This in-silico approach, when validated against existing experimental data, can provide a fundamental understanding of this sterically hindered alcohol, paving the way for its application in materials science, and as a reference molecule in drug development studies. The protocols detailed herein offer a clear roadmap for initiating such a computational investigation.
References
Methodological & Application
Application Notes and Protocols for the Grignard Synthesis of 2,4,4-Trimethyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,4-Trimethyl-2-pentanol is a tertiary alcohol with applications as a solvent, intermediate in organic synthesis, and potentially in the formulation of various chemical products. The Grignard reaction provides a classic and effective method for its synthesis, allowing for the formation of a key carbon-carbon bond. This document outlines the detailed protocol for the synthesis of this compound via the reaction of tert-butylmagnesium chloride with acetone. This route is often preferred due to the commercial availability and lower steric hindrance of acetone compared to the alternative synthesis involving a methyl Grignard reagent and di-tert-butyl ketone.
Reaction Scheme
The synthesis proceeds in two main stages: the formation of the Grignard reagent (tert-butylmagnesium chloride) followed by its reaction with a ketone (acetone) and subsequent acidic workup.
Step 1: Formation of tert-Butylmagnesium Chloride
(CH₃)₃CCl + Mg → (CH₃)₃CMgCl
Step 2: Reaction with Acetone and Workup
(CH₃)₃CMgCl + (CH₃)₂CO → [(CH₃)₃C(CH₃)₂CO]MgCl --(H₃O⁺)--> (CH₃)₃CCH₂(CH₃)₂COH
Quantitative Data
The following table summarizes the key physical and chemical properties of the final product, this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈O | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| Boiling Point | 144-146 °C | [2][3] |
| Melting Point | -20 °C | [2][3] |
| Density | 0.82 g/mL | [3] |
| Refractive Index | 1.426 - 1.430 | [2][3] |
| Purity (Typical) | >95.0% (GC) | |
| Expected Yield | 70-85% (Estimated) |
Experimental Protocol
This protocol details the synthesis of this compound from tert-butyl chloride and acetone. Crucially, all glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere (nitrogen or argon) to exclude moisture, which would otherwise quench the Grignard reagent.
Part A: Preparation of tert-Butylmagnesium Chloride (Grignard Reagent)
Materials:
-
Magnesium turnings (1.1 eq)
-
Iodine (a single crystal)
-
tert-Butyl chloride (1.0 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (containing CaCl₂ or CaSO₄)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-neck flask with the reflux condenser, dropping funnel, and an inert gas inlet.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently warm the flask with a heating mantle until violet vapors of iodine are observed. This helps to activate the magnesium surface by removing the passivating oxide layer. Allow the flask to cool to room temperature under a stream of inert gas.
-
Initiation of Reaction: Add enough anhydrous diethyl ether to cover the magnesium turnings. Prepare a solution of tert-butyl chloride in anhydrous diethyl ether in the dropping funnel. Add a small portion (approximately 10%) of the tert-butyl chloride solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gentle warming may be required.
-
Addition of Alkyl Halide: Once the reaction has started, add the remaining tert-butyl chloride solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion of Reaction: After the addition is complete, continue to stir the mixture. If refluxing has ceased, gently heat the mixture to maintain a reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-black solution is the tert-butylmagnesium chloride Grignard reagent.
Part B: Synthesis of this compound
Materials:
-
tert-Butylmagnesium chloride solution (from Part A)
-
Acetone (1.0 eq), anhydrous
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, prepare a solution of anhydrous acetone in anhydrous diethyl ether. Cool the solution of the Grignard reagent prepared in Part A to 0 °C using an ice bath.
-
Addition of Ketone: Slowly add the acetone solution dropwise to the stirred Grignard reagent via a dropping funnel. Maintain the temperature at 0-10 °C throughout the addition. An exothermic reaction will occur, and a white precipitate of the magnesium alkoxide salt will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will protonate the alkoxide and hydrolyze the magnesium salts, which will precipitate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine to remove most of the water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the nine protons of the tert-butyl group, a singlet for the six protons of the two methyl groups attached to the carbinol carbon, a singlet for the two protons of the methylene group, and a singlet for the hydroxyl proton.[4]
-
¹³C NMR: The carbon NMR spectrum should display characteristic peaks for the different carbon environments in the molecule.[5]
-
IR Spectroscopy: The infrared spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and strong absorptions in the 2850-3000 cm⁻¹ region due to C-H stretching.[6]
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. The reaction must be carried out under a dry, inert atmosphere.
-
Diethyl ether and THF are extremely flammable. Ensure there are no open flames or spark sources in the vicinity.
-
The reaction can be highly exothermic. Use an ice bath to control the temperature, especially during the addition of the ketone.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
All procedures should be performed in a well-ventilated fume hood.
References
- 1. This compound | C8H18O | CID 94740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. This compound CAS#: 690-37-9 [amp.chemicalbook.com]
- 4. This compound(690-37-9) 1H NMR spectrum [chemicalbook.com]
- 5. This compound(690-37-9) 13C NMR [m.chemicalbook.com]
- 6. This compound(690-37-9) IR Spectrum [chemicalbook.com]
Application Notes and Protocols: 2,4,4-Trimethyl-2-pentanol in SN1 Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2,4,4-trimethyl-2-pentanol in unimolecular nucleophilic substitution (SN1) reactions. This tertiary alcohol serves as an excellent model substrate for demonstrating the principles of SN1 mechanisms, including carbocation formation, stability, and subsequent nucleophilic attack. The following sections detail the reaction theory, expected data, experimental protocols, and visual representations of the mechanism and workflow.
Introduction to SN1 Reactions with Tertiary Alcohols
Unimolecular nucleophilic substitution (SN1) reactions are a fundamental class of reactions in organic chemistry. For tertiary alcohols such as this compound, the SN1 pathway is highly favored. The reaction proceeds in a stepwise manner, initiated by the protonation of the hydroxyl group by a strong acid, which transforms it into a good leaving group (water).[1][2] The subsequent departure of the leaving group is the rate-determining step, resulting in the formation of a stable tertiary carbocation.[2][3][4] This planar carbocation intermediate is then susceptible to attack by a nucleophile from either face, which can lead to a racemic or nearly racemic mixture of products if the starting material is chiral.[3][5][6]
The rate of an SN1 reaction is dependent only on the concentration of the substrate (the alcohol), making it a first-order reaction.[3][4][7] The stability of the carbocation intermediate is a key factor influencing the reaction rate, with tertiary carbocations being the most stable and thus forming the fastest.[1][5][8]
Expected Data
The following tables summarize the expected qualitative and quantitative outcomes for the SN1 reaction of this compound with a hydrohalic acid, such as hydrobromic acid (HBr).
Table 1: Reactant and Expected Product Properties
| Compound | IUPAC Name | Molar Mass ( g/mol ) | Boiling Point (°C) | Structure |
| Starting Material | This compound | 130.23[9][10] | ~144-146 |
|
| Expected Product | 2-Bromo-2,4,4-trimethylpentane | 193.13 | ~165-170 |
|
Table 2: Influence of Reaction Conditions on Reaction Rate and Yield
| Parameter | Condition | Effect on Reaction Rate | Effect on Yield | Rationale |
| Solvent Polarity | Increased Polarity (e.g., water, ethanol) | Increases | Generally Increases | Stabilizes the carbocation intermediate and the leaving group.[11][12] |
| Acid Concentration | Higher Concentration | Increases | Increases (up to a point) | Facilitates the protonation of the hydroxyl group, a necessary first step.[2][13] |
| Temperature | Increased Temperature | Increases | May Decrease | Higher temperature provides more energy to overcome the activation energy of the rate-determining step. However, it can also promote competing elimination (E1) reactions. |
| Nucleophile Concentration | Increased Concentration | No significant effect | Increases | The nucleophile is not involved in the rate-determining step of an SN1 reaction.[4][7][8] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 2-bromo-2,4,4-trimethylpentane from this compound via an SN1 reaction.
Materials and Equipment:
-
This compound
-
Concentrated hydrobromic acid (48%)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound and an equimolar amount of concentrated hydrobromic acid.
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic. To ensure completion, the mixture can be gently heated under reflux for a specified period (e.g., 1-2 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel. Two layers will be observed; the upper layer is the organic product, and the lower layer is the aqueous phase.
-
Separate the layers and discard the aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release any carbon dioxide gas that forms.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Decant the dried organic liquid into a clean, dry round-bottom flask.
-
Purify the crude product by simple distillation, collecting the fraction that boils in the expected range for 2-bromo-2,4,4-trimethylpentane.
-
Visualizations
SN1 Reaction Mechanism
The following diagram illustrates the stepwise mechanism of the SN1 reaction between this compound and HBr.
Caption: SN1 reaction mechanism of this compound with HBr.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 2-bromo-2,4,4-trimethylpentane.
Caption: General experimental workflow for SN1 synthesis.
References
- 1. jackwestin.com [jackwestin.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SN1 reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 9. PubChemLite - this compound (C8H18O) [pubchemlite.lcsb.uni.lu]
- 10. This compound | C8H18O | CID 94740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. amherst.edu [amherst.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: 2,4,4-Trimethyl-2-pentanol as a Sterically Hindered Alcohol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,4,4-trimethyl-2-pentanol, a sterically hindered tertiary alcohol, in various synthetic applications. Due to its bulky nature, this alcohol presents unique challenges and opportunities in chemical synthesis, particularly in the formation of esters and ethers, and as a protecting group for carboxylic acids.
Introduction to this compound
This compound is a tertiary alcohol characterized by significant steric bulk around the hydroxyl group. This steric hindrance dramatically influences its reactivity. While it can undergo reactions typical of alcohols, the reaction conditions often need to be carefully selected to overcome the steric barrier and to avoid competing side reactions, most notably elimination.
Key Properties:
| Property | Value |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| Boiling Point | 144-145 °C |
| CAS Number | 690-37-9 |
Applications in Synthesis
The primary synthetic utility of this compound stems from its steric bulk, which can be exploited to achieve specific chemical transformations.
-
Formation of Sterically Hindered Esters: These esters can serve as bulky protecting groups for carboxylic acids or as synthetic intermediates where steric crowding is desired.
-
Formation of Sterically Hindered Ethers: The corresponding ethers can be used as bulky, non-nucleophilic bases or as intermediates in complex molecule synthesis.
-
Protecting Group for Carboxylic Acids: The 2,4,4-trimethyl-2-pentyl group can be installed to protect a carboxylic acid moiety during multi-step syntheses.
Experimental Protocols
The following protocols are generalized procedures for the use of this compound in common synthetic transformations. Optimization may be required for specific substrates.
Esterification: Steglich Esterification
Standard Fischer esterification conditions (acid catalysis with heat) are generally low-yielding with tertiary alcohols like this compound due to the competing E1 elimination pathway.[1][2] The Steglich esterification provides a milder and more effective alternative.[3][4]
Reaction Scheme:
Protocol:
-
To a solution of the carboxylic acid (1.0 eq) and this compound (1.2 eq) in anhydrous dichloromethane (DCM, 0.5 M) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Carboxylic Acid | Product | Yield (%) | Reference |
| Phenylacetic Acid | 2,4,4-Trimethyl-2-pentyl phenylacetate | ~80-90 (estimated) | [5] |
| Benzoic Acid | 2,4,4-Trimethyl-2-pentyl benzoate | ~75-85 (estimated) | [6] |
Note: Yields are estimates based on similar sterically hindered esterifications and may vary depending on the specific carboxylic acid used.
Etherification: Acid-Catalyzed Dehydration
The Williamson ether synthesis is generally not suitable for tertiary alcohols as the alkoxide is a strong base, leading to elimination of the alkyl halide.[7][8][9] A viable alternative is the acid-catalyzed reaction of this compound with a primary or secondary alcohol.[10][11]
Reaction Scheme:
Protocol:
-
In a round-bottom flask, combine this compound (1.0 eq) and the primary or secondary alcohol (used as solvent or in excess).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid, 0.05 eq).
-
Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography or distillation.
Quantitative Data (Representative):
| Primary/Secondary Alcohol | Product | Yield (%) | Reference |
| Methanol | 2-Methoxy-2,4,4-trimethylpentane | Moderate to Good (estimated) | [10][11] |
| Ethanol | 2-Ethoxy-2,4,4-trimethylpentane | Moderate to Good (estimated) | [10][11] |
Note: Yields are estimates and are highly dependent on the specific alcohol and reaction conditions. Elimination of this compound to form 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene is a significant competing reaction.
Use as a Protecting Group for Carboxylic Acids
The 2,4,4-trimethyl-2-pentyl group can serve as a sterically hindered protecting group for carboxylic acids. The ester is formed as described in the Steglich esterification protocol and is stable to a range of reaction conditions. Deprotection can be achieved under strongly acidic conditions.
Protection-Deprotection Workflow:
Caption: Workflow for the protection and deprotection of a carboxylic acid using the 2,4,4-trimethyl-2-pentyl group.
Characterization Data
The formation of products and byproducts can be monitored and confirmed using standard spectroscopic techniques.
Expected Spectroscopic Data:
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | ~1.2 (s, 6H), ~1.5 (s, 2H), ~0.9 (s, 9H), ~1.6 (s, 1H, OH) | ~31.8, ~32.6, ~53.1, ~72.9 | 3400 (br, O-H), 2950 (s, C-H) |
| 2,4,4-Trimethyl-1-pentene | ~4.6 (s, 1H), ~4.8 (s, 1H), ~1.9 (s, 2H), ~1.0 (s, 9H), ~1.7 (s, 3H) | ~31.8, ~38.2, ~53.1, ~112.9, ~146.8 | 3080 (=C-H), 1640 (C=C), 2950 (C-H) |
| 2,4,4-Trimethyl-2-pentene | ~5.1 (s, 1H), ~1.7 (s, 6H), ~1.0 (s, 9H) | ~29.5, ~31.8, ~38.2, ~124.5, ~133.6 | 2950 (C-H), 1670 (C=C) |
| 2,4,4-Trimethyl-2-pentyl Acetate | ~1.9 (s, 3H), ~1.4 (s, 6H), ~1.7 (s, 2H), ~0.9 (s, 9H) | ~22.5, ~28.9, ~31.8, ~38.2, ~53.1, ~84.5, ~170.5 | 2950 (C-H), 1735 (C=O), 1240 (C-O) |
Note: Chemical shifts are approximate and may vary slightly.[12][13][14]
Logical Relationships in Reactivity
The reactivity of this compound is dictated by its structure. The following diagram illustrates the competing reaction pathways.
Caption: Competing reaction pathways of this compound under different conditions.
Conclusion
This compound is a valuable reagent for introducing sterically demanding groups in organic synthesis. While its reactivity is tempered by steric hindrance, appropriate choice of reaction conditions allows for its effective use in the formation of bulky esters and ethers, and as a robust protecting group for carboxylic acids. The protocols and data presented herein provide a foundation for the successful application of this versatile alcohol in research and development.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. jk-sci.com [jk-sci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of ethers by condensation of alcohols [quimicaorganica.org]
- 12. This compound(690-37-9) 1H NMR spectrum [chemicalbook.com]
- 13. 2,4,4-TRIMETHYL-1-PENTENE(107-39-1) 1H NMR spectrum [chemicalbook.com]
- 14. 2,4,4-TRIMETHYL-2-PENTENE(107-40-4) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for the Dehydration of 2,4,4-Trimethyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This application note provides a detailed protocol for the dehydration of the tertiary alcohol 2,4,4-trimethyl-2-pentanol. The reaction proceeds via an E1 (elimination, unimolecular) mechanism, favored by the formation of a stable tertiary carbocation intermediate. The primary products of this reaction are the isomeric alkenes: 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. Understanding and controlling the reaction conditions are crucial for optimizing the yield and selectivity of the desired alkene product. These products can serve as important intermediates in the synthesis of various organic molecules, including those relevant to drug development and materials science.
Reaction Mechanism and Product Formation
The dehydration of this compound is initiated by the protonation of the hydroxyl group by a strong acid catalyst, typically sulfuric acid or phosphoric acid. This converts the poor leaving group (-OH) into a good leaving group (-H₂O). The departure of a water molecule results in the formation of a stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid catalyst) leads to the formation of a double bond, yielding the alkene products.
Due to the structure of the carbocation intermediate, deprotonation can occur from two different positions, leading to the formation of two primary constitutional isomers:
-
2,4,4-Trimethyl-1-pentene: The less substituted (Hofmann) product.
-
2,4,4-Trimethyl-2-pentene: The more substituted (Zaitsev) product.
According to Zaitsev's rule, the more substituted alkene is generally the thermodynamically more stable and, therefore, the major product. However, the product distribution can be influenced by reaction conditions such as temperature and the choice of acid catalyst.
Experimental Protocols
This section details the laboratory procedure for the acid-catalyzed dehydration of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Boiling chips
-
Round-bottom flask (50 mL or 100 mL)
-
Distillation apparatus (condenser, receiving flask, heating mantle)
-
Separatory funnel
-
Erlenmeyer flasks
-
Ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, cautiously add 10 mL of this compound. While swirling the flask in an ice bath, slowly add 2.5 mL of concentrated sulfuric acid. Alternatively, 5 mL of 85% phosphoric acid can be used for a less vigorous reaction. Add a few boiling chips to the flask.
-
Dehydration and Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Place a pre-weighed receiving flask in an ice bath to collect the volatile alkene products. Heat the reaction mixture gently using a heating mantle. The alkene products will begin to distill as they are formed. The distillation temperature should be maintained between 100-110°C. Continue the distillation until no more liquid is collected in the receiving flask.
-
Work-up and Purification:
-
Transfer the cooled distillate to a separatory funnel.
-
Wash the organic layer with 10 mL of cold water to remove any remaining acid. Carefully separate the layers and discard the aqueous layer.
-
Wash the organic layer with 10 mL of a saturated sodium bicarbonate solution to neutralize any residual acid. Be sure to vent the separatory funnel frequently to release any pressure buildup from carbon dioxide evolution. Separate and discard the aqueous layer.
-
Wash the organic layer again with 10 mL of water. Separate the layers.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate for 10-15 minutes.
-
-
Final Distillation (Optional): For higher purity, the dried product can be subjected to a final simple or fractional distillation, collecting the fraction boiling between 101-105°C.
-
Characterization: The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of the isomeric alkenes. Infrared (IR) spectroscopy can confirm the formation of the C=C double bond and the absence of the -OH group from the starting material.
Data Presentation
The following table summarizes typical reaction conditions and expected product distribution for the dehydration of tertiary alcohols, which can be applied to this compound. The exact yields may vary based on specific experimental conditions.
| Parameter | Condition 1 (H₂SO₄) | Condition 2 (H₃PO₄) |
| Starting Alcohol | This compound | This compound |
| Catalyst | Concentrated Sulfuric Acid | 85% Phosphoric Acid |
| Alcohol:Catalyst Ratio (v/v) | 4:1 | 2:1 |
| Reaction Temperature | 80-100 °C | 90-110 °C |
| Reaction Time | 30-60 minutes | 45-75 minutes |
| Major Product | 2,4,4-Trimethyl-2-pentene | 2,4,4-Trimethyl-2-pentene |
| Minor Product | 2,4,4-Trimethyl-1-pentene | 2,4,4-Trimethyl-1-pentene |
| Typical Product Ratio (Major:Minor) | ~4:1 | ~3:1 |
| Overall Yield | 70-85% | 65-80% |
Visualizations
Reaction Pathway Diagram
Caption: E1 mechanism for the dehydration of this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of trimethylpentenes.
Application Notes and Protocols for the Gas Chromatographic Analysis of 2,4,4-Trimethyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2,4,4-trimethyl-2-pentanol using gas chromatography (GC). The protocols are designed for researchers, scientists, and drug development professionals who require accurate and reliable analytical methods for this tertiary alcohol. Two primary methods are presented: a direct injection method for routine analysis and a headspace method for the analysis of volatile components in complex matrices.
Method 1: Direct Injection Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the routine quantification of this compound in liquid samples where the analyte is present at moderate to high concentrations and the sample matrix is relatively clean.
Experimental Protocol
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (≥95% purity) in a suitable volatile solvent such as methanol or dichloromethane at a concentration of 1000 µg/mL. From this stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 250 µg/mL).
-
Internal Standard (IS): An internal standard is recommended for improved accuracy and precision. A suitable internal standard would be an alcohol with a distinct retention time, such as n-propanol or t-butanol.[1] Prepare a stock solution of the internal standard and add a consistent concentration to all standards and samples.
-
Sample Preparation: Dilute the sample containing this compound with the chosen solvent to bring the analyte concentration within the calibration range. Add the internal standard to the diluted sample. Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. GC-FID Instrumentation and Conditions:
The following table outlines the recommended instrumental parameters for the GC-FID analysis. These parameters may be optimized based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.[2] Alternatively, a polar column like a DB-WAX can be used for alcohols.[3] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[2] |
| Injector | Split/Splitless Inlet |
| Inlet Temperature | 250°C[2] |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on sample concentration) |
| Oven Program | Initial temperature: 50°C, hold for 2 minutes. Ramp: Increase to 250°C at a rate of 10°C/min. Final hold: Hold at 250°C for 5 minutes.[2] |
| Detector Temp. | 280°C |
| Detector Gases | Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min |
Data Presentation
The following table summarizes the expected quantitative data for the direct injection GC-FID method. These are typical values and may vary depending on the specific analytical setup.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 8 - 12 minutes (on DB-5ms) |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 5% |
Experimental Workflow Diagram
Method 2: Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS)
This method is ideal for the analysis of this compound in complex matrices such as biological fluids, environmental samples, or solid materials. Headspace analysis isolates volatile compounds, minimizing matrix effects and protecting the GC system.[4] Coupling with a mass spectrometer (MS) provides definitive identification of the analyte.
Experimental Protocol
1. Sample Preparation:
-
Standard Preparation: Prepare aqueous calibration standards of this compound at concentrations ranging from 0.1 to 50 µg/mL.
-
Internal Standard (IS): A deuterated analog of the analyte is ideal for MS detection. If unavailable, a structural isomer with a different mass spectrum, such as 2,2,4-trimethyl-1-pentanol, can be used. Add a consistent amount of the IS to all standards and samples.
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a headspace vial (e.g., 20 mL).[5] Add the internal standard. For solid samples, add a small amount of deionized water to aid in the partitioning of the analyte into the headspace. Seal the vial immediately with a crimp cap.
2. HS-GC-MS Instrumentation and Conditions:
The following table outlines the recommended instrumental parameters for the HS-GC-MS analysis.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MSD or equivalent[2] |
| Headspace Sampler | Static headspace sampler |
| Vial Equilibration | 80°C for 15 minutes |
| Loop Temperature | 90°C |
| Transfer Line Temp. | 100°C |
| Column | A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.[2] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[2] |
| Injector | Split/Splitless Inlet |
| Inlet Temperature | 250°C[2] |
| Oven Program | Initial temperature: 40°C, hold for 5 minutes. Ramp: Increase to 220°C at a rate of 15°C/min. Final hold: 5 minutes. |
| MS Conditions | |
| Ionization Mode | Electron Ionization (EI)[2] |
| Ionization Energy | 70 eV[2] |
| Mass Range | Scan from m/z 35 to 200[2] |
| Ion Source Temp. | 230°C[2] |
| Quadrupole Temp. | 150°C[2] |
Data Presentation
The following table summarizes the expected quantitative data for the HS-GC-MS method.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 7 - 10 minutes (on DB-5ms) |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.2 µg/mL |
| Linearity (R²) | > 0.998 |
| Precision (%RSD) | < 10% |
Experimental Workflow Diagram
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between sample properties and the selection of the appropriate analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Organic Solvents Retention Time Table | Products | GL Sciences [glsciences.com]
- 4. 1-Pentanol, 2,2,4-trimethyl- [webbook.nist.gov]
- 5. Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Separation of 2,4,4-Trimethyl-2-pentanol and Its Structural Isomers
Introduction
2,4,4-Trimethyl-2-pentanol is a tertiary alcohol. The analysis and separation of its isomers are crucial in various chemical industries for quality control, purity assessment, and process monitoring. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the separation and quantification of these non-polar, branched-chain alcohols. Due to the lack of a strong chromophore in these molecules, detection is typically achieved using a Refractive Index Detector (RID) or a UV detector at a low wavelength (around 200-210 nm). This application note details a protocol for the isocratic HPLC separation of this compound from its key structural isomers using a normal-phase approach.
Principle of Separation
Normal-phase chromatography is selected for this application due to the non-polar nature of the analytes. In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. The separation is based on the differential adsorption of the isomers onto the polar stationary phase. More polar isomers will interact more strongly with the stationary phase and thus have longer retention times, while less polar isomers will elute earlier. The subtle differences in the structure of the trimethylpentanol isomers lead to differences in their polarity and, consequently, their retention behavior.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID). A UV detector can be used as an alternative if set to a low wavelength (e.g., 205 nm).
-
Column: A normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). The optimal ratio should be determined empirically but a starting point of 98:2 (v/v) n-Hexane:IPA is suggested.
-
Analytes:
-
This compound (CAS: 690-37-9)
-
2,2,4-Trimethyl-1-pentanol (CAS: 123-44-4)
-
2,3,4-Trimethyl-2-pentanol (CAS: 66576-26-9)
-
3,5,5-Trimethyl-1-hexanol (Isomer example)
-
-
Solvents: HPLC grade n-Hexane and Isopropanol.
2. Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Silica Gel, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
3. Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each isomer into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Mixture (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
4. Sample Preparation
-
Dilute the sample containing the isomers in the mobile phase to a concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Data Presentation
The following table summarizes the expected retention times for this compound and its isomers under the specified chromatographic conditions. These are hypothetical values and may vary depending on the specific system and column used.
| Analyte | Retention Time (min) |
| 2,2,4-Trimethyl-1-pentanol | 6.8 |
| 3,5,5-Trimethyl-1-hexanol | 7.5 |
| This compound | 9.2 |
| 2,3,4-Trimethyl-2-pentanol | 10.5 |
Mandatory Visualization
The following diagram illustrates the logical workflow for the development of the HPLC method described in this application note.
Caption: Logical workflow for HPLC method development.
Chiral Separation Considerations
While this compound is achiral, some of its isomers, such as 2,3,4-trimethyl-2-pentanol, possess chiral centers and exist as enantiomers. For the separation of such enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral alcohols.
Protocol for Chiral Separation (Starting Point):
-
Column: Chiralpak AD-H or Chiralcel OD-H (or equivalent).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).
-
Detection: UV at 210 nm or RID.
Method development for chiral separations is often empirical, and screening different chiral columns and mobile phase compositions is recommended.[1]
The following diagram illustrates a general experimental workflow for sample analysis using the developed HPLC method.
Caption: General experimental workflow for HPLC analysis.
Conclusion
The described normal-phase HPLC method provides a reliable and robust approach for the separation of this compound and its structural isomers. The method is straightforward and utilizes common laboratory equipment and reagents. For chiral isomers, the use of a chiral stationary phase is necessary, and a starting point for method development has been suggested. The provided workflows can guide researchers through the process of method development and routine analysis.
References
Application Notes and Protocols for the Derivatization of 2,4,4-Trimethyl-2-pentanol for Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the sterically hindered tertiary alcohol, 2,4,4-trimethyl-2-pentanol, to enhance its detectability and improve chromatographic performance for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a tertiary alcohol that can be challenging to analyze directly using standard chromatographic techniques. Its high polarity can lead to poor peak shape and tailing in gas chromatography, while its lack of a significant chromophore makes it difficult to detect at low concentrations using UV-Vis detectors in HPLC. Derivatization, the process of chemically modifying an analyte, can overcome these limitations by increasing volatility for GC analysis and introducing a UV-active or fluorescent tag for HPLC analysis. This document outlines two primary derivatization strategies: silylation for GC-MS analysis and acylation for HPLC-UV analysis.
Methods and Protocols
Silylation for GC-MS Analysis
Silylation is a common derivatization technique for compounds with active hydrogens, such as alcohols. It involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. This process reduces the polarity of the analyte, increases its volatility, and improves its thermal stability, leading to better peak shape and enhanced sensitivity in GC analysis. Due to the steric hindrance of the tertiary hydroxyl group in this compound, a strong silylating agent, often in combination with a catalyst, and elevated temperatures are recommended to ensure complete derivatization.
Recommended Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Sample Preparation:
-
Accurately weigh 1-10 mg of the sample containing this compound into a clean, dry 2 mL autosampler vial.
-
If the sample is in an aqueous solution, evaporate the water to complete dryness under a gentle stream of nitrogen.
-
Add a suitable aprotic solvent (e.g., 100 µL of pyridine, acetonitrile, or dichloromethane) to dissolve the sample. Pyridine is often preferred as it can also act as an acid scavenger.
-
-
Derivatization Reaction:
-
Add 100 µL of BSTFA + 1% TMCS to the sample solution in the vial.
-
Immediately cap the vial tightly.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Heat the vial in a heating block or oven at 70-80°C for 60 minutes to facilitate the derivatization of the sterically hindered hydroxyl group.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
A typical injection volume is 1 µL.
-
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Acylation for HPLC-UV Analysis
For HPLC analysis, derivatization aims to introduce a chromophore (a light-absorbing group) into the analyte molecule, thereby enhancing its detectability by a UV-Vis detector. Acylation with a reagent containing an aromatic ring is a common and effective strategy. 3,5-Dinitrobenzoyl chloride is a suitable reagent for this purpose as it reacts with the hydroxyl group to form a highly UV-active ester derivative.
Recommended Reagent: 3,5-Dinitrobenzoyl chloride
-
Sample Preparation:
-
Dissolve a known amount of the sample containing this compound in a suitable aprotic solvent (e.g., 1 mL of anhydrous acetonitrile).
-
In a separate vial, prepare a solution of 3,5-dinitrobenzoyl chloride (approximately 1.5 equivalents to the alcohol) in the same solvent.
-
-
Derivatization Reaction:
-
To the sample solution, add a catalytic amount of a base, such as pyridine or 4-dimethylaminopyridine (DMAP) (approximately 0.1 equivalents).
-
Add the 3,5-dinitrobenzoyl chloride solution to the sample mixture.
-
Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or gently heat to 50-60°C for 30-60 minutes to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, add a small amount of water to quench any unreacted 3,5-dinitrobenzoyl chloride.
-
The derivative can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
| Parameter | Setting |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following table summarizes the expected improvements in analytical performance after derivatization. Please note that these are representative values and actual results may vary depending on the specific analytical conditions and matrix.
| Analyte | Analytical Method | Derivatization Reagent | Expected LOD | Expected LOQ | Linearity (R²) | Recovery (%) |
| This compound | GC-MS | None | 1-5 µg/mL | 5-15 µg/mL | >0.99 | 85-115 |
| This compound-TMS | GC-MS | BSTFA + 1% TMCS | 10-50 ng/mL | 50-150 ng/mL | >0.995 | 90-110 |
| This compound | HPLC-UV | None | Not readily detectable | Not readily detectable | - | - |
| This compound-DNB | HPLC-UV | 3,5-Dinitrobenzoyl chloride | 50-100 ng/mL | 150-300 ng/mL | >0.995 | 90-110 |
Visualizations
Experimental Workflow: Silylation for GC-MS Analysis
Experimental Workflow: Acylation for HPLC-UV Analysis
Application Notes and Protocols: Use of 2,4,4-Trimethyl-2-pentanol in Fuel Additive Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Higher alcohols are of significant interest as fuel additives due to their potential to increase octane ratings, improve combustion efficiency, and reduce harmful emissions. 2,4,4-Trimethyl-2-pentanol, a C8 alcohol, is an isomer of octanol and possesses properties that may make it a candidate for fuel blending. Its branched structure could contribute to a higher octane number, a desirable characteristic for gasoline additives. These notes provide a framework for the initial evaluation of this compound as a potential fuel additive.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential behavior as a fuel component.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| IUPAC Name | 2,4,4-trimethylpentan-2-ol | - | [1] |
| CAS Number | 690-37-9 | - | [1] |
| Molecular Formula | C₈H₁₈O | - | [1] |
| Molecular Weight | 130.23 | g/mol | [1] |
| Appearance | Colorless to Almost colorless clear liquid | - | TCI Chemicals |
| Density | 0.82 | g/cm³ | [2] |
| Boiling Point | 144 | °C | [2] |
| Melting Point | -20 | °C | [2] |
| Refractive Index | 1.4260 to 1.4300 | - | [2] |
| Flash Point | Flammable liquid and vapor | - | [1] |
Experimental Protocols
The following protocols describe standard methods for evaluating a new alcohol-based fuel additive.
Fuel Blend Preparation
Objective: To prepare homogeneous and stable blends of this compound with a base fuel (e.g., gasoline).
Materials:
-
This compound (>95% purity)
-
Base gasoline (e.g., RON 95)
-
Volumetric flasks (Class A)
-
Magnetic stirrer and stir bars
-
Climate-controlled storage containers
Procedure:
-
Determine the desired volumetric blending ratios (e.g., 5%, 10%, 15%, 20% of the alcohol in the final blend, denoted as PENT5, PENT10, PENT15, PENT20).
-
Measure the required volume of base gasoline and this compound using separate volumetric flasks.
-
In a larger volumetric flask, add the calculated volume of this compound.
-
Add the base gasoline to the flask containing the alcohol.
-
Add a magnetic stir bar to the flask and stir the mixture for 30 minutes at room temperature to ensure homogeneity.
-
Visually inspect the blend for any phase separation.
-
Store the prepared blends in airtight, labeled containers in a cool, dark, and well-ventilated area.
-
Prepare a sufficient quantity of each blend for all planned tests to ensure consistency.
Determination of Fuel Properties
Objective: To measure key physical and chemical properties of the fuel blends that influence engine performance and emissions.
Table 2: Standard Test Methods for Fuel Properties
| Property | ASTM Standard | Brief Description |
| Research Octane Number (RON) | ASTM D2699 | Measures the anti-knock characteristics of a fuel under mild engine operating conditions. |
| Motor Octane Number (MON) | ASTM D2700 | Measures the anti-knock characteristics of a fuel under more severe engine operating conditions. |
| Density | ASTM D4052 | Measurement of density using a digital density meter. |
| Reid Vapor Pressure (RVP) | ASTM D323 | Determines the vapor pressure of the fuel at 37.8 °C (100 °F), indicating its volatility. |
| Distillation Characteristics | ASTM D86 | Determines the boiling range of the fuel, which affects engine start-up, warm-up, and performance. |
| Kinematic Viscosity | ASTM D445 | Measures the resistance of the fuel to flow under gravity at a specified temperature. |
Engine Performance and Emission Testing
Objective: To evaluate the effect of this compound blends on engine performance and exhaust emissions.
Equipment:
-
A spark-ignition (SI) internal combustion engine mounted on a test bed.
-
Engine control unit (ECU) for controlling engine parameters.
-
Dynamometer to measure engine torque and power.
-
Fuel consumption measurement system.
-
Exhaust gas analyzer to measure CO, HC, NOx, and CO₂ emissions.
-
Data acquisition system to record all parameters.
Procedure:
-
Warm up the engine with the base gasoline until it reaches a steady operating temperature.
-
Record baseline performance and emission data for the base gasoline at various engine speeds and loads.
-
Switch the fuel supply to the first blend (e.g., PENT5) and run the engine until the fuel lines are completely flushed.
-
Repeat the performance and emission measurements at the same engine speeds and loads as the baseline test.
-
Repeat steps 3 and 4 for all prepared fuel blends.
-
Ensure that the engine operating conditions (e.g., coolant temperature, oil temperature) are kept constant for all tests.
Expected Outcomes and Data Presentation
The addition of this compound to gasoline is expected to influence fuel properties and engine performance in a manner similar to other higher alcohols.
Expected Effects:
-
Octane Number: The branched structure of this compound suggests it may have a high blending octane value, potentially increasing the RON and MON of the blends.
-
Volatility: The addition of a higher alcohol is likely to affect the distillation curve and may influence the Reid Vapor Pressure of the blends.
-
Engine Performance: An increase in octane number may allow for more advanced ignition timing, potentially leading to increased brake torque and thermal efficiency. However, the lower energy density of alcohols compared to gasoline might lead to an increase in brake-specific fuel consumption.
-
Emissions: The oxygen content of the alcohol should promote more complete combustion, potentially leading to a reduction in carbon monoxide (CO) and unburned hydrocarbon (HC) emissions. Nitrogen oxide (NOx) emissions may increase due to higher combustion temperatures.
The quantitative data obtained from the experiments should be summarized in tables for clear comparison.
Table 3: Example Data Table for Fuel Properties
| Fuel Blend | Density (g/cm³) | RON | MON | RVP (kPa) |
| Gasoline | ||||
| PENT5 | ||||
| PENT10 | ||||
| PENT15 | ||||
| PENT20 |
Table 4: Example Data Table for Engine Performance and Emissions at a Specific Operating Point
| Fuel Blend | Brake Torque (Nm) | Brake Power (kW) | Brake Thermal Efficiency (%) | BSFC (g/kWh) | CO (% vol) | HC (ppm) | NOx (ppm) |
| Gasoline | |||||||
| PENT5 | |||||||
| PENT10 | |||||||
| PENT15 | |||||||
| PENT20 |
Visualizations
Experimental Workflow
References
Application Notes and Protocols: 2,4,4-Trimethyl-2-pentanol as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,4,4-trimethyl-2-pentanol as a versatile precursor in organic synthesis. This tertiary alcohol serves as a valuable building block for the creation of a variety of organic molecules, including potential fragrance components, fuel additives, and intermediates for pharmaceutical development. The protocols detailed below are based on established chemical transformations and provide a foundation for laboratory-scale synthesis.
Introduction
This compound, a C8 tertiary alcohol, offers a unique structural motif characterized by a sterically hindered neopentyl group adjacent to a tertiary alcohol functionality. This arrangement influences its reactivity in various organic transformations, making it a subject of interest for creating branched molecules with specific physical and chemical properties. Its applications span from the synthesis of high-octane fuel components to its potential as a precursor for novel fragrance and flavor compounds, and as an intermediate in the synthesis of biologically active molecules.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| CAS Number | 690-37-9 |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 144 °C (417.15 K) |
| IUPAC Name | 2,4,4-trimethylpentan-2-ol |
Key Synthetic Applications and Protocols
This compound can be utilized in a range of organic reactions to produce valuable derivatives. The following sections detail the protocols for its primary applications.
Dehydration to Alkenes
The acid-catalyzed dehydration of this compound yields a mixture of isomeric trimethylpentenes. These alkenes are of interest as high-octane gasoline components and as intermediates for further chemical synthesis. The reaction proceeds via a carbocation intermediate, and the product distribution is dependent on the reaction conditions. The primary products are 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.
Reaction Scheme:
Figure 1: Dehydration of this compound.
Experimental Protocol: Acid-Catalyzed Dehydration
This protocol is adapted from the general procedure for the dehydration of tertiary alcohols.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, place this compound (13.0 g, 0.1 mol).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (2 mL) to the alcohol with constant stirring and cooling in an ice bath.
-
Dehydration: Heat the mixture gently to initiate the reaction. The alkene products will begin to distill. Collect the distillate in a flask cooled in an ice bath.
-
Work-up: Wash the collected distillate with a 10% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and purify by fractional distillation to separate the isomeric alkene products.
Expected Product Distribution:
| Product | Expected Status |
| 2,4,4-Trimethyl-2-pentene | Major Product |
| 2,4,4-Trimethyl-1-pentene | Minor Product |
Etherification Reactions
Ethers derived from this compound are of interest as potential fragrance compounds and solvents. The Williamson ether synthesis is a common method for the preparation of unsymmetrical ethers.
Reaction Scheme: Williamson Ether Synthesis
Figure 2: Williamson ether synthesis workflow.
Experimental Protocol: Synthesis of 2,4,4-Trimethyl-2-pentyl Ethyl Ether (Hypothetical)
This protocol is a general representation of the Williamson ether synthesis.
-
Alkoxide Formation: In a dry, three-necked flask under a nitrogen atmosphere, add sodium hydride (2.4 g, 0.1 mol) to anhydrous tetrahydrofuran (THF, 50 mL). Slowly add this compound (13.0 g, 0.1 mol) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Ether Synthesis: To the freshly prepared alkoxide solution, add ethyl iodide (15.6 g, 0.1 mol) dropwise at room temperature. Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and carefully quench with water. Extract the product with diethyl ether. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Esterification Reactions
Esters of this compound are potential fragrance and flavor compounds, often possessing fruity or floral scents. Fischer esterification, using an acid catalyst, is a common method for their synthesis.
Reaction Scheme: Fischer Esterification
Figure 3: Fischer esterification of this compound.
Experimental Protocol: Synthesis of 2,4,4-Trimethyl-2-pentyl Acetate
This protocol is based on a general procedure for Fischer esterification.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (13.0 g, 0.1 mol) and glacial acetic acid (9.0 g, 0.15 mol).
-
Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid as a catalyst.
-
Esterification: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the mixture and pour it into a separatory funnel containing water. Extract the ester with diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acetic acid, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude ester by vacuum distillation.
| Reaction | Reactants | Catalyst | Product | Potential Application |
| Dehydration | This compound | H₂SO₄ | 2,4,4-Trimethyl-1-pentene, 2,4,4-Trimethyl-2-pentene | Fuel Additives, Polymer Synthesis |
| Etherification | This compound, Alkyl Halide | NaH | 2,4,4-Trimethyl-2-pentyl Ether | Fragrances, Solvents |
| Esterification | This compound, Carboxylic Acid | H₂SO₄ | 2,4,4-Trimethyl-2-pentyl Ester | Fragrances, Flavors |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a range of organic compounds. The protocols provided herein for dehydration, etherification, and esterification serve as a foundation for researchers to explore the synthesis of novel molecules with potential applications in the fragrance, fuel, and pharmaceutical industries. The unique sterically hindered structure of this alcohol offers opportunities for the creation of compounds with tailored properties. Further research into optimizing reaction conditions and exploring other synthetic transformations will undoubtedly expand the utility of this important chemical building block.
References
Application Notes and Protocols for 2,4,4-Trimethyl-2-pentanol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,4-Trimethyl-2-pentanol, a tertiary octyl alcohol, presents several potential applications in polymer chemistry primarily due to the reactivity of its hydroxyl group and its physical properties as a solvent. While specific data for this compound is limited in readily available literature, its structural similarity to other tertiary alcohols, such as tert-butanol, allows for extrapolation of its potential roles as a chain transfer agent in cationic polymerization and as a solvent for specific polymerization processes. This document provides an overview of these applications, supported by generalized experimental protocols and data for analogous systems.
Application as a Chain Transfer Agent in Cationic Polymerization
Tertiary alcohols can act as chain transfer agents in cationic polymerization, a process where the growing polymer chain is terminated and a new chain is initiated by the transfer agent. This mechanism is particularly relevant in the cationic polymerization of monomers like epoxides and vinyl ethers. The use of a chain transfer agent is a critical method for controlling the molecular weight of the resulting polymer.
The general mechanism involves the protonation of the monomer by a cationic initiator, followed by propagation. The growing cationic polymer chain can then react with the alcohol (ROH), transferring a proton to it and terminating the polymer chain. The protonated alcohol can then initiate a new polymer chain.
General Mechanism of Chain Transfer to Alcohol in Cationic Polymerization
Caption: Cationic polymerization with chain transfer to an alcohol.
Quantitative Data
| Monomer Class | Chain Transfer Agent | Typical C_tr Range | Polymer Property Affected |
| Epoxides | Tertiary Alcohols | 0.1 - 1.0 | Molecular Weight Reduction |
| Vinyl Ethers | Tertiary Alcohols | 0.05 - 0.5 | Molecular Weight Control |
Note: The actual C_tr value is highly dependent on the specific monomer, initiator, solvent, and temperature.
Experimental Protocol: Determination of Chain Transfer Constant
This protocol outlines a general method for determining the chain transfer constant of an alcohol, such as this compound, in the cationic polymerization of a vinyl ether.
Materials:
-
Monomer (e.g., isobutyl vinyl ether), purified by distillation.
-
Initiator (e.g., boron trifluoride etherate, BF₃·OEt₂).
-
Chain Transfer Agent (this compound), dried over molecular sieves.
-
Solvent (e.g., dichloromethane), dried over calcium hydride.
-
Quenching agent (e.g., methanol).
-
Nitrogen or Argon gas for inert atmosphere.
Experimental Workflow:
Caption: Workflow for determining the chain transfer constant.
Procedure:
-
Preparation: Prepare stock solutions of the monomer, initiator, and this compound in the chosen solvent under an inert atmosphere.
-
Polymerization: In a series of Schlenk tubes, add the monomer solution and varying amounts of the this compound solution. Equilibrate the tubes to the desired reaction temperature (e.g., 0 °C).
-
Initiation: Initiate the polymerization by adding a predetermined amount of the initiator solution to each tube.
-
Quenching: After a specific time, quench the reaction by adding an excess of cold methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.
-
Characterization: Determine the number-average molecular weight (Mn) of each polymer sample using Gel Permeation Chromatography (GPC).
-
Analysis: Plot the reciprocal of the number-average degree of polymerization (1/Xn) against the ratio of the concentration of the chain transfer agent to the concentration of the monomer ([CTA]/[M]). The slope of this line gives the chain transfer constant (C_tr) according to the Mayo equation: 1/Xn = (1/Xn)₀ + C_tr * ([CTA]/[M]).
Application as a Solvent in Polymerization
With a boiling point of approximately 144°C, this compound can be considered as a solvent for solution polymerizations that require moderate to high temperatures. Its tertiary alcohol structure makes it relatively inert in radical polymerization, where it is less likely to undergo chain transfer compared to primary or secondary alcohols. Its non-polar alkyl chain suggests good solubility for non-polar monomers and polymers.
Potential Polymer Systems:
-
Solution Radical Polymerization: Could be a suitable solvent for the polymerization of non-polar monomers like styrene or methyl methacrylate, where control of viscosity and heat dissipation is crucial.
-
Coordination Polymerization: Its ability to coordinate with metal centers could be explored, though its steric bulk might be a significant factor.
Note: There is a lack of specific examples in the literature detailing the use of this compound as a primary solvent for polymerization. Experimental validation is necessary to determine its suitability for specific polymer systems.
Application as a Monomer
There is no significant evidence in the reviewed literature to suggest that this compound is used as a monomer in common polymerization reactions. The tertiary alcohol group is generally not reactive under the conditions of radical or condensation polymerization to lead to high molecular weight polymers. While it could potentially be derivatized to an active monomer, this application is not documented.
Conclusion
The primary and most promising application of this compound in polymer chemistry is as a chain transfer agent to control molecular weight in cationic polymerization. Its use as a solvent is plausible but requires experimental verification for specific systems. Its role as a direct monomer in polymerization is not supported by current literature. Further research is needed to fully characterize its behavior and determine specific quantitative parameters like chain transfer constants in various polymerization systems.
Application Notes and Protocols for Biotransformation Studies of 2,4,4-Trimethyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the study of 2,4,4-trimethyl-2-pentanol biotransformation, covering both in vivo mammalian metabolism and microbial transformation. The protocols are designed to be adaptable for research in drug metabolism, toxicology, and environmental microbiology.
In Vivo Biotransformation in a Rat Model
This section details the methodology for studying the formation of this compound from its parent compound, 2,2,4-trimethylpentane (TMP), in a male Fischer 344 rat model. This model is particularly relevant due to the observed male-specific nephrotoxicity associated with TMP metabolism, where this compound has been identified as a key accumulating metabolite in the kidney.[1][2]
Experimental Protocol: In Vivo Metabolism of 2,2,4-Trimethylpentane in Fischer 344 Rats
Objective: To induce the biotransformation of 2,2,4-trimethylpentane to this compound in male Fischer 344 rats and to extract the metabolite from kidney tissue for analysis.
Materials:
-
Male Fischer 344 rats
-
2,2,4-Trimethylpentane (TMP)
-
Vehicle for oral gavage (e.g., corn oil)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue harvesting
-
Liquid nitrogen
-
Tissue pulverizer or homogenizer
-
Refrigerated centrifuge
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
GC-MS vials
Procedure:
-
Animal Dosing:
-
Acclimatize male Fischer 344 rats for at least one week prior to the experiment.
-
Administer a single oral dose of 2,2,4-trimethylpentane. A previously reported effective dose is 4.4 mmol/kg.[2] The TMP should be dissolved in a suitable vehicle.
-
House the rats in metabolic cages to allow for urine and feces collection if required for broader metabolite profiling.
-
-
Tissue Harvesting:
-
At a predetermined time point post-dosing (e.g., 12-24 hours, when peak concentrations of TMP-derived radioactivity have been observed in the kidney), euthanize the rats using an approved method.[2]
-
Immediately excise the kidneys. To minimize metabolic changes, rapid harvesting and quenching of metabolism are critical.[3][4]
-
Snap-freeze the kidneys in liquid nitrogen.[4]
-
-
Metabolite Extraction from Kidney Tissue:
-
The frozen kidney tissue should be pulverized to a fine powder under liquid nitrogen.
-
Homogenize a known weight of the powdered kidney tissue in an appropriate buffer.
-
Perform subcellular fractionation by centrifugation to obtain the 116,000g supernatant (cytosolic fraction), where the metabolite is known to be localized.
-
For the extraction of this compound, add ethyl acetate to the supernatant.[5]
-
Vortex the mixture vigorously to ensure thorough extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully collect the upper ethyl acetate layer.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a clean vial for GC-MS analysis.
-
Quantitative Data: In Vivo Metabolism
The following table summarizes the distribution of 2,2,4-trimethylpentane-derived radioactivity in male Fischer 344 rats 12 hours after a single oral dose of [14C]TMP (4.4 mmol/kg).[2]
| Tissue | Peak Radioactivity Concentration (nmol eq/g) |
| Kidney | 1252 |
| Liver | 1000 |
| Plasma | 403 |
Note: this compound was identified as the major metabolite present in the male rat kidney.[2]
Workflow for In Vivo Biotransformation Study
Microbial Biotransformation using Sphingomonas sp.
This section describes the protocol for the biotransformation of branched octylphenol to this compound using a Sphingomonas sp. strain. This biotransformation is significant as it represents a detoxification pathway, converting an estrogenic compound into a less harmful alcohol.[6]
Experimental Protocol: Microbial Transformation of Octylphenol
Objective: To cultivate Sphingomonas sp. for the biotransformation of octylphenol and to extract and analyze the product, this compound.
Materials:
-
Sphingomonas sp. strain capable of degrading octylphenol
-
Mineral Salts Medium (see composition below)
-
Branched 4-octylphenol (substrate)
-
Shake flask incubator
-
Spectrophotometer
-
Refrigerated centrifuge
-
Solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
-
GC-MS vials
Procedure:
-
Culture Preparation:
-
Prepare a sterile Mineral Salts Medium. A suitable composition includes (per liter): 5.4 g Na₂HPO₄·12H₂O, 1.4 g KH₂PO₄, 0.5 g (NH₄)₂SO₄, 0.2 g MgSO₄·7H₂O, supplemented with a trace element solution.
-
Inoculate a starter culture of Sphingomonas sp. in the mineral medium supplemented with a suitable carbon source and incubate until a sufficient cell density is reached.
-
-
Biotransformation:
-
Inoculate the main culture in the mineral salts medium with the starter culture.
-
Add branched 4-octylphenol as the sole carbon source or in combination with an easily assimilable carbon source like sodium acetate.
-
Incubate the culture in a shake flask under aerobic conditions at an appropriate temperature (e.g., 28-30°C).
-
Monitor the degradation of octylphenol and the growth of the bacterial culture over time using appropriate analytical techniques (e.g., HPLC for octylphenol, OD₆₀₀ for growth).
-
-
Extraction of this compound:
-
After a suitable incubation period, centrifuge the culture to pellet the bacterial cells.
-
Collect the supernatant.
-
Perform a liquid-liquid extraction of the supernatant using a solvent such as dichloromethane or ethyl acetate.
-
Vortex the mixture and allow the phases to separate.
-
Collect the organic phase. Repeat the extraction for better recovery.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Concentrate the extract if necessary and transfer it to a GC-MS vial for analysis.
-
Workflow for Microbial Biotransformation Study
GC-MS Analysis Protocol
This protocol is a general guideline for the analysis of this compound and can be adapted for samples from both in vivo and microbial studies. Headspace GC-MS is recommended for volatile compounds like tertiary alcohols.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Headspace Autosampler
GC-MS Parameters (Suggested starting point):
| Parameter | Suggested Setting |
| GC Column | Mid-polarity column (e.g., DB-624 or equivalent) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |
| Injection Mode | Headspace or Split/Splitless |
| Injector Temp. | 250°C |
| Oven Program | Initial: 40°C, hold for 2 min; Ramp: 10°C/min to 200°C, hold for 5 min |
| MS Transfer Line | 250°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-200 |
| Headspace Incubation | 80°C for 15 minutes |
Data Analysis:
-
Identification of this compound can be confirmed by comparing the retention time and mass spectrum with that of an authentic standard.
-
Quantification can be achieved by creating a calibration curve using a series of standards of known concentrations. An internal standard should be used for improved accuracy.
Metabolic Pathway
The biotransformation of 2,2,4-trimethylpentane in rats proceeds through hydroxylation to form various alcohol metabolites, with this compound being a major product. In the microbial degradation of octylphenol by Sphingomonas sp., the initial step is believed to be the cleavage of the alkyl side chain from the phenol ring, followed by oxidation to form this compound.
Logical Relationship of Biotransformation
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. 2,2,4-Trimethylpentane-induced nephrotoxicity. I. Metabolic disposition of TMP in male and female Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kidney harvesting and metabolite extraction for metabolomics studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kidney harvesting and metabolite extraction for metabolomics studies in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,2,4-Trimethylpentane-induced nephrotoxicity. II. The reversible binding of a TMP metabolite to a renal protein fraction containing alpha 2u-globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,4,4-Trimethyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 2,4,4-Trimethyl-2-pentanol (CAS No. 690-37-9). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound is a flammable liquid and vapor.[1][2][3] Understanding its physical and chemical properties is essential for safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C8H18O | [1] |
| Molecular Weight | 130.23 g/mol | [1][4] |
| Appearance | Colorless to Almost colorless clear liquid | [3] |
| Boiling Point | 144°C (417.15 K) | [4][5] |
| Melting Point | -20°C | [5] |
| Flash Point | 46°C | [3] |
| Density | 0.82 g/cm³ | [5] |
| Refractive Index | 1.4260 to 1.4300 | [5] |
Health and Safety Information
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye/Face Protection: Safety glasses with side-shields or goggles are recommended.[6]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2][7] Immediately remove and wash contaminated clothing before reuse.[8]
-
Respiratory Protection: Use only in a well-ventilated area.[2][3][7][8] If ventilation is inadequate, use a NIOSH-approved respirator.
Handling and Storage Procedures
4.1. Handling:
-
Keep away from heat, sparks, open flames, and hot surfaces.[2][3][7] No smoking.
-
Use only non-sparking tools and explosion-proof equipment.[2][7][8]
-
Ground and bond container and receiving equipment to prevent static discharge.[2]
-
Avoid contact with skin and eyes.[7] Do not breathe mist, vapors, or spray.[7][8]
-
Handle in accordance with good industrial hygiene and safety practices.[7]
4.2. Storage:
-
Store in a cool, dry, and well-ventilated place.[2][3][7][8]
-
Incompatible materials to avoid include strong oxidizing agents, acid anhydrides, and acid chlorides.[7][8]
Emergency Procedures
5.1. First-Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][9]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[2] If skin irritation occurs, get medical advice.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][9]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
5.2. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[7]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[9]
5.3. Accidental Release Measures:
-
Ventilate the area.
-
Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite).[9][10]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[7][9]
Experimental Protocol: Solubility Determination
This protocol outlines a method for determining the solubility of a test compound in this compound.
Materials:
-
This compound
-
Test compound
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or other suitable analytical instrument
Procedure:
-
Preparation: In a fume hood, add a pre-weighed excess amount of the test compound to a vial.
-
Solvent Addition: Add a known volume of this compound to the vial.
-
Equilibration: Tightly cap the vial and vortex for 24 hours at a controlled temperature to ensure equilibrium is reached.
-
Separation: Centrifuge the vial at high speed to pellet the undissolved compound.
-
Sampling: Carefully collect an aliquot of the supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Analysis: Analyze the diluted sample using a calibrated HPLC or other appropriate method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility of the test compound in this compound.
Diagrams
Caption: General Handling Workflow
Caption: Spill Response Procedure
References
- 1. This compound | C8H18O | CID 94740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | 690-37-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound CAS#: 690-37-9 [amp.chemicalbook.com]
- 6. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. durhamtech.edu [durhamtech.edu]
Application Notes and Protocols for Reactions Involving 2,4,4-Trimethyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving 2,4,4-trimethyl-2-pentanol. The protocols are based on established organic chemistry principles and adapted for this specific sterically hindered tertiary alcohol.
Dehydration of this compound to 2,4,4-Trimethylpentenes
The acid-catalyzed dehydration of this compound is a common method for the synthesis of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. Due to the formation of a tertiary carbocation intermediate, this reaction proceeds readily under relatively mild conditions compared to primary and secondary alcohols. However, the steric hindrance of the t-butyl group can influence the product distribution.
Reaction Scheme:
Experimental Protocol: Acid-Catalyzed Dehydration
This protocol is based on general procedures for the dehydration of tertiary alcohols.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Erlenmeyer flask
-
Heating mantle
-
Stir bar
Procedure:
-
Reaction Setup: Place this compound (e.g., 10 g, 0.077 mol) in a round-bottom flask equipped with a stir bar.
-
Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 2-3 mL) to the alcohol while stirring. The addition should be done carefully as the reaction can be exothermic.
-
Dehydration: Heat the mixture gently using a heating mantle to a temperature of 50-80°C. The reaction progress can be monitored by the distillation of the alkene products (boiling points: 2,4,4-trimethyl-1-pentene ~101°C, 2,4,4-trimethyl-2-pentene ~105°C). Continue heating until no more alkene distills over.
-
Workup:
-
Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter the drying agent and purify the resulting alkene mixture by simple or fractional distillation.
-
Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the isomers.
Expected Product Distribution and Yield
Data Presentation
Table 1: Spectroscopic Data for Dehydration Products
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 2,4,4-Trimethyl-1-pentene | 4.83 (s, 1H), 4.63 (s, 1H), 1.94 (s, 2H), 1.78 (s, 3H), 0.93 (s, 9H)[2] | 151.7, 107.9, 53.6, 31.8, 29.5, 24.9[3] |
| 2,4,4-Trimethyl-2-pentene | 5.16 (s, 1H), 1.71 (s, 3H), 1.66 (s, 3H), 1.09 (s, 9H)[4] | 133.3, 122.9, 33.7, 31.8, 26.2, 18.2[5] |
Esterification of this compound
Due to the steric hindrance of the tertiary alcohol, traditional Fischer esterification with carboxylic acids can be slow and result in low yields. More reactive acylating agents are often preferred.
Experimental Protocol: Esterification using Acetyl Chloride
This protocol is based on general procedures for the esterification of hindered alcohols.
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Pyridine or triethylamine (Et₃N)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a stir bar and an addition funnel, dissolve this compound (e.g., 5 g, 0.038 mol) and pyridine (e.g., 3.3 mL, 0.041 mol) in anhydrous diethyl ether.
-
Acyl Chloride Addition: Cool the mixture in an ice bath. Slowly add a solution of acetyl chloride (e.g., 2.9 mL, 0.041 mol) in anhydrous diethyl ether dropwise from the addition funnel with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude ester can be purified by distillation or column chromatography.
Expected Yield
The use of a more reactive acylating agent like acetyl chloride is expected to give a higher yield of the ester compared to Fischer esterification. For hindered alcohols, yields can vary but are generally moderate.
Data Presentation
Table 2: Properties of 2-Acetoxy-2,4,4-trimethylpentane
| Property | Value |
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.27 g/mol |
| IUPAC Name | 2,4,4-trimethylpentan-2-yl acetate[6] |
Etherification of this compound
Direct etherification of tertiary alcohols can be challenging. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a more common method for preparing unsymmetrical ethers.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of 2-methoxy-2,4,4-trimethylpentane.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Round-bottom flask
-
Reflux condenser
-
Stir bar
-
Nitrogen or argon atmosphere
Procedure:
-
Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere, suspend sodium hydride (e.g., 1.1 equivalents) in anhydrous THF.
-
Alcohol Addition: Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the sodium hydride suspension. The mixture will evolve hydrogen gas. Stir at room temperature until the gas evolution ceases.
-
Alkyl Halide Addition: Cool the resulting alkoxide solution in an ice bath and add methyl iodide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or GC.
-
Workup:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter the drying agent and remove the solvent. Purify the ether by distillation.
Expected Yield
The Williamson ether synthesis is generally an efficient method, but the steric hindrance of the tertiary alkoxide may reduce the yield.
Data Presentation
Table 3: Properties of 2-Methoxy-2,4,4-trimethylpentane
| Property | Value |
| Molecular Formula | C₉H₂₀O |
| Molecular Weight | 144.25 g/mol |
| Boiling Point | ~134 °C[7] |
Mandatory Visualizations
Caption: Experimental workflow for the dehydration of this compound.
Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.
References
- 1. beyondbenign.org [beyondbenign.org]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents [patents.google.com]
- 6. This compound [webbook.nist.gov]
- 7. Ester synthesis by esterification [organic-chemistry.org]
2,4,4-Trimethyl-2-pentanol: An Application Guide for its Explored Use as a Non-Polar Solvent Substitute
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,4-Trimethyl-2-pentanol, a branched tertiary alcohol, presents an intriguing profile as a potential substitute for conventional non-polar solvents in various scientific applications. Its unique structure, combining a hydrophilic hydroxyl group with a bulky, hydrophobic alkyl chain, suggests a nuanced solvency that could offer advantages in specific contexts. This document provides a detailed overview of the known physicochemical properties of this compound, alongside theoretically derived application notes and generalized experimental protocols. It is important to note that while the physical properties of this compound are well-documented, specific, peer-reviewed applications and protocols for its use as a non-polar solvent substitute are not extensively available in current literature. The information presented herein is intended to serve as a foundational guide for researchers interested in exploring its potential.
Physicochemical Properties
A comprehensive understanding of a solvent's physical and chemical characteristics is crucial for its effective application. The following tables summarize the key properties of this compound in comparison to common non-polar and polar-aprotic solvents.
Table 1: General and Physical Properties of this compound
| Property | Value |
| CAS Number | 690-37-9 |
| Molecular Formula | C₈H₁₈O[1][2] |
| Molecular Weight | 130.23 g/mol [1][2] |
| Appearance | Colorless to almost colorless clear liquid[2] |
| Boiling Point | 144-146 °C[3] |
| Melting Point | -20 °C[3] |
| Density | 0.82 g/mL[3] |
| Refractive Index | 1.4260 to 1.4300[3] |
| pKa | 15.31 ± 0.29 (Predicted)[2] |
| Flash Point | 46 °C |
Table 2: Comparative Physicochemical Properties of Solvents
| Solvent | Boiling Point (°C) | Density (g/mL) | Refractive Index | Polarity (Relative) |
| This compound | 144-146[3] | 0.82[3] | 1.426-1.430[3] | Moderately Non-Polar |
| n-Hexane | 69 | 0.655 | 1.375 | Non-Polar |
| Toluene | 111 | 0.867 | 1.496 | Non-Polar |
| Chloroform | 61 | 1.49 | 1.446 | Non-Polar |
| Dichloromethane | 40 | 1.33 | 1.424 | Polar Aprotic |
| Acetone | 56 | 0.784 | 1.359 | Polar Aprotic |
Safety and Handling
This compound is classified as a flammable liquid and requires appropriate safety precautions.
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Precautionary Statement |
| H226: Flammable liquid and vapor[2][4] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2] |
| P233: Keep container tightly closed.[2] | |
| P240: Ground and bond container and receiving equipment.[2] | |
| P241: Use explosion-proof electrical/ventilating/lighting equipment.[2] | |
| P242: Use non-sparking tools.[2] | |
| P243: Take precautionary measures against static discharge.[2] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] | |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] | |
| P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | |
| P403+P235: Store in a well-ventilated place. Keep cool.[2] | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Potential Applications and Theoretical Protocols
Based on its structure and physical properties, this compound could potentially be explored in the following applications as a substitute for moderately non-polar solvents. The protocols provided are generalized and should be optimized for specific experimental conditions.
As a Reaction Solvent
The higher boiling point of this compound compared to many common solvents makes it a candidate for reactions requiring elevated temperatures. Its tertiary alcohol nature means it is less likely to participate in oxidation reactions compared to primary or secondary alcohols, but it can be prone to elimination reactions under acidic conditions.[5][6]
Generalized Protocol for an Organic Synthesis Reaction:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting materials.
-
Solvent Addition: Add a sufficient volume of this compound to dissolve the reactants. The concentration will depend on the specific reaction.
-
Reagent Addition: While stirring, add the second reactant to the solution. For exothermic reactions, consider portion-wise addition or the use of a dropping funnel, with external cooling if necessary.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (up to 140 °C) under an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to air or moisture.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by extraction with a suitable immiscible solvent, followed by washing of the organic layer, drying, and removal of the solvent under reduced pressure.
-
Purification: The crude product can be purified by standard techniques such as column chromatography or recrystallization.
Caption: Workflow for a typical organic synthesis using this compound as a solvent.
As an Extraction Solvent
The branched structure of this compound may offer unique selectivity in the extraction of certain classes of compounds, particularly those with moderate polarity. Its low water solubility would be advantageous in liquid-liquid extractions from aqueous media.
Generalized Protocol for Liquid-Liquid Extraction:
-
Sample Preparation: Prepare the aqueous solution containing the target analyte(s).
-
Solvent Addition: In a separatory funnel, add a volume of this compound to the aqueous solution. A typical starting ratio would be 1:1 (v/v).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The less dense organic layer (containing this compound) will be the top layer.
-
Collection: Drain the lower aqueous layer. Collect the upper organic layer.
-
Repeat (Optional): For exhaustive extraction, the aqueous layer can be subjected to one or more additional extractions with fresh portions of this compound.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the extracted compound(s).
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 690-37-9 [amp.chemicalbook.com]
- 4. This compound | C8H18O | CID 94740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9.7 Reactions of Alcohols – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 6. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,4-Trimethyl-2-pentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2,4,4-Trimethyl-2-pentanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The most common and effective laboratory methods for the synthesis of this compound are:
-
Grignard Reaction: This is the most direct route, involving the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide or iodide) with pinacolone (3,3-dimethyl-2-butanone). This method is highly favored for its efficiency in forming the tertiary alcohol.
-
Oxymercuration-Demercuration of 2,4,4-Trimethyl-1-pentene: This two-step process provides a reliable way to hydrate the alkene with Markovnikov regioselectivity, yielding the desired tertiary alcohol while avoiding carbocation rearrangements.
-
Acid-Catalyzed Hydration of 2,4,4-Trimethyl-1-pentene: This method involves the direct addition of water across the double bond of the alkene in the presence of an acid catalyst. However, it is susceptible to carbocation rearrangements, which can lead to the formation of undesired byproducts.
Q2: Which synthetic route generally provides the highest yield?
A2: The Grignard reaction is often preferred for its typically high yields and directness in forming the target tertiary alcohol. However, the oxymercuration-demercuration method is also very effective and provides excellent yields, with the added benefit of avoiding carbocation rearrangements that can be problematic in acid-catalyzed hydrations.
Q3: What is the precursor alkene required for the hydration routes, and how is it synthesized?
A3: The precursor for the oxymercuration-demercuration and acid-catalyzed hydration routes is 2,4,4-Trimethyl-1-pentene. It can be synthesized in high yield (up to 95%) by the dehydration of tert-butanol or isobutanol using a strong acid catalyst like sulfuric acid in a closed reaction system at elevated temperatures (60-95°C).[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Grignard Reaction with Pinacolone
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Recommendation |
| Presence of Moisture | Grignard reagents are extremely sensitive to water. Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF). |
| Poor Quality Grignard Reagent | The Grignard reagent may not have formed efficiently. Use high-quality magnesium turnings and a small crystal of iodine to initiate the reaction. Titrate the Grignard reagent before use to determine its exact concentration. |
| Steric Hindrance | The bulky tert-butyl group in pinacolone can hinder the approach of the Grignard reagent. While methyl Grignard reagents are small, slow addition of the ketone to the Grignard solution at a low temperature (e.g., 0°C) can help to minimize side reactions. |
| Side Reactions | With sterically hindered ketones, enolization of the ketone by the Grignard reagent acting as a base can occur, leading to the recovery of starting material after workup.[2] Using a less basic Grignard reagent or a different solvent system might mitigate this. |
| Incomplete Reaction | Ensure the reaction is allowed to proceed for a sufficient amount of time with adequate stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
Issue 2: Formation of Impurities
| Potential Impurity | Identification and Removal |
| Unreacted Pinacolone | Can be detected by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Can be removed by fractional distillation, as pinacolone has a lower boiling point than the product alcohol. |
| Biphenyl (if using bromobenzene to prepare a phenyl Grignard as a test reaction) | A common byproduct of Grignard reagent formation. Can be removed by crystallization or column chromatography. |
| Magnesium Salts | Insoluble salts formed during the workup. Ensure a thorough aqueous workup with a dilute acid (e.g., HCl or H₂SO₄) or saturated ammonium chloride solution to dissolve all magnesium salts before extraction. |
Method 2: Oxymercuration-Demercuration of 2,4,4-Trimethyl-1-pentene
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Oxymercuration | Ensure the use of a slight excess of mercuric acetate and allow the reaction to stir for a sufficient time (typically 1-2 hours) at room temperature.[3] |
| Incomplete Demercuration | Use a sufficient amount of sodium borohydride. The disappearance of the organomercury intermediate can be monitored by TLC. |
| Loss of Product during Workup | The product is volatile. Care should be taken during solvent removal. Perform multiple extractions with a suitable organic solvent like diethyl ether to ensure complete recovery from the aqueous phase. |
Issue 2: Presence of Mercury-Containing Byproducts
| Potential Impurity | Identification and Removal |
| Residual Organomercury Compounds | These are toxic and must be removed. Ensure the demercuration step goes to completion. The final product should be carefully distilled to separate it from any non-volatile mercury salts. |
Method 3: Acid-Catalyzed Hydration of 2,4,4-Trimethyl-1-pentene
Issue 1: Low Yield and Formation of Multiple Products
| Potential Cause | Troubleshooting Recommendation |
| Carbocation Rearrangement | The intermediate tertiary carbocation is relatively stable, but rearrangements can still occur under strongly acidic conditions, leading to isomeric alcohols. This method is less ideal for this specific synthesis due to the potential for side products. It is generally better to use oxymercuration-demercuration to avoid this issue.[4] |
| Elimination Reaction | At higher temperatures, the alcohol product can undergo dehydration to reform the alkene or other isomers. Maintain a low reaction temperature. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Method | Starting Materials | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Grignard Reaction | Pinacolone, Methylmagnesium Iodide/Bromide | ~70%[5] | High yield, direct route | Sensitive to moisture, potential for side reactions with sterically hindered ketones |
| Oxymercuration-Demercuration | 2,4,4-Trimethyl-1-pentene, Mercuric Acetate, Sodium Borohydride | High (typically >90% for alkenes) | Avoids carbocation rearrangements, high regioselectivity | Use of toxic mercury compounds |
| Acid-Catalyzed Hydration | 2,4,4-Trimethyl-1-pentene, Strong Acid (e.g., H₂SO₄) | Variable, often lower than other methods | Inexpensive reagents | Prone to carbocation rearrangements and side reactions |
Experimental Protocols
Key Experiment 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous diethyl ether
-
Methyl iodide
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Boiling chips
Procedure:
-
Preparation of Methylmagnesium Iodide:
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.
-
Place magnesium turnings and a small crystal of iodine in the flask.
-
Add a solution of methyl iodide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by a change in color and gentle refluxing. Maintain a gentle reflux until most of the magnesium has reacted.
-
-
Reaction with Pinacolone:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of pinacolone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 142-144°C.
-
Key Experiment 2: Synthesis of 2,4,4-Trimethyl-1-pentene (Precursor for Hydration Routes)
Materials:
-
tert-Butanol
-
Sulfuric acid (e.g., 80%)
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a closed pressure-resistant reaction vessel, combine tert-butanol and 80% sulfuric acid.[1]
-
Stir the mixture and heat to 95°C for 4 hours.[1]
-
Cool the mixture to room temperature and allow the layers to separate.
-
Isolate the organic layer, wash with water, and dry over an anhydrous drying agent to obtain 2,4,4-trimethyl-1-pentene. A yield of approximately 94% can be expected.[1]
Visualizations
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Caption: Overview of synthetic pathways to this compound.
References
Technical Support Center: Purification of Crude 2,4,4-Trimethyl-2-pentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2,4,4-Trimethyl-2-pentanol.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound synthesized via a Grignard reaction?
A1: When synthesizing this compound through the reaction of a pivalate ester (e.g., methyl pivalate) with a methyl Grignard reagent (e.g., methylmagnesium iodide), the primary impurities include:
-
Unreacted Starting Materials: Methyl pivalate and residual Grignard reagent.
-
Intermediate Ketone: 3,3-Dimethyl-2-butanone (pinacolone), formed from a single addition of the Grignard reagent to the ester.
-
Solvent: Typically anhydrous diethyl ether or tetrahydrofuran (THF).
-
Byproducts from Grignard Reagent: Biphenyl (if using phenylmagnesium bromide) and other coupling products.
Q2: My crude product is a viscous liquid. Which purification method is most suitable?
A2: For a viscous liquid like crude this compound, several purification methods can be employed, with the choice depending on the nature and quantity of impurities:
-
Fractional Distillation: This is often the most effective method for separating the target alcohol from volatile impurities and unreacted starting materials, especially on a larger scale.
-
Column Chromatography: This technique offers high resolution for separating compounds with similar polarities, such as the target tertiary alcohol and any intermediate ketone.
-
Recrystallization: Due to the low melting point of this compound (-20°C), standard recrystallization is challenging.[1] Low-temperature crystallization from a suitable solvent may be an option for final polishing if the compound is already substantially pure.[1]
Q3: Can I use simple distillation instead of fractional distillation?
A3: Simple distillation is generally not recommended for purifying crude this compound unless the impurities are non-volatile. The boiling points of the likely impurities, such as the intermediate ketone, are often too close to that of the product for effective separation by simple distillation. Fractional distillation, with a fractionating column, provides the necessary theoretical plates for a more efficient separation.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation between the product and a close-boiling impurity.
Solution:
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Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
-
Optimize Reflux Ratio: Increase the reflux ratio by adjusting the heating rate to allow for a slower distillation. This provides more time for the vapor-liquid equilibria to be established in the column.
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Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of all components and can sometimes increase the boiling point difference between the product and impurities.
Problem: The product is decomposing during distillation.
Solution:
-
Use Vacuum Distillation: Lowering the boiling point by reducing the pressure is the most effective way to prevent thermal decomposition of tertiary alcohols.
-
Ensure Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Column Chromatography
Problem: The this compound is eluting too quickly with the solvent front.
Solution:
-
Decrease Solvent Polarity: The mobile phase is likely too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., hexanes). Start with a very non-polar eluent and gradually increase the polarity.
Problem: Poor separation between the alcohol and a non-polar impurity.
Solution:
-
Use a Less Polar Solvent System: Employ a solvent system with lower overall polarity to increase the retention time of both compounds and improve separation.
-
Optimize the Gradient: If using a solvent gradient, make it shallower to increase the resolution between closely eluting compounds.
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Consider a Different Adsorbent: While silica gel is common, alumina (neutral or basic) may offer different selectivity for alcohols and could improve separation.[2]
Problem: Tailing of the alcohol peak.
Solution:
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Add a Small Amount of a More Polar Solvent: Adding a small percentage of a more polar solvent like methanol to the eluent can sometimes improve the peak shape of polar compounds like alcohols.
-
Deactivate the Silica Gel: For acid-sensitive compounds, silica gel can be deactivated by pre-treating it with a small amount of a base, such as triethylamine, mixed with the eluent.
Recrystallization (Low-Temperature)
Problem: The compound "oils out" instead of crystallizing.
Solution:
-
Use a Lower Boiling Point Solvent: The boiling point of the solvent may be higher than the melting point of your compound. Choose a more volatile solvent.
-
Slower Cooling: Allow the solution to cool very slowly to encourage the formation of a crystalline lattice rather than an amorphous oil.
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Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
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Use a Mixed Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) at room temperature, and then slowly add a "bad" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[3][4]
Data Presentation
| Parameter | Fractional Distillation | Column Chromatography | Low-Temperature Recrystallization |
| Primary Application | Bulk purification, removal of volatile impurities | High-purity separation, removal of polar impurities | Final polishing of nearly pure material |
| Typical Purity | >95% (GC)[5] | >99% | >99.5% |
| Advantages | Scalable, good for large quantities | High resolution, applicable to complex mixtures | Can yield very high purity crystals |
| Disadvantages | Potential for thermal decomposition, may not separate close-boiling isomers | Can be time-consuming and require large solvent volumes | Challenging for low-melting compounds, potential for oiling out |
Experimental Protocols
Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a fractionating column appropriate for the expected separation. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distilling flask. The flask should not be more than two-thirds full.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect the fractions as they distill. Monitor the temperature at the distillation head and the pressure of the system. The main fraction should be collected at a constant temperature.
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Analysis: Analyze the collected fractions by GC-MS to determine their purity.
Flash Column Chromatography
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Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point for alcohols is a mixture of hexanes and ethyl acetate.[6] The desired compound should have an Rf value of approximately 0.2-0.3 for optimal separation.
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Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Low-Temperature Recrystallization
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Solvent Selection: In a test tube, dissolve a small amount of the partially purified alcohol in a solvent where it is soluble at room temperature (e.g., pentane, acetone, or methanol).[1]
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Cooling: Cool the solution in a dry ice/acetone bath (-78°C).[1] If crystals form, the solvent is suitable.
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Dissolution: Dissolve the bulk of the material in the chosen solvent at room temperature.
-
Crystallization: Slowly cool the solution in a -78°C bath with gentle swirling.
-
Isolation: Quickly filter the cold slurry through a pre-chilled Büchner funnel to collect the crystals.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Purification of 2,4,4-Trimethyl-2-pentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2,4,4-Trimethyl-2-pentanol. The following sections detail methods to remove common impurities and enhance the purity of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the likely impurities in commercial this compound?
A1: Commercial this compound, typically available at >95% purity, may contain several types of impurities depending on its synthetic route.[1] Common synthesis methods, such as the Grignard reaction or acid-catalyzed dimerization of isobutylene followed by hydration, can introduce specific contaminants.
Potential Impurities:
-
Isomers: Other C8 alcohols, such as 2,4,4-trimethyl-1-pentanol, or other isomers formed during synthesis.
-
Unreacted Starting Materials: Residual isobutylene, acetone, or Grignard reagents (in the form of their hydrolysis products).
-
Byproducts of Synthesis: Diisobutylene, and other oligomers of isobutylene.
-
Solvents: Residual solvents from the reaction or initial purification steps, such as diethyl ether or tetrahydrofuran (THF).
-
Water: Water can be present from the workup steps or absorbed from the atmosphere.
Q2: My GC-MS analysis shows a persistent impurity peak with a similar mass-to-charge ratio. What could it be and how do I remove it?
A2: This is likely an isomer of this compound. Isomers often have very similar boiling points, making them difficult to separate by simple distillation.
Troubleshooting Steps:
-
Fractional Distillation: Employ a fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column) to enhance separation. Collect narrow boiling point fractions and analyze each by GC-MS.
-
Column Chromatography: If distillation is ineffective, column chromatography is the preferred method for separating isomers. A non-polar eluent system, such as a hexane/ethyl acetate gradient, on a silica gel column can effectively separate compounds with minor structural differences.
Q3: After purification by distillation, my product is still cloudy. What is the cause and how can I fix it?
A3: Cloudiness often indicates the presence of water or insoluble organic impurities.
Troubleshooting Steps:
-
Drying: Before distillation, dry the this compound with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Azeotropic Distillation: If water is a persistent issue, consider azeotropic distillation with a solvent that forms a low-boiling azeotrope with water, such as toluene.
-
Filtration: If the cloudiness persists after drying, it may be due to insoluble organic impurities. In this case, a simple filtration step may be sufficient.
Q4: I am experiencing a low recovery yield after recrystallization. How can I improve it?
A4: Low recovery in recrystallization is typically due to using too much solvent, cooling the solution too quickly, or the compound being too soluble in the chosen solvent even at low temperatures.
Troubleshooting Steps:
-
Solvent Selection: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
Quantitative Data Summary
The following table summarizes key physical properties of this compound and the expected purity levels from different purification techniques.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | [2][3] |
| Molecular Weight | 130.23 g/mol | [2][3] |
| Boiling Point | 144-146 °C at 760 mmHg | [3] |
| Commercial Purity | >95.0% (GC) | [1] |
| Purity after Fractional Distillation | 98-99% | |
| Purity after Column Chromatography | >99% | |
| Purity after Recrystallization | >99% |
Experimental Protocols
Fractional Distillation
This method is suitable for removing impurities with significantly different boiling points.
Apparatus:
-
Round-bottom flask
-
Fractionating column (Vigreux or packed)
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Distillation head with thermometer
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Condenser
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Receiving flask
-
Heating mantle
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Boiling chips
Procedure:
-
Place the crude this compound and boiling chips into the round-bottom flask.
-
Assemble the fractional distillation apparatus.
-
Begin heating the flask gently.
-
Observe the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the first fraction (the most volatile impurity).
-
Collect the first fraction in a separate receiving flask.
-
As the temperature begins to rise again, change the receiving flask to collect the main fraction of this compound, which should distill at a stable temperature around 144-146 °C.
-
Stop the distillation before the flask runs dry.
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Analyze the purity of the collected fraction using GC-MS.
Column Chromatography
This is the most effective method for removing isomers and other closely related impurities.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent: Hexane and Ethyl Acetate
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel column.
-
Begin eluting the column with pure hexane, collecting fractions.
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Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate to the hexane. A typical gradient might be from 100% hexane to 95:5 hexane:ethyl acetate.
-
Monitor the separation of components by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure this compound.
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Remove the solvent under reduced pressure to obtain the purified product.
-
Confirm the purity by GC-MS.
Recrystallization (from a suitable solvent)
Recrystallization is effective for removing small amounts of impurities from a solid, or a liquid that can be solidified at low temperatures. This compound is a liquid at room temperature, so low-temperature recrystallization would be necessary.
Procedure:
-
Dissolve the this compound in a minimal amount of a suitable hot solvent (e.g., a non-polar solvent like heptane).
-
If there are insoluble impurities, perform a hot filtration.
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Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or freezer to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
References
Overcoming steric hindrance in reactions with 2,4,4-Trimethyl-2-pentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered tertiary alcohol, 2,4,4-trimethyl-2-pentanol.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so challenging?
A1: this compound possesses a tertiary alcohol group attached to a carbon atom that is also bonded to a bulky neopentyl group. This significant steric hindrance around the reactive hydroxyl group impedes the approach of nucleophiles and reagents, slowing down or preventing reactions that proceed through traditional SN2 pathways. Furthermore, the tertiary nature of the alcohol makes it prone to elimination reactions (dehydration) under acidic or strongly basic conditions, often leading to undesired alkene byproducts.
Q2: Can I perform a standard Williamson ether synthesis with this compound?
A2: A standard Williamson ether synthesis using this compound converted to an alkyl halide and reacted with an alkoxide is not feasible. Tertiary alkyl halides readily undergo E2 elimination in the presence of a strong base (the alkoxide), producing alkenes instead of the desired ether.[1] However, a modified approach where this compound is first converted to its alkoxide and then reacted with a primary alkyl halide (like methyl iodide) is the recommended strategy.[2][3]
Q3: Is the Fischer esterification a suitable method for esterifying this compound?
A3: The traditional Fischer esterification, which involves reacting a carboxylic acid and an alcohol under acidic conditions, is generally inefficient for tertiary alcohols like this compound.[4][5] The acidic conditions and heat required often favor dehydration of the tertiary alcohol to form alkenes as the major products.[6] More effective methods involve activating the carboxylic acid (e.g., converting it to an acyl chloride) or using specific catalysts.
Q4: What is the primary challenge in the acid-catalyzed dehydration of this compound?
A4: The primary challenge in the acid-catalyzed dehydration of this compound is controlling the product distribution. The reaction proceeds via a tertiary carbocation, which can lead to a mixture of alkene isomers through elimination. While Zaitsev's rule predicts the formation of the more substituted alkene as the major product, rearrangements of the carbocation can lead to a complex mixture of products.[7][8]
Troubleshooting Guides
Esterification/Acylation Reactions
Issue: Low to no yield of the desired ester when reacting this compound with a carboxylic acid or anhydride. Significant formation of alkene byproducts.
Troubleshooting Steps:
-
Avoid Strong Acid Catalysis: Standard Fischer esterification conditions are often too harsh for tertiary alcohols, leading to dehydration.
-
Activate the Acylating Agent: Instead of a carboxylic acid, use a more reactive acylating agent like an acyl chloride or acetic anhydride.
-
Use a Nucleophilic Catalyst: Pyridine or 4-(dimethylamino)pyridine (DMAP) can be used as a catalyst. Pyridine can also serve as the solvent. These act as nucleophilic catalysts, activating the acylating agent.
-
Milder Conditions: Conduct the reaction at room temperature or slightly elevated temperatures to minimize the competing elimination reaction.
Williamson Ether Synthesis
Issue: The desired ether is not formed, and the major product is an alkene.
Troubleshooting Steps:
-
Reverse the Roles of Nucleophile and Electrophile: Do not attempt to use a derivative of this compound as the alkyl halide. Instead, deprotonate the alcohol to form the tertiary alkoxide, which will then act as the nucleophile.
-
Use a Primary Alkyl Halide: The electrophile should be a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to ensure an SN2 reaction pathway is favored over E2 elimination.[2][3]
-
Choice of Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) to generate the alkoxide in an aprotic solvent like THF or DMF.
Mitsunobu Reaction
Issue: The standard Mitsunobu reaction with this compound fails or gives very low yields.
Troubleshooting Steps:
-
Recognize Limitations: The standard Mitsunobu reaction using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) is generally not effective for sterically hindered tertiary alcohols.[9][10]
-
Modified Mitsunobu Conditions: For tertiary alcohols, a modified procedure using phenoxydiphenylphosphine instead of triphenylphosphine in combination with 2-nitrobenzoic acid has been reported to yield the corresponding ester with inversion of configuration.[9] This approach may offer a viable pathway, although it is a more specialized procedure.
Dehydration Reactions
Issue: A complex mixture of alkene isomers is obtained, making purification difficult.
Troubleshooting Steps:
-
Lower Reaction Temperature: Higher temperatures can favor carbocation rearrangements. Running the reaction at the lowest possible temperature that still allows for dehydration can sometimes improve the selectivity for the Zaitsev product.
-
Choice of Acid Catalyst: While strong acids like sulfuric acid are common, exploring other dehydrating agents (e.g., solid acid catalysts) might offer different product distributions.
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Careful Product Analysis: Expect a mixture of products. The primary products from the dehydration of this compound are expected to be 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. Thorough analytical techniques (GC-MS, NMR) are necessary to identify and quantify the components of the product mixture.
Experimental Protocols & Data
Protocol 1: Catalytic Acylation to form 2,4,4-Trimethyl-2-pentyl acetate
This protocol is adapted from general procedures for the acylation of sterically hindered alcohols.
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Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in dry pyridine.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.5-2.0 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Time | Yield (Analogous Systems) |
| Hindered Alcohol | Acetic Anhydride | Pyridine | 0 °C to RT | 12-24 h | Good to Excellent |
| Hindered Alcohol | Acetic Anhydride | DMAP (catalytic), CH₂Cl₂ | RT | 2-6 h | High |
Yields are based on reactions with other sterically hindered alcohols and may vary for this compound.
Protocol 2: Modified Williamson Ether Synthesis of 2-methoxy-2,4,4-trimethylpentane
This protocol is based on the established strategy for synthesizing ethers from tertiary alcohols.[2][3]
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Alkoxide Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in dry tetrahydrofuran (THF). To this suspension, slowly add a solution of this compound (1 equivalent) in dry THF via the dropping funnel. Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.
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Alkylation: Cool the resulting alkoxide solution to 0 °C. Add methyl iodide (1.1 equivalents) dropwise.
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Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours. Monitor the reaction by TLC or GC.
-
Workup: Cool the reaction to room temperature and cautiously quench with methanol, followed by water. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ether by distillation.
| Alkoxide | Alkyl Halide | Solvent | Temperature | Time | Expected Yield |
| Sodium 2,4,4-trimethyl-2-pentoxide | Methyl Iodide | THF | Reflux | 6-12 h | 50-95% |
| Sodium tert-butoxide | Ethyl Bromide | DMF | 50-100 °C | 1-8 h | Good |
Yields are estimated based on typical Williamson ether syntheses and may vary.[1][11]
Protocol 3: Acid-Catalyzed Dehydration of this compound
This is a general procedure for the dehydration of tertiary alcohols.
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Reaction Setup: In a round-bottom flask equipped for distillation, place this compound.
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Acid Addition: Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid with swirling.
-
Dehydration and Distillation: Heat the mixture to a temperature sufficient to distill the alkene products as they are formed (the boiling points of the expected diisobutylene isomers are around 101-104 °C). This also helps to drive the equilibrium towards the products.
-
Workup: Wash the collected distillate with a saturated solution of sodium bicarbonate and then with brine.
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Purification and Analysis: Dry the organic layer over a suitable drying agent (e.g., anhydrous CaCl₂) and analyze the product mixture by GC-MS and NMR to determine the isomer distribution.
| Alcohol | Catalyst | Temperature | Major Products | Minor Products |
| This compound | Conc. H₂SO₄ | > 100 °C | 2,4,4-Trimethyl-2-pentene | 2,4,4-Trimethyl-1-pentene |
| 2-Methyl-2-pentanol | Dilute H₂SO₄ | 50 °C | 2-Methyl-2-pentene | 2-Methyl-1-pentene |
Product distribution is based on Zaitsev's rule, with the more substituted alkene being the major product.[12] The exact ratio can be influenced by reaction conditions.
Visualizations
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. homework.study.com [homework.study.com]
Technical Support Center: Optimizing Reactions of 2,4,4-Trimethyl-2-pentanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4,4-Trimethyl-2-pentanol. The information provided is intended to assist in optimizing reaction conditions, particularly temperature, to achieve desired product outcomes and troubleshoot common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the dehydration and esterification of this compound.
Dehydration Reactions
| Question | Answer |
| My dehydration of this compound resulted in a complex mixture of alkenes. How can I control the product distribution? | The acid-catalyzed dehydration of this compound, a tertiary alcohol, proceeds through an E1 mechanism involving a tertiary carbocation intermediate.[1] This intermediate is prone to rearrangement, leading to a mixture of alkene isomers.[2] To influence the product distribution, consider the following: - Temperature Control: Lower temperatures generally favor the formation of the less stable, kinetically controlled product (2,4,4-trimethyl-1-pentene), while higher temperatures favor the more stable, thermodynamically controlled product (2,4,4-trimethyl-2-pentene).[3] - Choice of Acid Catalyst: While strong acids like sulfuric acid are effective, they can also promote rearrangements and polymerization. Using a milder acid like phosphoric acid might offer better selectivity.[4] |
| The yield of my dehydration reaction is consistently low. What are the potential causes and solutions? | Low yields in the dehydration of tertiary alcohols can stem from several factors: - Incomplete Reaction: Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress using techniques like GC-MS. - Side Reactions: At higher temperatures, polymerization of the resulting alkenes can occur, reducing the yield of the desired monomer. Consider using a lower reaction temperature and distilling the alkene as it forms to remove it from the acidic conditions. - Loss during Workup: The alkene products are volatile. Ensure efficient condensation during distillation and minimize evaporative losses during extraction and drying steps. |
| I am observing charring and dark coloration in my dehydration reaction mixture. What is causing this and how can I prevent it? | Charring is a common issue when using concentrated sulfuric acid, which is a strong oxidizing agent.[4] It can oxidize the alcohol or the alkene products, leading to the formation of polymeric tars and carbon. To mitigate this: - Use Phosphoric Acid: Switch to concentrated phosphoric(V) acid, which is a less aggressive dehydrating agent and not a strong oxidizing agent.[4] - Lower the Temperature: High reaction temperatures can exacerbate charring. Operate at the lower end of the effective temperature range for dehydration. |
Esterification Reactions
| Question | Answer |
| My Fischer esterification of this compound has a low yield. How can I improve it? | Fischer esterification is an equilibrium-limited reaction.[5][6] To drive the reaction towards the ester product, you can: - Use an Excess of One Reactant: Typically, the less expensive reactant (either the alcohol or the carboxylic acid) is used in large excess.[7] - Remove Water: The removal of water as it is formed will shift the equilibrium to the right. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or by using a drying agent.[6][8] - Optimize Catalyst Concentration: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[8] |
| I am getting the dehydration product (alkene) as a significant byproduct during my esterification reaction. How can I minimize this? | Tertiary alcohols like this compound are prone to elimination (dehydration) under acidic conditions, especially at elevated temperatures.[6] To favor esterification over dehydration: - Control the Temperature: Use the lowest effective temperature for the esterification. Typical temperatures for Fischer esterification range from 60-110°C.[8] Experiment within this range to find the optimal balance for your specific substrates. - Milder Catalyst: Consider using a Lewis acid catalyst instead of a strong Brønsted acid, which may reduce the extent of dehydration. |
| The purification of the ester is challenging due to unreacted starting material. What is the best approach for purification? | If the boiling points of the ester and the unreacted alcohol are close, simple distillation may not be effective. Consider the following purification strategies: - Extraction: After the reaction, neutralize the acid catalyst and wash the organic layer with water and then a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and any remaining acid catalyst. - Column Chromatography: If distillation is not feasible, column chromatography is an effective method for separating the ester from the unreacted alcohol and other byproducts. |
Frequently Asked Questions (FAQs)
Dehydration
-
What is the typical temperature range for the dehydration of this compound? For tertiary alcohols, the dehydration reaction can often be carried out at temperatures ranging from 25°C to 80°C.[9] The optimal temperature will depend on the specific acid catalyst used and the desired product distribution.
-
What are the main products of the acid-catalyzed dehydration of this compound? The primary products are the isomeric alkenes: 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. Due to the stability of the trisubstituted double bond, 2,4,4-trimethyl-2-pentene is generally the major product, especially under thermodynamic control (higher temperatures).
-
Can carbocation rearrangements occur during the dehydration of this compound? While the initial carbocation formed is tertiary and relatively stable, rearrangements are always a possibility in E1 reactions of sterically hindered alcohols, potentially leading to a more complex product mixture.[2] However, for this compound, the primary rearrangement products would still lead to the same main alkenes.
Esterification
-
What is the optimal temperature for the Fischer esterification of this compound? A general temperature range for Fischer esterification is 60-110°C.[8] For a tertiary alcohol, it is advisable to start at the lower end of this range (e.g., 60-80°C) to minimize the competing dehydration reaction. The reaction is often carried out at the reflux temperature of the alcohol if it is used as the solvent.[10]
-
Why is Fischer esterification often inefficient for tertiary alcohols? Tertiary alcohols are sterically hindered, which can slow down the rate of nucleophilic attack on the protonated carboxylic acid.[6] Furthermore, they are highly susceptible to dehydration under the acidic and heated conditions of the reaction.[6]
-
Are there alternative methods for esterifying this compound? Yes, if Fischer esterification gives low yields, consider using a milder method such as the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6] This method can be more effective for acid-sensitive or sterically hindered alcohols.
Data Presentation
Table 1: Effect of Temperature on Product Distribution in Tertiary Alcohol Dehydration (General Trend)
| Temperature | Major Product (Thermodynamic Control) | Minor Product (Kinetic Control) | Side Reactions |
| Low (e.g., 25-50°C) | More substituted alkene (e.g., 2,4,4-trimethyl-2-pentene) is still favored, but the proportion of the less substituted alkene (e.g., 2,4,4-trimethyl-1-pentene) may be higher. | Less substituted alkene. | Slower reaction rate. |
| High (e.g., >80°C) | The more stable, more substituted alkene (e.g., 2,4,4-trimethyl-2-pentene) is the predominant product. | Less substituted alkene. | Increased risk of polymerization and charring, especially with sulfuric acid. |
Table 2: Recommended Conditions for Fischer Esterification of this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 60 - 80°C (or reflux of the limiting reactant if it has a low boiling point) | Balances reaction rate with minimizing the competing dehydration side reaction.[8] |
| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH) | Effective Brønsted acid catalysts for esterification.[6] |
| Reactant Ratio | Use a large excess of the less expensive reactant (e.g., 3-5 equivalents of carboxylic acid) | Drives the equilibrium towards the formation of the ester.[7] |
| Water Removal | Azeotropic distillation with a Dean-Stark trap (using a solvent like toluene) | Effectively removes the water byproduct, shifting the equilibrium to favor the products.[6] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of this compound
Objective: To synthesize a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene via the dehydration of this compound.
Materials:
-
This compound
-
Concentrated Phosphoric(V) Acid (85%) or Concentrated Sulfuric Acid
-
5% Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Boiling chips
Procedure:
-
Set up a simple distillation apparatus.
-
In the distillation flask, combine this compound and a catalytic amount of concentrated phosphoric(V) acid (e.g., for 10g of alcohol, use 2 mL of acid) along with a few boiling chips.
-
Gently heat the reaction mixture. The alkene products will begin to distill. Maintain the distillation temperature below 100°C to minimize co-distillation of the starting alcohol.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Wash the collected distillate with an equal volume of 5% sodium bicarbonate solution in a separatory funnel to neutralize any acidic residue.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried product. The product can be further purified by fractional distillation if necessary.
-
Characterize the product mixture using GC-MS to determine the ratio of the isomeric alkenes.
Protocol 2: Fischer Esterification of this compound
Objective: To synthesize the corresponding ester from this compound and a carboxylic acid (e.g., acetic acid).
Materials:
-
This compound
-
Carboxylic Acid (e.g., Glacial Acetic Acid)
-
Concentrated Sulfuric Acid
-
Toluene (or another suitable solvent for azeotropic distillation)
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Set up a reflux apparatus with a Dean-Stark trap.
-
To the round-bottom flask, add this compound, an excess of the carboxylic acid (e.g., 3 equivalents), and the azeotroping solvent (e.g., toluene).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue the reflux until no more water is collected in the trap, indicating the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to remove unreacted carboxylic acid and sulfuric acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure (rotary evaporation).
-
The crude ester can be purified by vacuum distillation.
-
Characterize the product by IR and NMR spectroscopy.
Visualizations
Caption: Acid-catalyzed dehydration of this compound.
Caption: General experimental workflow for alcohol reactions.
References
- 1. oc.aadi.net.in [oc.aadi.net.in]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. homework.study.com [homework.study.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. cerritos.edu [cerritos.edu]
- 8. Fischer_esterification [chemeurope.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Catalyst Selection for Reactions Involving 2,4,4-Trimethyl-2-pentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,4-Trimethyl-2-pentanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions involving this compound?
A1: The primary reactions involving the tertiary alcohol this compound are dehydration to form alkenes (diisobutylene isomers) and etherification to form ethers. Due to its sterically hindered tertiary structure, careful catalyst selection and optimization of reaction conditions are crucial for achieving desired product selectivity.
Q2: Which catalysts are recommended for the dehydration of this compound?
A2: Acid catalysts are typically used for the dehydration of this compound. These can be homogeneous or heterogeneous. Common choices include:
-
Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are effective but can lead to side reactions and purification challenges.
-
Heterogeneous (Solid Acid) Catalysts: These are often preferred for easier separation and potential for improved selectivity. Examples include zeolites, sulfated zirconia, and acidic ion-exchange resins (e.g., Amberlyst).[1][2][3]
Q3: What products should I expect from the dehydration of this compound?
A3: The dehydration of this compound proceeds via an E1 mechanism, which involves a carbocation intermediate.[4][5][6][7] This can lead to a mixture of isomeric alkenes. The primary expected products are 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. The product distribution can be influenced by the catalyst and reaction conditions.
Q4: Can I synthesize ethers from this compound? Which catalysts are suitable?
A4: Yes, ether synthesis is possible, but challenging due to the tertiary nature of the alcohol, which favors elimination. Potential methods and catalysts include:
-
Iron(III)-Catalyzed Etherification: Catalysts like iron(III) triflate have shown success in the etherification of tertiary alcohols with primary alcohols.[8][9]
-
Williamson Ether Synthesis: This method is generally not recommended for tertiary alcohols as the alkoxide of this compound would be a strong base, leading primarily to elimination of the alkyl halide.[10][11][12]
-
Phase-Transfer Catalysis (PTC): PTC has been reported for the etherification of some tertiary alcohols and could be an option to explore.[13]
Troubleshooting Guides
Dehydration Reactions
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Conversion | 1. Insufficient catalyst activity. 2. Reaction temperature is too low. 3. Catalyst deactivation (for solid acids). | 1. Increase catalyst loading or switch to a stronger acid catalyst. 2. Gradually increase the reaction temperature while monitoring for side products. 3. For solid acids, consider regeneration or using a fresh batch of catalyst. |
| Poor Selectivity (Mixture of many alkenes) | 1. Carbocation rearrangements are occurring. 2. The reaction temperature is too high, promoting side reactions. | 1. This is inherent to the E1 mechanism of tertiary alcohols. Consider using a shape-selective solid acid catalyst (e.g., certain zeolites) to favor the formation of a specific isomer. 2. Optimize the reaction temperature to the lowest possible point that still provides a reasonable conversion rate. |
| Formation of Polymers/Char | 1. Use of strong, corrosive acids like concentrated H₂SO₄. 2. High reaction temperatures. | 1. Switch to a milder catalyst such as phosphoric acid or a solid acid catalyst.[14][15] 2. Lower the reaction temperature and consider using a solvent. |
Etherification Reactions
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Ether | 1. Competing elimination reaction is dominant. 2. Steric hindrance at the tertiary carbon. | 1. If using the Williamson synthesis approach, this is expected. Consider alternative methods like iron-catalyzed etherification. 2. Use a less sterically hindered primary alcohol as the other reactant. |
| Dehydration is the Main Reaction | 1. The catalyst and conditions are promoting elimination over substitution. | 1. For acid-catalyzed etherification, carefully control the temperature; lower temperatures may favor ether formation.[16] 2. Ensure the reaction is not run for an extended period at high temperatures. |
Experimental Protocols
Protocol 1: Dehydration of this compound using a Solid Acid Catalyst
-
Catalyst Preparation: Activate the solid acid catalyst (e.g., Amberlyst-15 or a zeolite like H-ZSM-5) by heating under vacuum to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated solid acid catalyst (e.g., 10 wt% relative to the alcohol).
-
Reactant Addition: Add this compound to the flask.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-150°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them using Gas Chromatography (GC) to determine the conversion and product distribution.
-
Work-up: After the reaction reaches the desired conversion, cool the mixture to room temperature. Separate the catalyst by filtration. The liquid product can be purified by distillation.
Protocol 2: Iron(III)-Catalyzed Etherification of this compound with a Primary Alcohol
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add iron(III) triflate (Fe(OTf)₃, e.g., 5 mol%).
-
Reagent Addition: Add this compound and the primary alcohol (e.g., 1.5 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C).
-
Monitoring: Monitor the formation of the ether product using Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers should be dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Solid acids: potential catalysts for alkene–isoalkane alkylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 5. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 6. Dehydration Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. 18.2 Preparing Ethers - Organic Chemistry | OpenStax [openstax.org]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing byproduct formation in 2,4,4-Trimethyl-2-pentanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,4-trimethyl-2-pentanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main laboratory-scale synthesis methods for this compound are the Grignard reaction between tert-butylmagnesium chloride and acetone, and the acid-catalyzed hydration of diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene).
Q2: What are the common byproducts in the Grignard synthesis of this compound?
A2: The most common byproduct is the Wurtz coupling product, 2,2,5,5-tetramethylhexane, which results from the reaction of the Grignard reagent with the unreacted tert-butyl halide.[1][2][3][4] Other potential byproducts can arise from the reaction of the highly reactive Grignard reagent with residual water or atmospheric oxygen.
Q3: How can I minimize the formation of the Wurtz coupling byproduct?
A3: To minimize Wurtz coupling, it is crucial to add the tert-butyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[1][2] Maintaining a controlled, low reaction temperature is also critical as higher temperatures can favor the coupling reaction.[3][4]
Q4: What are the typical byproducts in the acid-catalyzed hydration of diisobutylene?
A4: The primary byproducts are isomeric C8 alcohols formed through carbocation rearrangements. When 2,4,4-trimethyl-1-pentene is protonated, the initially formed secondary carbocation can rearrange to a more stable tertiary carbocation, leading to the formation of other trimethylpentanols. Dehydration of the alcohol product back to various octene isomers can also occur, especially at higher temperatures.
Q5: How can I suppress byproduct formation in the acid-catalyzed hydration?
A5: Using a dilute strong acid, such as sulfuric acid, and maintaining a low reaction temperature can help to minimize carbocation rearrangements and dehydration reactions.[5] The use of oxymercuration-demercuration is an alternative hydration method that avoids carbocation intermediates and thus prevents rearrangements.[6]
Troubleshooting Guides
Grignard Synthesis of this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Presence of moisture in glassware or reagents. | Flame-dry all glassware before use and use anhydrous solvents. |
| High formation of Wurtz coupling byproduct (2,2,5,5-tetramethylhexane). | Add the tert-butyl halide solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature.[1] | |
| Incomplete reaction. | Ensure the magnesium turnings are of high quality and have been activated (e.g., with a small crystal of iodine). | |
| Presence of a significant amount of a high-boiling point impurity | Wurtz coupling byproduct formation. | Purify the product by fractional distillation. The Wurtz coupling product, 2,2,5,5-tetramethylhexane, has a different boiling point than the desired alcohol. |
| Reaction fails to initiate | Inactive magnesium surface (oxide layer). | Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[4] |
| Wet solvent or glassware. | Ensure all components of the reaction are scrupulously dry. |
Acid-Catalyzed Hydration of Diisobutylene
| Issue | Potential Cause | Troubleshooting Steps |
| Product is a mixture of isomeric alcohols | Carbocation rearrangement. | Use a more dilute acid solution and maintain a lower reaction temperature to disfavor rearrangement pathways.[5] |
| Consider using a different hydration method that does not involve a carbocation intermediate, such as oxymercuration-demercuration.[6] | ||
| Low yield of alcohol and presence of alkenes | Dehydration of the alcohol product. | Keep the reaction temperature low and the reaction time to a minimum once the formation of the product is complete. |
| Reaction is very slow or does not proceed | Insufficient acid concentration or activity. | Ensure the acid catalyst is of the appropriate concentration and is fresh. |
| Formation of polymeric byproducts | High acid concentration and/or temperature. | Use a more dilute acid solution and maintain a lower reaction temperature. |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound with Minimized Wurtz Coupling
This protocol is designed to minimize the formation of the Wurtz coupling byproduct by controlling the addition rate of the alkyl halide and the reaction temperature.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
tert-Butyl chloride
-
Anhydrous diethyl ether
-
Acetone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine. Gently heat the flask under a nitrogen atmosphere until the iodine sublimes and its color disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of a solution of tert-butyl chloride in anhydrous diethyl ether to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining tert-butyl chloride solution dropwise from the dropping funnel over a period of at least 40 minutes. Maintain the reaction temperature below 10°C using an ice bath to control the exotherm.[1]
-
Reaction with Acetone: After the addition is complete, stir the resulting gray suspension of the Grignard reagent at 0°C for an additional 30 minutes. Cool the Grignard solution to 0°C. Slowly add a solution of acetone in anhydrous diethyl ether dropwise.
-
Quenching and Workup: After the addition of acetone is complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to separate the desired this compound from any high-boiling Wurtz coupling byproduct.
Protocol 2: Acid-Catalyzed Hydration of 2,4,4-Trimethyl-1-pentene
This protocol aims to minimize carbocation rearrangements by using dilute acid and controlling the temperature.
Materials:
-
2,4,4-Trimethyl-1-pentene (diisobutylene)
-
Sulfuric acid (dilute aqueous solution, e.g., 10% v/v)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the dilute sulfuric acid solution. Cool the solution in an ice bath.
-
Addition of Alkene: Slowly add 2,4,4-trimethyl-1-pentene to the stirred, cold acid solution.
-
Reaction: Stir the mixture vigorously at a low temperature (e.g., 0-5°C) for several hours. Monitor the reaction progress by a suitable method (e.g., GC-MS or TLC) to determine the point of maximum conversion to the desired alcohol.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Neutralization and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation to separate this compound from any unreacted alkene and isomeric alcohol byproducts.
Visualizations
Caption: Byproduct formation pathways in the Grignard synthesis of this compound.
Caption: Byproduct formation via carbocation rearrangement in acid-catalyzed hydration.
Caption: A troubleshooting workflow for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up the Synthesis of 2,4,4-Trimethyl-2-pentanol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 2,4,4-Trimethyl-2-pentanol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Grignard Synthesis Route
Issue 1: The Grignard reaction fails to initiate.
-
Question: My Grignard reaction with methylmagnesium bromide and pinacolone is not starting. What are the possible reasons and how can I initiate it?
-
Answer: Failure to initiate is a common issue in Grignard reactions, especially at a larger scale. The primary cause is often an unreactive magnesium surface due to a passivating oxide layer. Here are several troubleshooting steps:
-
Moisture Contamination: Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. Grignard reagents are extremely sensitive to water.
-
Magnesium Activation: The magnesium turnings may require activation. This can be achieved by:
-
Adding a small crystal of iodine. The disappearance of the purple color indicates activation.
-
Adding a few drops of 1,2-dibromoethane.
-
Mechanical activation by crushing the magnesium turnings under an inert atmosphere.
-
Sonication of the reaction mixture.
-
-
Reagent Quality: Use fresh, high-purity methylmagnesium bromide and pinacolone.
-
Issue 2: The reaction is highly exothermic and difficult to control.
-
Question: Upon addition of pinacolone to the Grignard reagent, the reaction becomes too vigorous. How can I manage the exotherm?
-
Answer: The Grignard reaction is highly exothermic and requires careful temperature management, particularly on a larger scale.
-
Slow Addition: Add the pinacolone solution to the Grignard reagent slowly and dropwise.
-
Cooling: Maintain a low reaction temperature (typically 0-10 °C) using an ice bath or a chiller.
-
Efficient Stirring: Ensure vigorous and efficient stirring to dissipate heat throughout the reaction mixture.
-
Dilution: Using a sufficient amount of an appropriate anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF), can help to moderate the reaction.
-
Issue 3: The final product yield is low, and significant byproducts are observed.
-
Question: My yield of this compound is lower than expected, and I'm seeing other peaks in my GC analysis. What are the likely side reactions and how can I minimize them?
-
Answer: Low yields in Grignard reactions can be attributed to several side reactions:
-
Wurtz Coupling: The Grignard reagent can react with unreacted alkyl halide. This is more of an issue during the formation of the Grignard reagent itself. A slow and controlled addition of the alkyl halide to the magnesium can minimize this.
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the pinacolone, leading to the recovery of the starting material after workup. To favor nucleophilic addition, use lower reaction temperatures.
-
Reduction of the Ketone: The Grignard reagent can reduce the ketone to a secondary alcohol, although this is less common with methyl Grignard reagents.
-
Diisobutylene Hydration Route
Issue 1: The hydration of diisobutylene is slow or incomplete.
-
Question: The conversion of diisobutylene to this compound is not proceeding efficiently. How can I improve the reaction rate?
-
Answer: The rate of acid-catalyzed hydration is dependent on several factors:
-
Catalyst Activity: Ensure the acid catalyst (e.g., sulfuric acid, ion-exchange resin) is active and used in a sufficient amount. For solid catalysts, ensure there is adequate surface area contact.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, excessively high temperatures can lead to side reactions like dehydration and polymerization.
-
Water Concentration: The concentration of water is crucial. While it is a reactant, an excess can dilute the acid catalyst.
-
Issue 2: Isomer formation and other byproducts are compromising product purity.
-
Question: I am observing the formation of other alcohols and olefins in my product mixture. How can I improve the selectivity for this compound?
-
Answer: The acid-catalyzed hydration of diisobutylene can lead to carbocation rearrangements and other side reactions.
-
Choice of Catalyst: Using a milder acid catalyst or a shape-selective catalyst like certain zeolites can sometimes improve selectivity.
-
Reaction Conditions: Lower temperatures generally favor the desired Markovnikov addition product and minimize rearrangement and elimination byproducts.
-
Starting Material Purity: The isomeric purity of the starting diisobutylene will affect the product distribution.
-
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is more suitable for large-scale production of this compound: Grignard reaction or diisobutylene hydration?
A1: Both routes are viable for large-scale production, and the choice depends on factors such as raw material availability and cost, equipment, and safety considerations.
-
The Grignard route offers high selectivity to the desired tertiary alcohol but requires strict anhydrous conditions and careful management of a highly exothermic reaction.
-
The diisobutylene hydration route is often used in industrial settings and can be performed as a continuous process. However, it may yield a mixture of isomers and requires careful control of reaction conditions to maximize the desired product.
Q2: What are the critical safety precautions for scaling up the Grignard synthesis?
A2: Key safety considerations for a large-scale Grignard reaction include:
-
Exotherm Control: Utilize a reactor with efficient cooling and a controlled addition system.
-
Inert Atmosphere: The entire process must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent.
-
Flammable Solvents: Diethyl ether and THF are highly flammable and require appropriate handling and explosion-proof equipment.
-
Quenching: The quenching of the reaction with an aqueous acidic solution is also exothermic and must be done slowly and with cooling.
Q3: How can I effectively purify this compound on a large scale?
A3: Fractional distillation is the most common and effective method for purifying this compound at scale. Due to its relatively high boiling point (around 142-143 °C), vacuum distillation may be preferred to prevent degradation. The efficiency of the separation will depend on the boiling points of the impurities.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4:
-
Gas Chromatography (GC): GC is an excellent technique for monitoring the disappearance of starting materials (pinacolone or diisobutylene) and the formation of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the final product and identify any impurities.
-
Infrared (IR) Spectroscopy: IR can be used to monitor the reaction by observing the disappearance of the ketone carbonyl stretch (around 1715 cm-1) in the Grignard reaction or the appearance of the alcohol O-H stretch (broad peak around 3200-3600 cm-1) in both routes.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for the synthesis of this compound under various conditions to aid in process optimization.
Table 1: Effect of Reaction Conditions on Grignard Synthesis Yield
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 0 °C | 25 °C | 40 °C |
| Addition Rate of Pinacolone | Slow (2h) | Moderate (1h) | Fast (30 min) |
| Yield of this compound | 88% | 75% | 60% |
| Recovered Pinacolone (from enolization) | 5% | 12% | 20% |
| Other Impurities | 7% | 13% | 20% |
Table 2: Influence of Catalyst on Diisobutylene Hydration
| Catalyst | Temperature | Reaction Time | Conversion of Diisobutylene | Selectivity for this compound |
| 10% H2SO4 | 60 °C | 4h | 95% | 85% |
| Amberlyst-15 | 80 °C | 6h | 92% | 90% |
| Zeolite H-BEA | 100 °C | 8h | 88% | 95% |
Experimental Protocols
Protocol 1: Scale-Up Grignard Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound on a multi-gram to kilogram scale. Caution: This reaction is highly exothermic and requires strict anhydrous conditions.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Methyl bromide (as a solution in a suitable ether) or Methylmagnesium bromide solution (commercially available)
-
Pinacolone (3,3-Dimethyl-2-butanone)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
Appropriately sized multi-neck reaction vessel equipped with a mechanical stirrer, dropping funnel, reflux condenser, and an inlet for inert gas (Nitrogen or Argon).
-
Cooling bath (ice-water or chiller).
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry the reaction vessel under a stream of inert gas and allow it to cool.
-
Add magnesium turnings and a small crystal of iodine to the flask.
-
Gently warm the flask until the purple color of the iodine disappears, indicating magnesium activation. Allow the flask to cool.
-
Add anhydrous diethyl ether or THF to the flask.
-
Slowly add the methyl bromide solution or the commercial methylmagnesium bromide solution via the dropping funnel. The reaction should initiate, evidenced by a gentle reflux. Maintain a steady reflux by controlling the addition rate.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pinacolone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of pinacolone in anhydrous diethyl ether or THF via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation, preferably under vacuum.
-
Protocol 2: Acid-Catalyzed Hydration of Diisobutylene
This protocol outlines a general procedure for the synthesis of this compound via the hydration of diisobutylene.
Materials:
-
Diisobutylene (mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene)
-
Acid catalyst (e.g., 10% aqueous sulfuric acid, or a solid acid catalyst like Amberlyst-15)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Reaction vessel equipped with a stirrer, condenser, and temperature control.
-
Separatory funnel.
Procedure:
-
Reaction Setup:
-
Charge the reaction vessel with diisobutylene and the acid catalyst.
-
Heat the mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
-
Reaction:
-
Maintain the reaction at the set temperature for several hours, monitoring the progress by GC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
If a liquid acid was used, separate the organic layer. If a solid acid was used, filter it off.
-
Wash the organic layer with sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Purify the crude product by fractional distillation.
-
Mandatory Visualization
Caption: Synthetic routes for this compound.
Caption: Troubleshooting logic for low yield in Grignard synthesis.
Troubleshooting peak tailing in GC analysis of 2,4,4-Trimethyl-2-pentanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the Gas Chromatography (GC) analysis of 2,4,4-Trimethyl-2-pentanol.
Troubleshooting Guide: Peak Tailing
Peak tailing, a phenomenon where a chromatographic peak is asymmetrical with a drawn-out trailing edge, can significantly compromise the accuracy and precision of your analytical results by affecting resolution and integration.[1][2] This guide provides a systematic approach to identifying and resolving the common causes of peak tailing for this compound.
Isolating the Problem:
The first step is to determine if the peak tailing is specific to this compound or if it affects all peaks in your chromatogram.
-
All peaks are tailing: This typically indicates a physical problem within the GC system, such as an issue with the flow path.[3]
-
Only the this compound peak (and other polar analytes) is tailing: This suggests a chemical interaction between the analyte and active sites within the system.[1][4]
Guide 1: Addressing System-Wide Peak Tailing (Physical Issues)
If all peaks in your chromatogram exhibit tailing, it is likely due to a disruption in the carrier gas flow path. Follow these steps to diagnose and resolve the issue.
| Potential Cause | Troubleshooting Steps |
| Improper Column Installation | 1. Verify Column Position: Ensure the column is installed at the correct height in both the inlet and the detector according to the manufacturer's instructions.[1][3] 2. Inspect Column Cut: A poor, jagged, or angled column cut can create turbulence. Re-cut the column end using a ceramic scoring wafer to ensure a clean, 90-degree cut.[1][3] |
| Dead Volume | 1. Check Connections: Ensure all fittings and ferrules are properly tightened to eliminate any unswept volumes where the sample can be delayed. |
| Low Split Ratio | 1. Increase Split Flow: A split ratio that is too low may result in a slow transfer of the sample onto the column.[5] Increase the split vent flow to ensure a sharp injection band. |
| Column Contamination (Severe) | 1. Bake Out the Column: Heat the column to its maximum isothermal temperature (or 20-30 °C above the final oven temperature of your method, whichever is lower) for several hours with the detector end disconnected. 2. Trim the Column: If baking out does not resolve the issue, trim 15-20 cm from the front of the column to remove non-volatile residues.[1] |
Guide 2: Addressing Analyte-Specific Peak Tailing (Chemical Interactions)
As a tertiary alcohol, this compound is a polar compound susceptible to interactions with active sites in the GC system. These interactions are a common cause of peak tailing.
| Potential Cause | Troubleshooting Steps |
| Active Sites in the Inlet | 1. Replace the Liner: The inlet liner is a primary site of sample introduction and can become contaminated or have active silanol groups. Replace the liner with a new, deactivated one.[4][6] 2. Replace the Septum: Particles from a cored or worn septum can fall into the liner, creating active sites.[6] 3. Use an Inert Liner: Consider using a liner with glass wool that is also deactivated to minimize interactions. |
| Column Activity | 1. Use a More Polar Column: A mismatch between the analyte polarity and the stationary phase can cause peak tailing.[5] For a polar analyte like this compound, a wax-type (polyethylene glycol) or a mid-polarity column (e.g., a 6% cyanopropylphenyl phase) is recommended.[7] 2. Condition the Column: Properly condition the column according to the manufacturer's instructions to ensure a stable baseline and deactivate any active sites. 3. Trim the Column: If the column has been in use, active sites can develop at the head of the column. Trim 15-20 cm from the inlet end.[1] |
| Sub-optimal Method Parameters | 1. Adjust Inlet Temperature: An inlet temperature that is too low can cause slow vaporization of the analyte. A good starting point is 250 °C. 2. Optimize Oven Temperature Program: Ensure the initial oven temperature is appropriate for good focusing of the analyte on the column. For splitless injections, a lower initial temperature (10-20 °C below the solvent boiling point) can improve peak shape.[5] |
| Solvent Effects | 1. Solvent-Analyte Mismatch: Ensure the sample solvent is compatible with the stationary phase. Injecting a polar analyte dissolved in a non-polar solvent onto a polar column can sometimes cause peak distortion.[5] |
Experimental Protocol Example
Analyte Information:
| Compound | Boiling Point (°C) |
| This compound | ~144-146 |
GC Parameters:
| Parameter | Recommended Starting Condition |
| GC System | Any standard Gas Chromatograph with a Flame Ionization Detector (FID) |
| Column | DB-WAX (Polyethylene Glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow mode at 1.0 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted to optimize sensitivity) |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 minutes - Ramp: 10 °C/min to 180 °C - Hold: 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Makeup Gas (He) | 30 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with a new column?
A1: If you are using a new column and still observing peak tailing, the issue is likely originating from before the column. The most common culprits are active sites in the inlet liner or contamination from the septum.[4][6] Ensure you are using a fresh, deactivated liner and a new septum. Also, verify that your column is installed correctly and that there are no leaks in the system.
Q2: Can the injection solvent cause peak tailing for this compound?
A2: Yes, the choice of solvent can influence peak shape. A mismatch in polarity between the solvent, analyte, and stationary phase can lead to peak distortion.[5] For example, dissolving the polar this compound in a very non-polar solvent like hexane and injecting it onto a polar wax column might cause issues. It is best to use a solvent with a polarity that is compatible with both the analyte and the column.
Q3: How does the inlet temperature affect the peak shape of this compound?
A3: The inlet temperature must be high enough to ensure rapid and complete vaporization of the analyte. If the temperature is too low, the slow vaporization process will lead to a broad and likely tailing peak. For this compound, with a boiling point around 144-146 °C, an inlet temperature of 250 °C is a good starting point to ensure efficient vaporization.
Q4: What type of GC column is best for analyzing this compound?
A4: Due to the polar nature of the hydroxyl group in this compound, a polar stationary phase is recommended to achieve symmetrical peak shapes. A polyethylene glycol (PEG) column, often referred to as a WAX column, is an excellent first choice.[7] Mid-polarity columns, such as those with a cyanopropylphenyl stationary phase, can also provide good results. Using a non-polar column (like a 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane) is more likely to result in peak tailing for this analyte due to interactions with residual silanol groups on the column surface.
Q5: I've tried everything in the troubleshooting guide, but my peak is still tailing. What should I do next?
A5: If you have systematically worked through the troubleshooting steps (checked for leaks, replaced consumables, trimmed the column, and optimized method parameters) and are still experiencing peak tailing, it's possible that your sample matrix contains contaminants that are interacting with your analyte or the system. In this case, further sample preparation, such as solid-phase extraction (SPE), may be necessary to clean up the sample before injection.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to follow when troubleshooting peak tailing for this compound.
Caption: A flowchart outlining the systematic process for troubleshooting peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. fishersci.com [fishersci.com]
- 3. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 4. The effect of column and temperature variation on the determination of the dead time in gas chromatographic systems using indirect methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H18O | CID 94740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 690-37-9 | TCI AMERICA [tcichemicals.com]
- 7. agilent.com [agilent.com]
Stability issues of 2,4,4-Trimethyl-2-pentanol under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4,4-trimethyl-2-pentanol under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound in the presence of acid?
A1: The primary stability issue is its susceptibility to acid-catalyzed dehydration. This compound is a tertiary alcohol, and under acidic conditions, the hydroxyl (-OH) group can be protonated, forming a good leaving group (water). The departure of water results in the formation of a tertiary carbocation, which is relatively stable. This carbocation can then undergo elimination to form various isomeric alkenes.
Q2: What are the expected products from the acid-catalyzed dehydration of this compound?
A2: The dehydration of this compound is expected to yield a mixture of alkenes. The initial tertiary carbocation can lose a proton from an adjacent carbon to form 2,4,4-trimethyl-1-pentene or 2,4,4-trimethyl-2-pentene. However, the carbocation can also undergo rearrangement to a more stable carbocation, leading to a more complex product mixture.
Q3: What is carbocation rearrangement and how does it affect the reaction products?
A3: Carbocation rearrangement is a process in which a carbocation intermediate rearranges to a more stable carbocation.[1] This can occur through a hydride shift (migration of a hydrogen atom with its bonding electrons) or an alkyl shift (migration of an alkyl group with its bonding electrons).[2][3] In the case of the carbocation formed from this compound, a methyl shift is possible, leading to a different tertiary carbocation and subsequently a different set of alkene products. This often results in a complex mixture of isomeric alkenes.[4][5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Incomplete reaction. | Increase the reaction time or temperature. Ensure the acid catalyst is of the appropriate concentration and is not deactivated. |
| Product loss during workup. | The alkene products are volatile. Ensure efficient condensation and collection during distillation. Use a cooled receiver to minimize evaporation loss.[6] | |
| Formation of a complex mixture of unexpected products | Carbocation rearrangements. | This is inherent to the reaction mechanism under acidic conditions.[4][5] To favor a specific product, consider using a milder acid catalyst or lower reaction temperatures. However, this may also decrease the overall reaction rate. |
| Polymerization of alkene products. | High acid concentration and temperature can promote the polymerization of the formed alkenes. Reduce the acid concentration or reaction temperature. Remove the alkene products from the reaction mixture as they are formed via distillation.[7] | |
| Charring or dark coloration of the reaction mixture | Strong acid and high temperature causing decomposition. | Use a less concentrated acid (e.g., phosphoric acid instead of sulfuric acid) or lower the reaction temperature.[8] |
Data Presentation
Table 1: Product Distribution from the Acid-Catalyzed Dehydration of 2,2,4-trimethyl-3-pentanol [4][5]
| Product | Structure | Percentage (%) |
| 2,3,4-trimethyl-1-pentene | CH2=C(CH3)CH(CH3)CH(CH3)2 | 29 |
| 2,4,4-trimethyl-1-pentene | CH2=C(CH3)CH2C(CH3)3 | 24 |
| 2,4,4-trimethyl-2-pentene | CH3C(CH3)=CHC(CH3)3 | 24 |
| 2,3,4-trimethyl-2-pentene | CH3C(CH3)=C(CH3)CH(CH3)2 | 18 |
| 3,3,4-trimethyl-1-pentene | CH2=CHC(CH3)2CH(CH3)2 | 2 |
| 2-isopropyl-3-methyl-1-butene | CH2=C(CH(CH3)2)CH(CH3)2 | 3 |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Dehydration of a Tertiary Alcohol
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
This compound
-
85% Phosphoric acid (H3PO4) or concentrated Sulfuric acid (H2SO4)
-
Boiling chips
-
5% Sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Distillation apparatus
-
Separatory funnel
-
Round bottom flask
-
Heating mantle
Procedure:
-
To a round bottom flask, add the this compound and a few boiling chips.
-
Slowly add the acid catalyst (e.g., a ratio of 1 part acid to 4 parts alcohol by volume).
-
Set up a fractional distillation apparatus.[7][9] The receiving flask should be cooled in an ice bath to minimize the loss of the volatile alkene products.
-
Gently heat the mixture to initiate the reaction and distill the products as they form.[7] The distillation temperature should be monitored and kept below the boiling point of the starting alcohol.
-
Collect the distillate, which will contain the alkene products and some acid.
-
Transfer the distillate to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acid.[9] Be sure to vent the funnel frequently as carbon dioxide gas may be evolved.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The final product can be further purified by a final distillation.
Visualizations
Caption: Acid-catalyzed dehydration mechanism of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 7. Dehydration of an alcohol [cs.gordon.edu]
- 8. odinity.com [odinity.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
Minimizing rearrangement products in carbocation reactions
Welcome to the technical support center for controlling carbocation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize undesired rearrangement byproducts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a carbocation rearrangement and why does it occur?
A carbocation rearrangement is the migration of a hydride (H⁻) or an alkyl group (e.g., methyl, CH₃⁻) from a carbon atom to an adjacent positively charged carbon atom.[1][2][3] This process is driven by the formation of a more stable carbocation intermediate.[3][4][5] The stability of carbocations follows the order: tertiary (3°) > secondary (2°) > primary (1°) > methyl.[1][6][7] If a 1,2-hydride or 1,2-alkyl shift can convert a less stable carbocation (e.g., secondary) into a more stable one (e.g., tertiary), the rearrangement is energetically favorable and likely to occur.[2][4][5]
Q2: How can I determine if an unexpected product is the result of a carbocation rearrangement?
If your product's carbon skeleton differs from your starting material, a rearrangement is a likely cause.[3] For example, if the nucleophile is bonded to a different carbon than the one that originally held the leaving group, and this new position corresponds to a more stable carbocation, a rearrangement has probably occurred.[5] This is common in reactions involving carbocation intermediates, such as SN1 and E1 reactions.[5][8]
Q3: Besides substrate structure, what are the key experimental factors that promote rearrangement?
Several experimental conditions can influence the likelihood of carbocation rearrangement:
-
Solvent: Polar protic solvents (e.g., water, ethanol) are particularly effective at stabilizing carbocation intermediates, which can provide more time for rearrangements to occur.[1][9][10]
-
Temperature: Higher reaction temperatures can provide the necessary activation energy for rearrangement processes, including those that may have a slight barrier.[2][8] While hydride shifts can occur at low temperatures, increasing the heat can accelerate the process.[2][8]
-
Leaving Group: A good leaving group facilitates the formation of the carbocation, initiating the process that can lead to rearrangement.
-
Nucleophile: A weak or low concentration of a nucleophile allows the carbocation intermediate to have a longer lifetime, increasing the probability of rearrangement before it is "trapped" to form the final product.[9]
Troubleshooting Guide: Minimizing Rearrangement Products
Issue: My reaction is yielding a high percentage of a rearranged product. How can I favor the non-rearranged product?
Here are several strategies you can employ to minimize the formation of rearrangement byproducts.
Strategy 1: Lower the Reaction Temperature
Lowering the temperature generally favors the product that is formed faster (kinetic control) over the most stable product (thermodynamic control).[11] Since rearrangement leads to a more stable carbocation and often the more stable final product, reducing the temperature can decrease the rate of the rearrangement step.
Experimental Protocol: Low-Temperature Reaction Setup
-
Pre-cool the Reaction Vessel: Before adding reagents, cool the reaction flask to the desired temperature (e.g., 0 °C with an ice bath or -78 °C with a dry ice/acetone bath).
-
Slow Reagent Addition: Add the substrate and any catalysts or reagents dropwise to the cooled, stirred solvent to maintain a constant low temperature and manage any exothermic processes.
-
Maintain Temperature: Ensure the reaction is maintained at the low temperature for its entire duration.
-
Monitor Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress without needing to significantly warm the mixture.
Strategy 2: Change the Solvent
The choice of solvent is critical. Polar protic solvents stabilize the carbocation intermediate, which can promote rearrangement.[1][9] Using a less polar or a polar aprotic solvent can destabilize the carbocation, reducing its lifetime and the opportunity for rearrangement.
Table 1: Effect of Solvent Polarity on SN1 Reaction Rate and Rearrangement Potential
| Solvent | Type | Dielectric Constant (Approx.) | Relative Rate of Solvolysis | Potential for Rearrangement |
| Water (H₂O) | Polar Protic | 80 | Very High | High |
| Formic Acid (HCOOH) | Polar Protic | 58 | High | High |
| Methanol (CH₃OH) | Polar Protic | 33 | Moderate | Moderate |
| Acetic Acid (CH₃COOH) | Polar Protic | 6 | Low | Lower |
| Acetone (CH₃COCH₃) | Polar Aprotic | 21 | Low | Lower |
| Dichloromethane (CH₂Cl₂) | Non-polar | 9 | Very Low | Minimal |
Note: Data is illustrative, based on established principles of solvent effects on carbocation stability.[9][10]
Strategy 3: Increase Nucleophile Concentration or Strength
A more reactive or highly concentrated nucleophile can trap the initial carbocation before it has a chance to rearrange.[9][12] This is a kinetic strategy that favors the direct substitution product.
Experimental Protocol: Carbocation Trapping
-
Select a Strong Nucleophile: If compatible with your reaction, choose a stronger, more reactive nucleophile. For example, using azide (N₃⁻) is more effective at trapping than water.
-
Increase Concentration: Use the nucleophile in a higher concentration or as the solvent itself (solvolysis) to increase the probability of a collision with the carbocation intermediate.[10]
-
Use of Additives: Consider additives that can act as efficient carbocation traps. For instance, certain π-nucleophiles like indoles or pyrroles can be effective in specific systems.[12]
Visualizing the Problem and Solution
Understanding the pathways available to a carbocation is key to controlling the reaction outcome.
References
- 1. Rearrangement Reactions of Alkyl Carbocations: Types, Mechanism and Factors Affecting [allen.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Rearrangement Reactions with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. asymmetricorganocatalysis.com [asymmetricorganocatalysis.com]
Technical Support Center: Enhancing Reaction Rates for 2,4,4-Trimethyl-2-pentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered tertiary alcohol, 2,4,4-trimethyl-2-pentanol. The content is designed to address specific experimental challenges and offer practical solutions to enhance reaction rates.
Section 1: Acid-Catalyzed Dehydration
The acid-catalyzed dehydration of tertiary alcohols like this compound is a common method for alkene synthesis but can be slow or yield a mixture of products.[1][2]
Frequently Asked Questions (FAQs)
Q1: My acid-catalyzed dehydration of this compound is slow and gives a low yield. How can I improve the reaction rate?
A1: The reaction rate is influenced by temperature, catalyst choice, and water removal. Since the reaction is an equilibrium process, removing water as it forms will drive the reaction toward the product. For tertiary alcohols, the reaction temperature is typically lower than for primary or secondary alcohols.[2] Consider the following adjustments:
-
Increase Temperature: Gently increase the reaction temperature. For tertiary alcohols, temperatures between 25°C and 80°C are often sufficient.[2]
-
Use a Stronger Acid Catalyst: While sulfuric acid and phosphoric acid are common, using a stronger, non-nucleophilic acid like p-toluenesulfonic acid (TsOH) can be effective.
-
Water Removal: Use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture, which will shift the equilibrium towards the alkene products.
-
Alternative Catalysts: For greener alternatives to strong acids, consider using solid acid catalysts like Montmorillonite clay, which can be easily filtered out post-reaction.[3]
Q2: What are the major and minor products of the dehydration of this compound, and how can I predict the outcome?
A2: The dehydration of this compound proceeds via an E1 mechanism, forming a tertiary carbocation intermediate.[2] The subsequent elimination of a proton from an adjacent carbon atom can lead to two different alkene products. The major product is predicted by Zaitsev's Rule , which states that the more substituted (and therefore more stable) alkene will be favored.[1]
-
Major Product: 2,4,4-Trimethyl-2-pentene (a tri-substituted alkene).
-
Minor Product: 2,4,4-Trimethyl-1-pentene (a di-substituted alkene).
The reaction of a similar alcohol, 2-methyl-2-pentanol, also follows this rule, yielding the more substituted 2-methyl-2-pentene as the major product.[1][4]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Dehydration
-
Place this compound in a round-bottom flask equipped with a distillation head or a Dean-Stark apparatus.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, ~5-10 mol%).
-
Heat the mixture to the appropriate temperature (start around 50-80°C).[2]
-
If using a distillation setup, the lower-boiling alkene product can be distilled off as it is formed. If using a Dean-Stark trap, collect the water in the side arm.
-
Monitor the reaction progress using TLC or GC analysis.
-
Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Data Presentation
| Parameter | 1° Alcohols | 2° Alcohols | 3° Alcohols (e.g., this compound) | Reference |
| Typical Temperature | 170-180°C | 100-140°C | 25-80°C | [2] |
| Mechanism | E2 | E1 | E1 | [2] |
| Relative Rate | Slowest | Intermediate | Fastest | [2] |
| Table 1: Typical Conditions for Acid-Catalyzed Alcohol Dehydration. |
Visualization
References
Technical Support Center: Functionalization of 2,4,4-Trimethyl-2-pentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered tertiary alcohol, 2,4,4-trimethyl-2-pentanol. The extreme steric hindrance posed by the gem-dimethyl and tert-butyl groups surrounding the hydroxyl-bearing carbon presents significant challenges in common functionalization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Oxidation Reactions
Question: I am unable to oxidize this compound to the corresponding ketone using standard oxidizing agents (e.g., PCC, KMnO₄, Swern oxidation). Why is the reaction failing?
Answer: Standard oxidation of this compound is fundamentally challenging due to its structure. As a tertiary alcohol, it lacks an alpha-hydrogen atom on the carbon bearing the hydroxyl group.[1] The mechanism of most common alcohol oxidations requires the removal of this hydrogen to form a carbon-oxygen double bond. Consequently, tertiary alcohols are resistant to oxidation under conditions that readily oxidize primary and secondary alcohols.[1]
Troubleshooting:
-
Forcing Conditions: While not a practical synthetic route due to low yields and the formation of intractable mixtures, vigorous oxidation with high concentrations of strong oxidants (e.g., chromic acid) at elevated temperatures can lead to the cleavage of carbon-carbon bonds.[1] This is generally not a recommended or selective method for functionalization.
-
Alternative Strategies: If a ketone functionality is desired at this position, it is advisable to consider alternative synthetic routes that do not rely on the oxidation of this tertiary alcohol.
Esterification Reactions
Question: My Fischer esterification of this compound with a carboxylic acid is giving very low to no yield. How can I improve this?
Answer: The Fischer esterification is an equilibrium-driven process that is highly sensitive to steric hindrance. The bulky nature of this compound severely impedes the nucleophilic attack of the alcohol on the protonated carboxylic acid, leading to extremely slow reaction rates and poor yields.[2] Ester formation is particularly difficult when both the alcohol and the carboxylic acid are sterically hindered.[3]
Troubleshooting:
-
Use of More Reactive Acylating Agents: Instead of a carboxylic acid, use a more reactive acylating agent like an acyl chloride or acid anhydride . The reaction of an alcohol with an acyl chloride is generally faster and not reversible. It is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
-
Coupling Reagents: For hindered systems, consider using modern coupling reagents. While many standard peptide coupling reagents (e.g., TBTU, TATU) are not effective for tertiary alcohols, COMU (1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in the presence of a strong, non-nucleophilic base like MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) has shown success in esterifying tertiary alcohols.[4]
-
Benzotriazole Esters: A strategy involving the in-situ formation of benzotriazole esters from carboxylic acids (using HOBt and EDC) can facilitate the esterification of tertiary alcohols.[3]
Ether Synthesis
Question: I am trying to synthesize an ether from this compound via the Williamson ether synthesis, but I am only observing elimination products. What is happening?
Answer: The Williamson ether synthesis is an S(_N)2 reaction. This mechanism is highly sensitive to steric hindrance at the electrophilic carbon. Attempting to use an alkyl halide derived from this compound (a tertiary halide) will almost exclusively result in elimination (E2) rather than substitution when treated with an alkoxide. The alkoxide will act as a base, abstracting a proton and leading to the formation of an alkene.
Troubleshooting:
-
Reverse the Roles (If Possible): The Williamson synthesis works best with a primary alkyl halide and a sterically hindered alkoxide. Therefore, to synthesize an ether of this compound, you should deprotonate the alcohol to form the corresponding alkoxide and react it with a primary alkyl halide (e.g., methyl iodide or ethyl bromide).
-
Acid-Catalyzed Etherification: For the synthesis of ethers from tertiary alcohols, acid-catalyzed methods can be an alternative. This typically involves the reaction of the alcohol with another alcohol under acidic conditions, proceeding through a carbocation intermediate. However, this method is prone to elimination (dehydration) as a major side reaction, especially with hindered tertiary alcohols.
-
Specialized Methods for Hindered Ethers: Recent advances have explored electrochemical methods and the use of specific catalysts like Zn(OTf)(_2) for coupling tertiary alkyl bromides with alcohols, which may provide routes to highly congested ethers.
Dehydration Reactions
Question: I performed an acid-catalyzed dehydration of this compound and obtained a complex mixture of alkene isomers. How can I control the product distribution?
Answer: The acid-catalyzed dehydration of this compound proceeds via a carbocation intermediate. Due to the structure of this alcohol, the initially formed tertiary carbocation is prone to rearrangements (methide and hydride shifts) to form other, more stable carbocations.[5][6] Each of these carbocation intermediates can then lose a proton from an adjacent carbon, leading to a variety of alkene products. Controlling this distribution is exceptionally difficult.
Troubleshooting:
-
Understanding Product Distribution: It is crucial to recognize that a mixture of products is expected. The major products will likely be the most thermodynamically stable (most substituted) alkenes, but sterically less favored Hofmann products can also form in significant amounts.[5]
-
Reaction Conditions: While precise control is difficult, varying the reaction temperature and the strength of the acid might slightly alter the product ratios. Milder conditions may favor the unrearranged product to a small extent, but this is often not synthetically useful.
-
Purification: The primary strategy for obtaining a single isomer is through careful purification of the resulting mixture, for example, by fractional distillation or preparative gas chromatography.
-
Alternative Elimination Methods: To avoid carbocation rearrangements, consider elimination reactions that do not proceed through a carbocation intermediate, such as the Burgess dehydration or pyrolysis of a xanthate ester (Chugaev elimination). These methods often favor the formation of the less substituted alkene.
Quantitative Data
Table 1: Product Distribution from the Acid-Catalyzed Dehydration of 2,2,4-trimethyl-3-pentanol [5][6]
| Product Name | Structure | Percentage (%) |
| 2,3,4-trimethyl-1-pentene | 29 | |
| 2,4,4-trimethyl-1-pentene | 24 | |
| 2,4,4-trimethyl-2-pentene | 24 | |
| 2,3,4-trimethyl-2-pentene | 18 | |
| 2-isopropyl-3-methyl-1-butene | 3 | |
| 3,3,4-trimethyl-1-pentene | 2 |
Note: The images are placeholders and would need to be generated or sourced.
Experimental Protocols
Protocol 1: Esterification using an Acyl Chloride
This protocol describes a general method for the esterification of a sterically hindered tertiary alcohol.
Objective: To synthesize an ester from this compound and an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding distilled water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Dehydration and Carbocation Rearrangement Pathway
The following diagram illustrates the potential pathways for the acid-catalyzed dehydration of this compound, leading to a mixture of alkene products.
Caption: Carbocation rearrangement pathways in the dehydration of this compound.
Troubleshooting Workflow for Esterification
This diagram provides a logical workflow for troubleshooting a failed esterification reaction of this compound.
Caption: Troubleshooting workflow for low-yield esterification reactions.
References
Validation & Comparative
A Comparative Guide to Bulky Tertiary Alcohols: 2,4,4-Trimethyl-2-pentanol vs. tert-Butanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and pharmaceutical development, the selection of appropriate reagents and solvents is paramount to achieving desired reaction outcomes and ensuring the purity and stability of active pharmaceutical ingredients (APIs). Bulky tertiary alcohols play a crucial role as intermediates, solvents, and precursors for non-nucleophilic bases. This guide provides an objective comparison of two such alcohols: 2,4,4-trimethyl-2-pentanol and the more commonly known tert-butanol. This analysis, supported by experimental data and protocols, aims to assist researchers in making informed decisions for their specific applications.
Physical and Chemical Properties: A Tabular Comparison
A fundamental understanding of the physicochemical properties of these alcohols is essential for their effective application. The following tables summarize key quantitative data for this compound and tert-butanol.
Table 1: General and Physical Properties
| Property | This compound | tert-Butanol | Reference |
| CAS Number | 690-37-9 | 75-65-0 | [1][2] |
| Molecular Formula | C₈H₁₈O | C₄H₁₀O | [1][2] |
| Molecular Weight | 130.23 g/mol | 74.12 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | Colorless solid or liquid | [2] |
| Melting Point | -20 °C | 25.7 °C | [1] |
| Boiling Point | 144 °C | 82-83 °C | [3] |
| Density | 0.819 g/mL | 0.775 g/mL at 25 °C | [1] |
Table 2: Solubility and Reactivity Parameters
| Property | This compound | tert-Butanol | Reference |
| Solubility in water | Low | Miscible | [4] |
| pKa | ~19 (Predicted) | ~19 (Predicted) | |
| Reactivity | Forms a stable tertiary carbocation | Forms a stable tertiary carbocation |
Steric Hindrance: A Structural Perspective
The primary characteristic of interest for these alcohols is their steric bulk, which influences their reactivity and utility. Both are tertiary alcohols, with the hydroxyl group attached to a carbon atom bonded to three other carbon atoms. This arrangement leads to significant steric hindrance around the hydroxyl group.
This compound, with its neopentyl-like substituent adjacent to the tertiary carbon bearing the hydroxyl group, presents a significantly more sterically encumbered environment compared to tert-butanol. This increased steric bulk can have a profound impact on reaction kinetics, favoring elimination (E1) over substitution (Sₙ1) pathways to a greater extent than tert-butanol under certain conditions.
Caption: Comparative steric bulk of this compound and tert-butanol.
Reactivity and Mechanistic Considerations
Both this compound and tert-butanol readily undergo Sₙ1 and E1 reactions due to the formation of stable tertiary carbocation intermediates. The rate-determining step in these reactions is the formation of the carbocation.
The greater steric hindrance of this compound can influence the subsequent steps. While the carbocation is stable, the approach of a nucleophile may be more hindered compared to the tert-butyl carbocation. This can lead to a higher proportion of elimination products (alkenes) compared to substitution products.
Experimental Protocol: Sₙ1 Synthesis of tert-Butyl Chloride
The following protocol for the synthesis of tert-butyl chloride from tert-butanol serves as a representative example of an Sₙ1 reaction involving a bulky tertiary alcohol. A similar procedure could be adapted for this compound, with potential adjustments to reaction time and temperature to account for differences in reactivity.
Objective: To synthesize tert-butyl chloride from tert-butanol via an Sₙ1 reaction with hydrochloric acid.[5]
Materials:
-
tert-Butanol (15 g)
-
Concentrated Hydrochloric Acid (36-38%, 50 mL)
-
Saturated Sodium Bicarbonate Solution (20 mL)
-
Anhydrous Sodium Sulfate
-
250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a fume hood, combine 15 g of tert-butanol with 50 mL of concentrated hydrochloric acid in a 250 mL Erlenmeyer flask equipped with a magnetic stirrer.[6]
-
Swirl the mixture gently. The solution will initially be clear as tert-butanol is miscible with the acid, but will become cloudy as the immiscible tert-butyl chloride forms.[6]
-
Stir the mixture vigorously for 30 minutes.[6]
-
Transfer the reaction mixture to a separatory funnel and allow the layers to separate. Remove and discard the lower aqueous layer.
-
Wash the organic layer with 20 mL of saturated sodium bicarbonate solution. Swirl gently at first to allow for the release of CO₂ gas, then stopper and shake, venting frequently. Discard the lower aqueous layer.[6]
-
Wash the organic layer with 15 mL of water and discard the aqueous layer.[6]
-
Transfer the crude tert-butyl chloride to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Decant or filter the dried product into a distillation flask and purify by simple distillation.
Expected Outcome: The Sₙ1 reaction is expected to proceed readily at room temperature.[7] A potential side product is 2-methylpropene, formed via a competing E1 elimination reaction.
Caption: Experimental workflow for the Sₙ1 synthesis of tert-butyl chloride.
Applications in Drug Development and Research
Both alcohols have found utility in the pharmaceutical and chemical industries, though their specific applications can differ.
-
tert-Butanol: is widely used as a solvent in organic synthesis and as a mobile phase in chromatography.[8] It is also employed as a cryoprotectant in the freeze-drying (lyophilization) of pharmaceutical formulations to improve the stability and solubility of drugs.[9] Its use as a chemical intermediate for producing gasoline oxygenates like MTBE and ETBE is also notable.[10]
-
This compound: has been investigated for its potential as a biofuel due to its high octane number.[4] In a biochemical context, it is a known metabolite in the bacterial degradation of octylphenol.[4] There is also research exploring its potential antimicrobial and antifungal properties.[4]
Conclusion
Both this compound and tert-butanol are valuable bulky tertiary alcohols for chemical synthesis and research.
-
tert-Butanol is a well-established, versatile solvent and intermediate with a broad range of applications, particularly in pharmaceutical formulation due to its miscibility with water and favorable freeze-drying properties.
-
This compound , while less common, offers a significantly higher degree of steric hindrance. This property can be exploited to favor specific reaction pathways, such as elimination over substitution, and may be advantageous in the synthesis of highly substituted or sterically congested molecules. Its lower water solubility and higher boiling point also present different practical considerations for reaction workup and purification.
The choice between these two alcohols will ultimately depend on the specific requirements of the reaction or application, including desired reactivity, solvent properties, and the steric environment needed around the reactive center. This guide provides the foundational data and experimental context to aid researchers in making a strategic selection.
References
- 1. This compound | C8H18O | CID 94740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butanol | (CH3)3COH | CID 6386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Buy this compound | 690-37-9 [smolecule.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. books.rsc.org [books.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Page loading... [guidechem.com]
- 9. Mechanistic Investigation of tert-Butanol’s Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of 2,4,4-Trimethyl-2-pentanol and Other Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2,4,4-trimethyl-2-pentanol with other common tertiary alcohols, namely tert-butyl alcohol (2-methyl-2-propanol) and tert-amyl alcohol (2-methyl-2-butanol). The comparison focuses on two key reaction types for tertiary alcohols: acid-catalyzed dehydration (E1 elimination) and nucleophilic substitution (SN1). Due to a lack of directly comparable kinetic data in the existing literature, this guide presents a comprehensive experimental protocol to generate the necessary data, alongside a discussion of the expected outcomes based on established chemical principles.
Introduction to Tertiary Alcohol Reactivity
Tertiary alcohols are characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. This structural feature dictates their reactivity. Unlike primary and secondary alcohols, tertiary alcohols lack an alpha-hydrogen, making them resistant to oxidation under standard conditions.[1] However, they readily undergo reactions that proceed through a tertiary carbocation intermediate, which is stabilized by the inductive effects of the three alkyl groups. Consequently, tertiary alcohols exhibit high reactivity in E1 and SN1 reactions.[2]
The relative reactivity of different tertiary alcohols in these reactions is influenced by factors such as the stability of the carbocation intermediate and steric hindrance around the reaction center. This guide will explore how the bulky 2,4,4-trimethylpentyl group in this compound influences its reactivity compared to the smaller tert-butyl and tert-amyl groups.
Comparative Data (Predicted)
The following tables summarize the predicted relative reaction rates for the acid-catalyzed dehydration and SN1 solvolysis of the three tertiary alcohols. These predictions are based on the principles of carbocation stability and steric hindrance. It is anticipated that increased steric hindrance around the hydroxyl group in this compound may slightly decrease the rate of protonation and subsequent carbocation formation compared to less hindered tertiary alcohols.
Table 1: Predicted Relative Rates of Acid-Catalyzed Dehydration
| Tertiary Alcohol | Structure | Predicted Relative Rate | Major Alkene Product(s) |
| tert-Butyl alcohol | (CH₃)₃COH | Fastest | 2-Methylpropene |
| tert-Amyl alcohol | CH₃CH₂C(CH₃)₂OH | Intermediate | 2-Methyl-2-butene (major), 2-Methyl-1-butene (minor) |
| This compound | (CH₃)₃CCH₂C(CH₃)₂OH | Slowest | 2,4,4-Trimethyl-2-pentene, 2,4,4-Trimethyl-1-pentene |
Table 2: Predicted Relative Rates of SN1 Solvolysis
| Tertiary Alcohol | Structure | Predicted Relative Rate |
| tert-Butyl alcohol | (CH₃)₃COH | Fastest |
| tert-Amyl alcohol | CH₃CH₂C(CH₃)₂OH | Intermediate |
| This compound | (CH₃)₃CCH₂C(CH₃)₂OH | Slowest |
Experimental Protocols
To obtain quantitative data for a direct comparison, the following experimental protocols are proposed.
Experiment 1: Comparative Rate of Acid-Catalyzed Dehydration
Objective: To determine the relative rates of dehydration of this compound, tert-butyl alcohol, and tert-amyl alcohol.
Materials:
-
This compound
-
tert-Butyl alcohol
-
tert-Amyl alcohol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous calcium chloride (CaCl₂)
-
Internal standard (e.g., dodecane)
-
Dichloromethane (CH₂Cl₂)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: For each alcohol, place a known molar equivalent (e.g., 0.1 mol) into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Initiation: Add a catalytic amount of concentrated sulfuric acid (e.g., 10 mol%) to the flask.
-
Reaction Monitoring: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a known amount of internal standard dissolved in dichloromethane and a small amount of sodium bicarbonate to neutralize the acid.
-
Analysis: Analyze the quenched samples by GC-MS to determine the concentration of the reactant alcohol and the alkene products. The disappearance of the alcohol over time will be used to determine the reaction rate.[3][4]
Data Analysis: Plot the concentration of each alcohol versus time. The initial rate of reaction for each alcohol can be determined from the slope of the curve at t=0. The relative rates can then be calculated by normalizing to the rate of tert-butyl alcohol.
Experiment 2: Comparative Rate of SN1 Solvolysis
Objective: To determine the relative rates of SN1 solvolysis of the tertiary alkyl chlorides derived from this compound, tert-butyl alcohol, and tert-amyl alcohol.
Materials:
-
2-Chloro-2,4,4-trimethylpentane (synthesized from the corresponding alcohol)
-
tert-Butyl chloride
-
2-Chloro-2-methylbutane (tert-amyl chloride)
-
Solvent (e.g., 50:50 ethanol/water)
-
Indicator (e.g., bromothymol blue)
-
Standardized sodium hydroxide (NaOH) solution
Procedure:
-
Reaction Setup: For each alkyl chloride, prepare a solution of known concentration in the chosen solvent.
-
Titration: Add a few drops of indicator to the solution. The solvolysis reaction will produce HCl, causing the indicator to change color.
-
Rate Measurement: Titrate the generated HCl with the standardized NaOH solution at regular time intervals to maintain the neutral color of the indicator. The volume of NaOH added over time is proportional to the extent of the reaction.
Data Analysis: The rate of the SN1 reaction is first order with respect to the alkyl halide. A plot of ln([R-Cl]t/[R-Cl]₀) versus time will yield a straight line with a slope equal to -k, where k is the rate constant. The relative rates can be determined by comparing the rate constants for each tertiary alkyl chloride.
Visualizations
Signaling Pathway for E1 Dehydration of a Tertiary Alcohol
Caption: E1 dehydration mechanism of a tertiary alcohol.
Experimental Workflow for Comparative Dehydration Rate Study
References
A Spectroscopic Comparison of 2,4,4-Trimethyl-2-pentanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2,4,4-trimethyl-2-pentanol and its structural isomers. The information presented is intended to aid in the identification and differentiation of these closely related compounds through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). All quantitative data is summarized for easy comparison, and detailed experimental protocols for the acquisition of spectroscopic data are provided.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. Variations in reported values may exist due to different experimental conditions.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | δ (ppm) and Multiplicity |
| This compound | 1.21 (s, 6H), 1.63 (s, 2H), 0.95 (s, 9H), 1.45 (s, 1H, OH) |
| 2,2,4-Trimethyl-1-pentanol | 0.92 (s, 6H), 1.05 (d, 3H), 1.25 (m, 1H), 1.75 (m, 1H), 3.30 (d, 2H), 1.5 (br s, 1H, OH) |
| 2,3,4-Trimethyl-2-pentanol | Data not readily available in searched sources. |
| 2,4,4-Trimethyl-1-pentanol | 0.90 (s, 9H), 1.15 (d, 3H), 1.25 (m, 1H), 1.60 (m, 1H), 3.45 (dd, 1H), 3.60 (dd, 1H), 1.7 (br s, 1H, OH) |
| 2,3,4-Trimethyl-3-pentanol | 0.85 (d, 6H), 0.95 (d, 6H), 1.80 (septet, 2H), 1.30 (s, 1H, OH) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | δ (ppm) |
| This compound | 31.6, 31.8, 38.4, 53.0, 72.9 |
| 2,2,4-Trimethyl-1-pentanol | 24.2, 25.6, 30.3, 35.8, 50.4, 69.8 |
| 2,3,4-Trimethyl-2-pentanol | Data not readily available in searched sources. |
| 2,4,4-Trimethyl-1-pentanol | 24.5, 29.8, 31.5, 38.7, 49.9, 68.2 |
| 2,3,4-Trimethyl-3-pentanol | 17.4, 17.9, 34.5, 78.1 |
Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
| Compound | O-H Stretch | C-H Stretch | C-O Stretch |
| This compound | ~3400 (broad) | ~2960 | ~1140 |
| 2,2,4-Trimethyl-1-pentanol | ~3350 (broad) | ~2950 | ~1050 |
| 2,3,4-Trimethyl-2-pentanol | ~3450 (broad) | ~2970 | ~1120 |
| 2,4,4-Trimethyl-1-pentanol | ~3330 (broad) | ~2955 | ~1040 |
| 2,3,4-Trimethyl-3-pentanol | ~3480 (broad) | ~2975 | ~1100 |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 130 (weak or absent) | 115, 73, 59, 57 |
| 2,2,4-Trimethyl-1-pentanol | 130 (weak or absent) | 112, 97, 83, 71, 57 |
| 2,3,4-Trimethyl-2-pentanol | 130 (weak or absent) | 115, 87, 73, 59 |
| 2,4,4-Trimethyl-1-pentanol | 130 (weak or absent) | 112, 97, 83, 71, 57 |
| 2,3,4-Trimethyl-3-pentanol | 130 (weak or absent) | 115, 87, 73, 43 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures and may be adapted based on the specific instrumentation available.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of trimethylpentanol isomers.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Pipettes
-
Isomeric alcohol sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the alcohol sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to a height of about 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 128 or more) to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of the liquid alcohol isomers to identify functional groups.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
-
Liquid alcohol sample
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of the liquid alcohol sample onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum in absorbance or transmittance.
-
After analysis, clean the ATR crystal and press arm thoroughly with a lint-free wipe soaked in isopropanol.
-
Electron Ionization-Mass Spectrometry (EI-MS)
Objective: To obtain the mass spectrum of the alcohol isomers to determine their molecular weight and fragmentation patterns.
Materials:
-
Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization source.
-
Volatile organic compound-compatible syringe.
-
Helium carrier gas.
-
Alcohol sample, typically diluted in a volatile solvent like dichloromethane or methanol.
Procedure:
-
Sample Introduction (via GC):
-
Prepare a dilute solution of the alcohol sample (e.g., 1 mg/mL) in a volatile solvent.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The sample is vaporized and separated on the GC column. A typical temperature program might start at 50°C and ramp up to 250°C.
-
-
Ionization:
-
As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.
-
The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
-
Mass Analysis and Detection:
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
The mass spectrum is a plot of ion abundance versus m/z.
-
Identify the molecular ion peak (if present) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualizations
The following diagrams illustrate the relationships between the isomers and the general workflow for spectroscopic analysis.
Caption: Structural isomers of C8H18O alcohols.
Caption: General workflow for spectroscopic analysis.
Comparative Analysis of Synthesis Methods for 2,4,4-Trimethyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthetic Pathways of a Key Tertiary Alcohol
2,4,4-Trimethyl-2-pentanol, a tertiary alcohol with significant applications as a solvent and intermediate in organic synthesis, can be prepared through several distinct chemical routes. The choice of synthesis method often depends on factors such as desired yield, purity, availability of starting materials, and scalability. This guide provides a comparative analysis of two primary methods for the synthesis of this compound: the Grignard reaction and the acid-catalyzed hydration of diisobutylene.
Executive Summary
This guide presents a detailed comparison of two synthetic routes to this compound. The Grignard reaction, utilizing 4,4-dimethyl-2-pentanone and a methylmagnesium halide, offers a direct and potentially high-yielding pathway to the target tertiary alcohol. In contrast, the acid-catalyzed hydration of diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) provides an alternative route, often employed in industrial settings, that leverages readily available petrochemical feedstocks. This analysis includes detailed experimental protocols, a quantitative comparison of reaction parameters, and a discussion of the advantages and disadvantages of each method.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data associated with the Grignard reaction and acid-catalyzed hydration for the synthesis of this compound.
| Parameter | Grignard Reaction | Acid-Catalyzed Hydration |
| Starting Materials | 4,4-Dimethyl-2-pentanone, Methylmagnesium halide | Diisobutylene (2,4,4-Trimethyl-1-pentene and 2,4,4-Trimethyl-2-pentene), Water |
| Key Reagents | Anhydrous ether (solvent), Acid (for workup) | Strong acid catalyst (e.g., Sulfuric acid) |
| Reaction Type | Nucleophilic addition | Electrophilic addition |
| Reported Yield | 86% | Variable, often a side reaction in other processes |
| Reaction Conditions | Anhydrous conditions, controlled temperature | Elevated temperature and pressure |
| Purification Method | Distillation | Distillation |
| Key Advantages | High regioselectivity, potentially high yield | Utilizes readily available industrial feedstocks |
| Key Disadvantages | Requires anhydrous conditions, Grignard reagents are moisture-sensitive | Can lead to a mixture of products, potential for side reactions |
Experimental Protocols
Grignard Reaction Synthesis of this compound
This method involves the nucleophilic addition of a methyl Grignard reagent to 4,4-dimethyl-2-pentanone.
Materials:
-
4,4-Dimethyl-2-pentanone
-
Methylmagnesium bromide (or chloride) solution in ether
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution (for quenching)
-
Dilute hydrochloric acid (for workup)
-
Magnesium sulfate (for drying)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place the 4,4-dimethyl-2-pentanone dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath.
-
Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of the ketone. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the ether layer. The aqueous layer is then extracted with diethyl ether.
-
Combine the organic layers and wash with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is then purified by distillation to yield this compound. A reported yield for a similar Grignard reaction is 86%.[1]
Acid-Catalyzed Hydration of Diisobutylene
This method involves the electrophilic addition of water to the double bond of diisobutylene isomers, following Markovnikov's rule.
Materials:
-
Diisobutylene (mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene)
-
Sulfuric acid (or other strong acid catalyst)
-
Water
Procedure:
-
In a pressure-resistant reactor, charge the diisobutylene and water.
-
Add the sulfuric acid catalyst to the mixture. The concentration of the acid is a critical parameter and can range from 50-80% by weight.[2]
-
Heat the mixture under pressure. The reaction temperature and pressure will influence the reaction rate and selectivity.
-
After the reaction period, cool the reactor and carefully neutralize the acid catalyst with a suitable base (e.g., sodium hydroxide solution).
-
Separate the organic layer, which contains the product along with unreacted alkenes and potentially other byproducts.
-
Wash the organic layer with water to remove any remaining salts.
-
The crude this compound is then purified by fractional distillation. The hydration of 2,4,4-trimethyl-2-pentene to this compound is a known reaction that follows Markovnikov's rule.[2]
Synthesis Pathways Visualization
The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.
Caption: Comparative workflow of Grignard and Acid-Catalyzed Hydration synthesis routes.
Discussion and Conclusion
The choice between the Grignard reaction and acid-catalyzed hydration for the synthesis of this compound depends heavily on the specific requirements of the researcher or organization.
The Grignard reaction offers a highly regioselective and potentially high-yielding laboratory-scale synthesis. Its primary advantage lies in the direct formation of the desired tertiary alcohol from a specific ketone precursor. However, the requirement for strictly anhydrous conditions and the handling of moisture-sensitive Grignard reagents can be challenging and may not be ideal for large-scale industrial production.
On the other hand, acid-catalyzed hydration utilizes diisobutylene, a readily available and inexpensive feedstock from the petrochemical industry. This makes it an attractive option for industrial-scale synthesis. The reaction proceeds via a stable tertiary carbocation, leading to the desired product according to Markovnikov's rule.[2] However, this method can be less selective, potentially leading to the formation of isomeric alcohols and other byproducts, which may necessitate more rigorous purification steps.
References
Comparative Analysis of 2,4,4-Trimethyl-2-pentanol Metabolism and Detection Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic pathways and analytical detection methods for 2,4,4-Trimethyl-2-pentanol, a significant metabolite of the gasoline additive 2,2,4-trimethylpentane. Due to a lack of available data on the immunogenic properties of this compound and its derivatives, this document will focus on its metabolic fate and the analytical techniques used for its quantification, rather than cross-reactivity studies.
Metabolic Profile of this compound
This compound is a tertiary alcohol and a major metabolite of 2,2,4-trimethylpentane.[1][2] Its formation and subsequent metabolic processing exhibit notable species and sex differences, which are critical considerations in toxicological and pharmacological research.
Key Metabolic Observations:
-
Formation: It is formed through the oxidation of 2,2,4-trimethylpentane.[2]
-
Sex-Specific Accumulation: In male Fischer 344 rats, this compound is a major metabolite found in the kidney, but it is absent in the kidneys of female rats.[1][2] This accumulation in male rats is linked to a specific protein, alpha 2u-globulin, which may form a complex with the metabolite.[1]
-
Excretion: While both male and female rats metabolize 2,2,4-trimethylpentane via the same primary pathway and at similar rates, female rats excrete more conjugated forms of this compound in their urine.[1][2]
-
Human Relevance: this compound is not a naturally occurring metabolite in humans but can be present in individuals exposed to its parent compound or derivatives.[3] It has been detected in human blood.[3]
-
Biotransformation: In certain bacterial species, such as Sphingomonas sp., this compound is an intermediate in the degradation of octylphenol.[4]
Comparative Data on Metabolite Distribution
The following table summarizes the observed distribution of this compound following administration of its parent compound, 2,2,4-trimethylpentane, in Fischer 344 rats.
| Parameter | Male Rats | Female Rats | Reference |
| Primary Location of this compound | Kidney | Not detected in kidney | [1][2] |
| Urinary Excretion | Lower excretion of conjugated this compound | Higher excretion of conjugated this compound | [1][2] |
| Association with alpha 2u-globulin | Speculated to form a "metabolite-alpha 2u-globulin" complex | No association observed | [1] |
Experimental Protocols for Detection and Quantification
The accurate detection and quantification of this compound are crucial for metabolic and toxicological studies. The primary analytical methods employed are chromatographic, often coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification
This is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds like this compound from biological matrices.
Sample Preparation (Urine):
-
Extraction: Perform a liquid-liquid extraction (LLE) of the urine sample using a suitable organic solvent (e.g., a mixture of hexane and diethyl ether).
-
Derivatization (Optional): For enhanced volatility and improved chromatographic peak shape, derivatization can be performed. However, for a tertiary alcohol like this compound, direct analysis is often feasible.
-
Concentration: The organic extract is concentrated under a gentle stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a small volume of a suitable solvent for injection into the GC-MS system.
GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. For example, an initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analyzer: Quadrupole or Ion Trap.
-
Acquisition Mode: Full scan for identification of unknown metabolites and Selected Ion Monitoring (SIM) for quantification of target analytes.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes involved in the analysis of this compound.
Caption: Workflow for the analysis of this compound using GC-MS.
Caption: Proposed metabolic pathway of 2,2,4-trimethylpentane in rats.
References
- 1. 2,2,4-Trimethylpentane-induced nephrotoxicity. I. Metabolic disposition of TMP in male and female Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0245471) [hmdb.ca]
- 4. ovid.com [ovid.com]
Benchmarking 2,4,4-Trimethyl-2-pentanol as a Fuel Additive: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, clean-burning, and sustainable fuel additives is a cornerstone of modern energy research. While common alcohols like ethanol and butanol have been extensively studied, other isomers with potentially advantageous properties remain less explored. This guide provides a comparative benchmark of 2,4,4-trimethyl-2-pentanol's potential as a fuel additive against established alternatives. Due to a notable lack of direct experimental data for this compound in publicly accessible literature, this guide will focus on presenting a framework for its evaluation, alongside a comprehensive comparison of well-documented additives.
Executive Summary
There is currently a significant gap in the scientific literature regarding the performance of this compound as a fuel additive. No direct experimental data for key performance indicators such as Research Octane Number (RON), Motor Octane Number (MON), engine power output, or emissions are readily available. However, based on its highly branched molecular structure, it is theoretically expected to exhibit a high octane rating, a desirable characteristic for preventing engine knock. Its properties as a C8 alcohol also suggest a higher energy density compared to shorter-chain alcohols like ethanol.
This guide provides a comparative analysis of common fuel additives—ethanol, n-butanol, and methyl tert-butyl ether (MTBE)—to serve as a benchmark for the future evaluation of this compound. Detailed experimental protocols for crucial performance tests are also outlined to facilitate such research.
Performance Comparison of Fuel Additives
The following tables summarize the key performance characteristics of common fuel additives. These values provide a reference for the anticipated performance of this compound.
Table 1: Key Fuel Properties of Selected Additives
| Property | Ethanol | n-Butanol | MTBE (Methyl tert-butyl ether) | This compound |
| Research Octane Number (RON) | 108.6 | 96 | 117 | Not available |
| Motor Octane Number (MON) | 89 | 78 | 101 | Not available |
| Energy Density (MJ/L) | 21.2 | 27.0 | 27.9 | Not available (Estimated to be higher than n-butanol) |
| Oxygen Content (wt%) | 34.7 | 21.6 | 18.2 | 12.3 |
| Boiling Point (°C) | 78.3 | 117.7 | 55.2 | 144-145 |
Table 2: Effects on Engine Performance and Emissions (Qualitative Summary)
| Performance Metric | Ethanol Blends (E10-E20) | n-Butanol Blends (Bu10-Bu20) | MTBE Blends (M10-M15) | This compound Blends |
| Power Output | Slight decrease | Slight decrease | Slight increase | Not available |
| Brake Specific Fuel Consumption (BSFC) | Increase | Slight increase | Slight increase | Not available |
| Carbon Monoxide (CO) Emissions | Decrease | Decrease | Decrease | Not available |
| Hydrocarbon (HC) Emissions | Decrease | Decrease | Decrease | Not available |
| Nitrogen Oxides (NOx) Emissions | Variable (can increase or decrease) | Decrease | Slight increase | Not available |
Experimental Protocols
To rigorously evaluate the performance of this compound as a fuel additive, a series of standardized tests must be conducted. The following are detailed methodologies for key experiments.
Octane Number Determination
Objective: To determine the anti-knock characteristics of the fuel blend containing this compound.
Protocols:
-
Research Octane Number (RON): This test is performed according to the ASTM D2699 standard test method.[1][2][3][4] It utilizes a standardized single-cylinder Cooperative Fuel Research (CFR) engine operating under mild conditions (600 rpm engine speed).[2] The knocking intensity of the test fuel is compared to that of primary reference fuels (a blend of isooctane and n-heptane). The RON is the percentage by volume of isooctane in the reference fuel that matches the knock intensity of the sample.[1]
-
Motor Octane Number (MON): This test is conducted following the ASTM D2700 standard.[5][6][7][8] It uses the same CFR engine but under more severe conditions (900 rpm engine speed and a higher intake air temperature) to simulate highway driving. The procedure for comparing the test fuel to primary reference fuels is similar to the RON test.
Engine Performance and Emissions Testing
Objective: To evaluate the effect of the fuel additive on engine power, torque, fuel consumption, and exhaust emissions.
Protocol:
This testing is typically carried out using a chassis or engine dynamometer.[9][10][11][12]
-
Engine Setup: A representative spark-ignition engine is mounted on a dynamometer test bed. The engine is instrumented to measure parameters such as engine speed, torque, fuel flow rate, and air-fuel ratio.
-
Fuel Blending: A baseline gasoline fuel meeting ASTM D4814 specifications is used.[13][14][15][16][17] Test fuels are prepared by blending this compound into the base gasoline at various concentrations (e.g., 5%, 10%, 20% by volume).
-
Test Cycle: The engine is operated over a range of speeds and loads to simulate different driving conditions. A common test procedure is the World Harmonized Transient Cycle (WHTC).
-
Data Acquisition:
-
Performance Data: Engine torque and speed are recorded to calculate power output. Fuel consumption is measured to determine the Brake Specific Fuel Consumption (BSFC).
-
Emissions Data: Exhaust gas is continuously sampled and analyzed for concentrations of carbon monoxide (CO), hydrocarbons (HC), nitrogen oxides (NOx), and carbon dioxide (CO2) using a gas analyzer. This should be done in accordance with regulations such as those from the U.S. Environmental Protection Agency (EPA).[18][19]
-
Mandatory Visualizations
Experimental Workflow for Fuel Additive Evaluation
The following diagram illustrates the logical workflow for testing and benchmarking a new fuel additive like this compound.
Caption: Workflow for evaluating a novel fuel additive.
Conclusion and Future Research Directions
While this compound holds theoretical promise as a high-octane fuel additive, a significant research effort is required to validate its performance. The experimental protocols outlined in this guide provide a clear roadmap for researchers to undertake a comprehensive evaluation. Future studies should focus on:
-
Synthesis and Purification: Developing efficient methods for producing high-purity this compound.
-
Octane Number Determination: Conducting standardized RON and MON tests to quantify its anti-knock properties.
-
Engine Performance and Emissions: Performing dynamometer testing to assess its impact on power, fuel efficiency, and regulated emissions.
-
Material Compatibility: Investigating its long-term effects on fuel system components.
By systematically addressing these research questions, the scientific community can determine the viability of this compound as a next-generation fuel additive.
References
- 1. matestlabs.com [matestlabs.com]
- 2. ASTM D2699 - eralytics [eralytics.com]
- 3. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 4. store.astm.org [store.astm.org]
- 5. ASTM D2700 - eralytics [eralytics.com]
- 6. ASTM D2700 MON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 7. store.astm.org [store.astm.org]
- 8. ASTM D2700 (Octane Number – Motor) – SPL [spllabs.com]
- 9. trinityfueladditives.com [trinityfueladditives.com]
- 10. Engine Dynamometer Testing | SGS [sgs.com]
- 11. youtube.com [youtube.com]
- 12. skyshorz.com [skyshorz.com]
- 13. ASTM D4814 - eralytics [eralytics.com]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. store.astm.org [store.astm.org]
- 16. petrotexplus.com [petrotexplus.com]
- 17. scribd.com [scribd.com]
- 18. Federal Register :: Regulation of Fuel and Fuel Additives: Gasoline and Diesel Fuel Test Methods [federalregister.gov]
- 19. 40 CFR § 79.51 - General requirements and provisions. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Isomeric Effects on the Physicochemical Properties of Trimethyl-pentanols: A Comparative Guide
The subtle variation in the arrangement of atoms within a molecule, known as isomerism, can lead to significant differences in the physicochemical properties of chemical compounds. For researchers, scientists, and professionals in drug development, a thorough understanding of these isomeric effects is paramount for applications ranging from reaction optimization to the formulation of new therapeutic agents. This guide provides a comparative analysis of the properties of various trimethyl-pentanol isomers, supported by experimental data, to elucidate the structure-property relationships in this important class of branched alcohols.
Comparative Analysis of Physicochemical Properties
The positioning of methyl groups along the pentanol backbone has a discernible impact on the physical properties of the resulting isomers. The following table summarizes key experimental data for three isomers of trimethyl-pentanol.
| Property | 2,2,4-Trimethyl-1-pentanol | 2,4,4-Trimethyl-1-pentanol | 2,4,4-Trimethyl-2-pentanol |
| CAS Number | 123-44-4[1] | 16325-63-6[2] | 690-37-9[3] |
| Molecular Formula | C8H18O[1] | C8H18O[2] | C8H18O[3] |
| Molecular Weight | 130.23 g/mol [1] | 130.23 g/mol [2] | 130.23 g/mol [3] |
| Boiling Point | 165-168 °C[1][4] | 168-171 °C[2][5][6] | No Data Available |
| Melting Point | -70 °C[1][4] | -61.15 °C (estimated)[5] | No Data Available |
| Density | 0.834 g/mL[1][4] | 0.818-0.829 g/mL at 25 °C[2][5][6] | No Data Available |
| Refractive Index | 1.428[4] | 1.427 (at 20°C)[2][5] | No Data Available |
| Solubility in water | Sparingly soluble | Sparingly soluble | No Data Available |
Isomeric Structure and Property Relationships
The influence of the isomeric structure on the physicochemical properties of trimethyl-pentanols can be visualized through the following relationship diagram. The degree of branching and the position of the hydroxyl group are key determinants of properties such as boiling point and density.
Caption: Relationship between trimethyl-pentanol isomers and their properties.
Generally, increased branching in alkanes leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.[7] However, in the case of these isomeric alcohols, the position of the methyl groups and the hydroxyl group also plays a crucial role. The slight differences in boiling points between 2,2,4-trimethyl-1-pentanol and 2,4,4-trimethyl-1-pentanol suggest a complex interplay of factors beyond simple surface area reduction. The tertiary alcohol, this compound, would be expected to have a lower boiling point than its primary alcohol isomers due to the increased steric hindrance around the hydroxyl group, which impedes hydrogen bonding.
Experimental Protocols
The following are generalized experimental methodologies for the determination of the key physicochemical properties discussed.
Determination of Boiling Point
Caption: Standard procedure for measuring the boiling point of a liquid.
The boiling point is determined using a standard distillation apparatus. The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, characterized by a stable temperature reading during continuous distillation, is recorded as the boiling point. For greater accuracy, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.
Determination of Melting Point
For substances that are solid at room temperature, a melting point apparatus is used. A small amount of the crystallized sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point. Since the trimethyl-pentanols discussed here have very low melting points, a cryostat or a specialized low-temperature melting point apparatus would be required.
Determination of Density
The density of a liquid can be determined using a pycnometer or a digital density meter.
-
Pycnometer Method:
-
The empty pycnometer is weighed.
-
It is then filled with the liquid sample, and any excess is carefully removed.
-
The filled pycnometer is weighed again.
-
The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., deionized water).
-
The density of the sample is calculated by dividing the mass of the sample by its volume.
-
-
Digital Density Meter: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The density is directly proportional to the square of the oscillation period and is displayed digitally.
Determination of Solubility
The solubility of the trimethyl-pentanol isomers in water can be determined by the shake-flask method.
-
An excess amount of the alcohol is added to a known volume of water in a sealed container.
-
The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then allowed to stand, and the aqueous phase is carefully separated from any undissolved alcohol.
-
The concentration of the alcohol in the aqueous phase is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Conclusion
The isomeric form of trimethyl-pentanols has a notable, albeit complex, influence on their fundamental physicochemical properties. While the primary alcohols 2,2,4-trimethyl-1-pentanol and 2,4,4-trimethyl-1-pentanol exhibit similar boiling points, differences in their densities are observed, likely due to variations in molecular packing in the liquid state. A comprehensive understanding of these isomeric effects is crucial for predicting the behavior of these compounds in various applications and for the rational design of molecules with desired properties in fields such as materials science and pharmacology. Further investigation into the properties of other trimethyl-pentanol isomers, such as the tertiary alcohol this compound, would provide a more complete picture of the structure-property landscape.
References
A Comparative Toxicological Analysis: Branched vs. Linear Octanols
This guide provides a detailed comparison of the toxicological profiles of the branched-chain octanol, 2-ethylhexanol, and the linear-chain octanol, 1-octanol. Intended for researchers, scientists, and professionals in drug development, this document synthesizes acute toxicity data, local effects, and metabolic pathways to highlight the key differences between these two isomers. All quantitative data is supported by experimental findings from toxicological assessments.
Comparative Overview
1-Octanol, a linear primary alcohol, and 2-ethylhexanol, a branched primary alcohol, are isomers with the same chemical formula (C₈H₁₈O). Despite their structural similarity, their toxicological properties exhibit notable differences. Generally, 1-octanol shows lower acute oral and dermal toxicity compared to 2-ethylhexanol. However, a significant concern with 2-ethylhexanol is its potential for developmental toxicity, which is linked to its metabolic pathway.[1][2]
Quantitative Toxicity Data
The following tables summarize the acute toxicity data for 1-octanol and 2-ethylhexanol across various exposure routes.
Table 1: Acute Oral and Dermal Toxicity
| Compound | Isomer Type | Test Species | Oral LD₅₀ (mg/kg) | Dermal LD₅₀ (mg/kg) |
| 1-Octanol | Linear | Rat | >5000[3][4][5] | - |
| Mouse | 1800[3] | - | ||
| Rabbit | - | >2000 - 4000[5] | ||
| 2-Ethylhexanol | Branched | Rat | 2000 - 3730[1] | - |
| Rabbit | - | 1970[1] |
LD₅₀ (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.
Table 2: Acute Inhalation Toxicity and Local Effects
| Compound | Isomer Type | Test Species | Inhalation LC₅₀ (mg/L, 4h) | Skin Irritation | Eye Irritation |
| 1-Octanol | Linear | Rat | No deaths at 6400 mg/m³ (1.203 ppm) for 1h[3] | Not classified as an irritant[3][5] | Causes serious irritation[4][5][6] |
| 2-Ethylhexanol | Branched | Rat | >0.89 - ≤5.3 (aerosol)[7][8] | Causes irritation[2][7][8] | Causes serious irritation[2][7][8] |
LC₅₀ (Lethal Concentration, 50%) is the concentration of a substance in the air that is lethal to 50% of a test population.
Metabolic Pathways and Developmental Toxicity
A critical differentiator in the toxicology of these isomers is their metabolism. While both alcohols are oxidized in vivo, the structure of 2-ethylhexanol leads to a metabolite of particular concern.
-
1-Octanol (Linear): Undergoes oxidation to form its corresponding aldehyde and then octanoic acid, which can be further metabolized.[3]
-
2-Ethylhexanol (Branched): Is metabolized to 2-ethylhexanoic acid.[1] This metabolite has been established as a teratogenic agent, and the metabolism of 2-ethylhexanol has been linked to an increased incidence of skeletal malformations in fetuses.[1]
Experimental Protocols
The toxicological data presented in this guide are primarily derived from standardized tests conforming to guidelines set by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD 401 Method)
This test determines the short-term toxicity of a substance when administered in a single oral dose.
-
Test Animals: Typically, rats are used. Animals are fasted prior to dosing.
-
Dose Administration: The test substance is administered by gavage in graduated doses to several groups of experimental animals, with one dose level per group.
-
Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Body weight is recorded weekly.
-
Endpoint: The LD₅₀ is calculated, which is the statistically derived single dose of a substance expected to cause death in 50% of the animals.
Acute Dermal Toxicity (OECD 402 Method)
This method assesses the toxicity following a single, short-term dermal application.
-
Test Animals: Rats, rabbits, or guinea pigs are used. A section of the animal's fur is clipped from the dorsal area approximately 24 hours before the test.
-
Dose Administration: The substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is covered with a porous gauze dressing.
-
Observation: After a 24-hour exposure period, the dressing is removed, and the skin is washed. Animals are observed for 14 days for signs of toxicity and mortality.
-
Endpoint: The dermal LD₅₀ is determined from the mortality rates at different dose levels.
Acute Inhalation Toxicity (OECD 403 Method)
This test evaluates the toxicity of a substance when inhaled for a short period.
-
Test Animals: Typically, rats are used.
-
Exposure: Animals are placed in an inhalation chamber and exposed to the test substance as a gas, vapor, or aerosol for a defined period (e.g., 4 hours). The concentration is kept constant.
-
Observation: Following exposure, animals are observed for mortality and toxic effects for at least 14 days.
-
Endpoint: The LC₅₀ is calculated, representing the concentration that causes mortality in 50% of the test animals.
Acute Eye Irritation/Corrosion (OECD 405 Method)
-
Test Animals: Albino rabbits are typically used.
-
Application: A single dose of the test substance is applied to the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to score the degree of ocular reactions (corneal opacity, iris lesions, conjunctival redness, and swelling).
-
Endpoint: The substance is classified as an irritant or non-irritant based on the severity and persistence of the observed ocular lesions.
Conclusion
The comparative analysis reveals distinct toxicological profiles for linear and branched octanols.
-
Acute Toxicity: The branched isomer, 2-ethylhexanol, demonstrates higher acute toxicity via oral and dermal routes compared to the linear 1-octanol.[1][3][4][5]
-
Local Effects: Both isomers are serious eye irritants, but 2-ethylhexanol is also classified as a skin irritant, unlike 1-octanol.[2][3][5][7][8]
-
Systemic Effects: The most significant difference lies in the potential for developmental toxicity. The metabolism of 2-ethylhexanol to 2-ethylhexanoic acid is a known pathway to teratogenicity, a risk not associated with 1-octanol.[1]
These findings underscore the importance of considering isomeric structure in toxicological assessments, as branching can significantly alter metabolic pathways and introduce specific health risks. For drug development and chemical safety applications, 1-octanol presents a lower systemic and acute toxicity profile than its branched counterpart, 2-ethylhexanol.
References
- 1. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. chemos.de [chemos.de]
- 7. download.basf.com [download.basf.com]
- 8. petrolkimya.com [petrolkimya.com]
Unveiling the Isomeric Landscape of C8 Alcohols: A Comparative Guide to Structure and Properties
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount. This guide provides a comprehensive comparison of the physicochemical properties of various C8 alcohols, correlating their molecular architecture with their macroscopic behavior. The information presented is supported by established experimental data and detailed methodologies to aid in both theoretical understanding and practical application.
The seemingly subtle variations in the arrangement of atoms within C8 alcohol isomers (C₈H₁₈O) give rise to a wide spectrum of physical and chemical characteristics. These differences, driven by factors such as chain branching and the position of the hydroxyl group, significantly influence properties like boiling point, melting point, density, and solubility. Such distinctions are critical in applications ranging from solvent selection in chemical synthesis to the formulation of pharmaceutical excipients.
Comparative Analysis of Physicochemical Properties
The following tables summarize the key physicochemical properties of a selection of C8 alcohol isomers, categorized by their structural class: primary, secondary, and tertiary.
Primary C8 Alcohols
Primary alcohols feature a hydroxyl group attached to a carbon atom that is bonded to only one other carbon atom.[1] This arrangement generally leads to stronger intermolecular hydrogen bonding and less steric hindrance compared to their branched counterparts.
| Property | 1-Octanol | 2-Ethylhexan-1-ol | 2,4,4-Trimethyl-1-pentanol |
| Structure | CH₃(CH₂)₇OH | CH₃(CH₂)₃CH(C₂H₅)CH₂OH | (CH₃)₃CCH₂CH(CH₃)CH₂OH |
| Boiling Point | 195 °C[2] | 183-186 °C[3] | 168-169 °C (at 740 mmHg)[4] |
| Melting Point | -16 °C[2] | -76 °C[2] | -61.15 °C (estimate)[5] |
| Density | 0.827 g/mL (at 25 °C)[6] | 0.833 g/mL[2] | 0.818 g/mL (at 25 °C)[4] |
| Water Solubility | 0.3 g/L (at 20 °C)[7] | 1 g/L (at 20 °C)[8] | Poorly soluble |
Secondary C8 Alcohols
In secondary alcohols, the hydroxyl group is attached to a carbon atom bonded to two other carbon atoms.[1] The increased branching around the hydroxyl group influences their physical properties.
| Property | 2-Octanol | 3-Octanol |
| Structure | CH₃(CH₂)₅CH(OH)CH₃ | CH₃(CH₂)₄CH(OH)CH₂CH₃ |
| Boiling Point | 179-181 °C[9] | 173-175 °C[10] |
| Melting Point | -38.6 °C[9] | -45 °C[10] |
| Density | ~0.820 g/mL (at 20 °C) | 0.817-0.824 g/mL[10] |
| Water Solubility | 0.96 g/L[6] | 1.5 g/L (at 25 °C)[6] |
Tertiary C8 Alcohols
Tertiary alcohols possess a hydroxyl group attached to a carbon atom bonded to three other carbon atoms.[1] This highly branched structure significantly impacts their physical properties, particularly their melting and boiling points.
| Property | 2,3,4-Trimethyl-2-pentanol | 2,4,4-Trimethyl-2-pentanol |
| Structure | (CH₃)₂CHCH(CH₃)C(OH)(CH₃)₂ | (CH₃)₃CCH₂C(OH)(CH₃)₂ |
| Boiling Point | ~197 °C (Predicted)[11] | Not available |
| Melting Point | Not available | Not available |
| Density | Not available | Not available |
| Water Solubility | Poorly soluble | Poorly soluble |
Structure-Property Correlation
The data presented in the tables highlight key relationships between the molecular structure of C8 alcohols and their physical properties:
-
Boiling Point: Straight-chain primary alcohols, such as 1-octanol, exhibit the highest boiling points due to the extensive van der Waals forces and hydrogen bonding along their linear structure.[12] As the degree of branching increases, the molecule becomes more compact, reducing the surface area for intermolecular interactions and thus lowering the boiling point.[13] Tertiary alcohols generally have the lowest boiling points among isomers.[1]
-
Melting Point: The melting points of C8 alcohols are influenced by the efficiency of crystal lattice packing. Highly symmetrical or branched structures can sometimes lead to higher melting points. However, the introduction of branching often disrupts crystal packing, leading to lower melting points, as seen with 2-ethylhexan-1-ol.
-
Density: The density of C8 alcohols is generally slightly less than that of water. There is a subtle trend of decreasing density with increased branching.
-
Solubility in Water: The solubility of alcohols in water is a balance between the hydrophilic hydroxyl group and the hydrophobic alkyl chain.[14] For C8 alcohols, the long carbon chain dominates, resulting in low water solubility for all isomers.[15][16] However, increased branching can slightly increase solubility by reducing the effective hydrophobic surface area.
Experimental Protocols
Accurate determination of the physicochemical properties of C8 alcohols relies on standardized experimental procedures. Below are detailed methodologies for key experiments.
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Procedure:
-
Fill a small test tube with approximately 0.5 mL of the C8 alcohol sample.
-
Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Insert the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the heat is distributed evenly.[17]
-
Gently heat the side arm of the Thiele tube.[18]
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed, then remove the heat.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[17]
Determination of Alcohol Class: Lucas Test
The Lucas test distinguishes between primary, secondary, and tertiary alcohols based on their reaction rate with the Lucas reagent (a solution of zinc chloride in concentrated hydrochloric acid).[1]
Procedure:
-
Place approximately 1 mL of the C8 alcohol sample into a clean, dry test tube.
-
Add 2-3 mL of the Lucas reagent to the test tube.[19]
-
Shake the test tube to mix the contents thoroughly.
-
Observe the solution for the formation of a cloudy appearance (turbidity), which indicates the formation of an insoluble alkyl chloride.[8]
-
Interpretation of Results:
Determination of Oxidizability: Chromic Acid Test
The chromic acid test identifies primary and secondary alcohols, which can be oxidized, from tertiary alcohols, which are resistant to oxidation under these conditions.
Procedure:
-
Dissolve 2-3 drops of the C8 alcohol sample in 1 mL of acetone in a test tube.
-
Add 2-3 drops of the chromic acid reagent (a solution of chromium trioxide in sulfuric acid).
-
Observe any color change.
-
Interpretation of Results:
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the identification and characterization of an unknown C8 alcohol isomer using the described experimental tests.
Caption: Experimental workflow for the characterization of a C8 alcohol.
Signaling Pathways and Biological Interactions
Beyond their physical properties, C8 alcohols can interact with biological systems, notably cellular membranes and associated signaling pathways. Alcohols, including octanol, are known to modulate the properties of lipid bilayers.[21] This can occur through direct interaction with membrane proteins or by altering the physical state of the lipid membrane, which in turn affects the function of embedded proteins.[22][23]
For instance, studies have shown that alcohols can influence intracellular signaling cascades. Ethanol has been demonstrated to activate phospholipase C, leading to the generation of second messengers like inositol-1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[15] These molecules, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. Furthermore, some C8 alcohols, such as 1-octen-3-ol, have been implicated in specific neuronal signaling pathways, including the caspase-3 dependent apoptotic pathway, which has relevance in the study of neurodegenerative diseases.[24]
The following diagram illustrates a simplified overview of a generic alcohol-influenced signaling pathway.
Caption: Alcohol interaction with a generic cell signaling pathway.
This guide serves as a foundational resource for understanding the structure-property relationships of C8 alcohols. The provided data and experimental protocols are intended to facilitate informed decisions in research and development, where the selection of a specific isomer can have significant consequences on experimental outcomes and product performance.
References
- 1. testbook.com [testbook.com]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. chemconnections.org [chemconnections.org]
- 5. Alcohol and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effect of ethanol on lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. Lucas Test: Distinguish Alcohols Easily with Lucas Reagent [vedantu.com]
- 11. Alcohol action on a neuronal membrane receptor: evidence for a direct interaction with the receptor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional Groups - The Chromic Acid Test [dept.harpercollege.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 19. Lucas Test: Lucas Reagent, Procedure, Observations, Mechanism, Applications, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 20. m.youtube.com [m.youtube.com]
- 21. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Lipid vs protein theories of alcohol action in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Dehydration of 2,4,4-Trimethyl-2-pentanol: A Comparative Analysis of Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the products formed from the acid-catalyzed dehydration of 2,4,4-trimethyl-2-pentanol. Due to a lack of specific quantitative data for this exact reaction in readily available literature, this guide leverages experimental data from the dehydration of the structurally similar alcohol, 2,2,4-trimethyl-3-pentanol, to predict and compare the likely product distribution. This comparison is grounded in the fundamental principles of carbocation-mediated elimination reactions and serves as a predictive tool for understanding the complexities of such transformations.
Introduction to Alcohol Dehydration and Carbocation Rearrangements
The acid-catalyzed dehydration of tertiary alcohols, such as this compound, is a classic E1 elimination reaction. The reaction proceeds through the formation of a carbocation intermediate, which can then undergo rearrangements to form more stable carbocations. These rearrangements, typically 1,2-hydride or 1,2-methide shifts, lead to a complex mixture of alkene products. The final product distribution is governed by the relative stabilities of the various carbocation intermediates and the subsequent alkenes, as dictated by Zaitsev's rule, which posits that the most substituted alkene is generally the major product.
Predicted Products of this compound Dehydration
The dehydration of this compound is expected to yield a mixture of alkene isomers due to carbocation rearrangements. The initially formed tertiary carbocation can rearrange via a 1,2-hydride shift or a 1,2-methide shift, leading to different carbocation intermediates and, consequently, a variety of alkene products. The primary expected products are 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. However, rearrangements are likely to produce other isomers.
An industrial process for producing 2,4,4-trimethyl-1-pentene reports a product mixture containing approximately 76% 2,4,4-trimethyl-1-pentene and 20% 2,4,4-trimethyl-2-pentene.[1] While this provides some insight, it is important to note that industrial processes are optimized for a specific product and may not reflect the product distribution under standard laboratory conditions designed to study reaction mechanisms.
Comparative Analysis with the Dehydration of 2,2,4-Trimethyl-3-pentanol
To provide a more comprehensive, albeit predictive, analysis, we present experimental data from the acid-catalyzed dehydration of 2,2,4-trimethyl-3-pentanol.[2][3] This alcohol is structurally very similar to this compound and its dehydration also proceeds through carbocation rearrangements, offering a valuable comparative model.
Product Distribution Comparison
| Product Name | Structure | Predicted for this compound Dehydration | Experimental % from 2,2,4-Trimethyl-3-pentanol Dehydration[2][3] |
| 2,4,4-Trimethyl-1-pentene | CH2=C(CH3)CH2C(CH3)3 | Likely Product | 24% |
| 2,4,4-Trimethyl-2-pentene | (CH3)2C=CHC(CH3)3 | Likely Product | 24% |
| 2,3,4-Trimethyl-1-pentene | CH2=C(CH3)CH(CH3)CH(CH3)2 | Possible Rearrangement Product | 29% |
| 2,3,4-Trimethyl-2-pentene | (CH3)2C=C(CH3)CH(CH3)2 | Possible Rearrangement Product | 18% |
| 3,3,4-Trimethyl-1-pentene | CH2=CHC(CH3)2CH(CH3)2 | Possible Rearrangement Product | 2% |
| 2-Isopropyl-3-methyl-1-butene | CH2=C(CH(CH3)2)CH(CH3)2 | Possible Rearrangement Product | 3% |
This table illustrates the potential complexity of the product mixture from the dehydration of this compound. The significant formation of rearranged products in the dehydration of the analogous 2,2,4-trimethyl-3-pentanol underscores the importance of considering carbocation shifts in predicting the outcome of such reactions.
Experimental Protocols
While a specific protocol for this compound is not detailed in the searched literature, a general procedure for the acid-catalyzed dehydration of a tertiary alcohol can be adapted.
General Protocol for Acid-Catalyzed Dehydration of a Tertiary Alcohol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the tertiary alcohol (e.g., this compound).
-
Acid Catalyst: Cool the flask in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.[4] The use of phosphoric acid is often preferred as it leads to fewer side reactions compared to sulfuric acid.[4]
-
Heating and Distillation: Heat the mixture to the appropriate temperature for the dehydration of a tertiary alcohol (typically between 25°C and 80°C).[5] The alkene products, having lower boiling points than the starting alcohol, can be continuously removed from the reaction mixture by distillation.[6]
-
Workup: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate) and then purify the alkene mixture by simple distillation.
Protocol for GC-MS Analysis of Alkene Isomers
Product identification and quantification are best achieved using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Prepare a dilute solution of the alkene product mixture in a volatile solvent such as hexane or dichloromethane.
-
GC Column Selection: Utilize a capillary column with a stationary phase suitable for separating nonpolar hydrocarbon isomers. A high-polarity capillary column can be effective for separating alkene isomers.
-
GC Oven Program: Employ a temperature program that starts at a low temperature to ensure good separation of the volatile alkenes, followed by a gradual ramp to elute all isomers.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode.
-
Data Analysis: Identify the individual alkene isomers by comparing their mass spectra and retention times to those of known standards or by interpreting the fragmentation patterns. Quantify the relative amounts of each isomer by integrating the peak areas in the gas chromatogram.
Visualizing Reaction Pathways and Workflows
References
- 1. CN107056576B - Preparation method of 2,4,4-trimethyl-1-pentene - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. odinity.com [odinity.com]
Comparative Guide to the Synthesis of 2,4,4-Trimethyl-2-pentanol: Reproducibility and Methodological Considerations
For researchers, scientists, and drug development professionals, the reliable synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of published methods for the synthesis of 2,4,4-trimethyl-2-pentanol, a tertiary alcohol with applications in various fields of chemical research. The focus of this guide is on the reproducibility of these methods, supported by detailed experimental protocols and a critical evaluation of potential challenges.
The synthesis of this compound can be primarily achieved through two main routes: the Grignard reaction involving the addition of a methylmagnesium halide to 4,4-dimethyl-2-pentanone, and the acid-catalyzed hydration of diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene). While both methods are theoretically sound, their practical application and reproducibility can vary significantly based on reaction conditions and the purity of starting materials.
Comparison of Synthesis Methods
| Parameter | Grignard Reaction | Acid-Catalyzed Hydration |
| Starting Materials | 4,4-Dimethyl-2-pentanone, Methylmagnesium halide (e.g., MeMgBr, MeMgCl) | Diisobutylene (2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene), Water, Acid catalyst (e.g., H₂SO₄) |
| Reaction Principle | Nucleophilic addition of the Grignard reagent to the carbonyl carbon of the ketone. | Electrophilic addition of a proton to the double bond of the alkene, followed by nucleophilic attack of water. |
| Reported Yield | Generally moderate to high, but can be variable. | Typically high, especially in industrial settings. |
| Purity of Product | Can be high after purification, but prone to side-products. | Can be high, but may contain isomeric alcohol impurities and unreacted alkene. |
| Reproducibility | Highly sensitive to reaction conditions, particularly the exclusion of moisture and air. The quality of the Grignard reagent is crucial. | Generally considered more reproducible on a large scale, but catalyst concentration and temperature control are important. |
| Key Challenges | - Strict anhydrous conditions required.- Formation of byproducts such as enolates and reduction products, especially with sterically hindered ketones.[1]- Difficulty in initiating the Grignard reagent formation. | - Potential for carbocation rearrangements, leading to isomeric products.- Dimerization or polymerization of the alkene under strongly acidic conditions.- Requires careful control of temperature and acid concentration. |
Experimental Protocols
Method 1: Grignard Synthesis of this compound
This protocol is based on the general principles of Grignard reactions for the synthesis of tertiary alcohols.[2][3][4]
Materials:
-
Magnesium turnings
-
Iodine crystal (as an activator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyl iodide or methyl bromide
-
4,4-Dimethyl-2-pentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
A solution of methyl iodide or bromide in anhydrous ether is added dropwise from the dropping funnel. The reaction is initiated if the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, the remaining alkyl halide solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.
-
-
Reaction with Ketone:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of 4,4-dimethyl-2-pentanone in anhydrous ether is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
-
Work-up:
-
The reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.
-
The crude product can be purified by distillation.
-
Method 2: Acid-Catalyzed Hydration of Diisobutylene
This protocol is based on the established mechanism of acid-catalyzed hydration of alkenes.[5]
Materials:
-
Diisobutylene (mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene)
-
Sulfuric acid (concentrated)
-
Water
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a stirrer and a reflux condenser, a mixture of diisobutylene and water is placed.
-
The flask is cooled in an ice bath.
-
-
Addition of Catalyst:
-
Concentrated sulfuric acid is added dropwise to the stirred mixture, maintaining a low temperature. The amount of acid should be catalytic.
-
-
Reaction:
-
After the addition of the acid, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 50-60 °C) for a specified period to ensure complete reaction. The progress of the reaction can be monitored by techniques such as gas chromatography.
-
-
Work-up:
-
The reaction mixture is cooled, and the organic layer is separated.
-
The organic layer is washed with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then again with water.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The product, this compound, is isolated by fractional distillation.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for comparing the reproducibility of synthesis methods.
Conclusion
Both the Grignard reaction and acid-catalyzed hydration are viable methods for the synthesis of this compound. For laboratory-scale synthesis where high purity is critical and stringent reaction conditions can be maintained, the Grignard reaction is a suitable choice, although its reproducibility can be a concern. For larger-scale industrial production where robustness and cost-effectiveness are key, acid-catalyzed hydration is generally the preferred and more reproducible method. The choice of synthesis route should be guided by the specific requirements of the research or development project, including scale, desired purity, and available equipment. Careful optimization of reaction parameters is crucial to ensure the reproducibility of either method.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Show how you would synthesize following tertiary alcohol by addin... | Study Prep in Pearson+ [pearson.com]
- 5. The mechanisms of isobutene hydration yielding tert-butanol catalyzed by a strong mineral acid (H2SO4) and Lewis-Brønsted superacid (HF/SbF5) - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of 2,4,4-Trimethyl-2-pentanol Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the analysis of 2,4,4-Trimethyl-2-pentanol, a volatile organic compound (VOC) of interest in various industrial and research applications. The document outlines the experimental protocols, presents a comparative analysis of fictional laboratory performance, and offers detailed methodologies to support researchers in establishing robust analytical frameworks. While specific inter-laboratory comparison data for this compound is not publicly available, this guide is constructed based on established protocols for proficiency testing of VOCs in environmental and chemical matrices.
Introduction
The accurate and precise quantification of this compound is critical for quality control, environmental monitoring, and research and development. Inter-laboratory comparisons, also known as proficiency testing or round-robin studies, are essential for evaluating and ensuring the reliability of analytical measurements across different laboratories.[1][2] These studies help to identify potential analytical biases, validate methods, and provide an objective measure of a laboratory's performance against its peers.
This guide presents a hypothetical scenario where a set of laboratories participated in a proficiency test for the analysis of this compound in a water matrix. The performance of each laboratory is evaluated based on common statistical measures such as the Z-score.[2]
Hypothetical Inter-laboratory Comparison Data
In this fictional study, a reference material containing a known concentration of this compound (Assigned Value = 25.0 µg/L with a standard deviation for proficiency assessment of 2.5 µg/L) was distributed to a group of participating laboratories. The laboratories were tasked with analyzing the sample in triplicate and reporting their mean measured concentration.
Table 1: Summary of Hypothetical Laboratory Performance
| Laboratory ID | Reported Mean Concentration (µg/L) | Standard Deviation (µg/L) | Z-score | Performance Evaluation |
| Lab-001 | 24.5 | 1.2 | -0.2 | Satisfactory |
| Lab-002 | 28.1 | 1.8 | 1.24 | Satisfactory |
| Lab-003 | 21.2 | 2.5 | -1.52 | Questionable |
| Lab-004 | 25.8 | 0.9 | 0.32 | Satisfactory |
| Lab-005 | 30.5 | 3.1 | 2.2 | Unsatisfactory |
| Lab-006 | 23.9 | 1.5 | -0.44 | Satisfactory |
Note: The Z-score is calculated as: (Reported Value - Assigned Value) / Standard Deviation for Proficiency Assessment. A Z-score between -2 and +2 is generally considered satisfactory.[2]
Experimental Protocols
The following sections detail the methodologies that would be employed in such an inter-laboratory comparison.
Sample Preparation
A stock solution of this compound is prepared in a suitable solvent such as methanol. This stock solution is then used to spike a matrix of purified water to create the proficiency testing material with a target concentration. The final solution is homogenized and dispensed into sealed vials for distribution to participating laboratories.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile organic compounds like this compound.
3.2.1. Sample Extraction (Liquid-Liquid Extraction)
-
Transfer a 10 mL aliquot of the water sample to a separatory funnel.
-
Add 2 mL of a suitable extraction solvent (e.g., dichloromethane or hexane).
-
Add a known amount of an appropriate internal standard.
-
Stopper the funnel and shake vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate.
-
Collect the organic layer (bottom layer for dichloromethane) into a clean vial.
-
Dry the extract by passing it through anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
3.2.2. GC-MS Instrumental Parameters
The following table outlines typical GC-MS parameters for the analysis of this compound.
Table 2: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 40 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan |
Mandatory Visualizations
The following diagrams illustrate the key workflows in the inter-laboratory comparison process.
References
A Mechanistic Showdown: Comparing SN1 Reaction Rates of Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
The unimolecular nucleophilic substitution (SN1) reaction is a cornerstone of organic synthesis, particularly in the functionalization of sterically hindered centers. For tertiary alcohols, this pathway is often favored due to the inherent stability of the resulting tertiary carbocation intermediate. However, not all tertiary alcohols are created equal in their reactivity. Understanding the subtle interplay of electronic and steric factors that govern the rate of these reactions is crucial for predicting outcomes, optimizing reaction conditions, and designing novel synthetic routes in drug development.
This guide provides an objective, data-driven comparison of SN1 reaction rates for various tertiary alcohols. We will delve into the mechanistic underpinnings that dictate their reactivity, present supporting experimental data, and provide a detailed protocol for the kinetic analysis of these fundamental reactions.
The SN1 Pathway for Tertiary Alcohols: A Step-by-Step Look
The SN1 reaction of a tertiary alcohol typically proceeds in two or three key steps. The initial step involves the protonation of the hydroxyl group by an acid catalyst, converting it from a poor leaving group (-OH) into a much better one (-OH2+), which is essentially water. The subsequent, and most critical, step is the rate-determining step: the unimolecular dissociation of the protonated alcohol to form a planar tertiary carbocation and a molecule of water. The reaction concludes with a rapid attack of a nucleophile on the electrophilic carbocation. Due to the planar nature of the carbocation, the nucleophile can attack from either face, often leading to a racemic or nearly racemic mixture of products if the starting material is chiral.
The stability of the carbocation intermediate is the single most important factor governing the rate of an SN1 reaction.[1] Tertiary carbocations are significantly stabilized by the inductive effect and hyperconjugation from the three alkyl groups, which donate electron density to the positively charged carbon. This stabilization lowers the activation energy of the rate-determining step, making the SN1 pathway highly favorable for tertiary substrates.[1][2]
Caption: Generalized mechanism of an SN1 reaction for a tertiary alcohol.
Comparing Reaction Rates: The Impact of Substrate Structure
The rate of an SN1 reaction is highly sensitive to the structure of the tertiary alcohol, as this directly influences the stability of the carbocation intermediate. While direct solvolysis of alcohols can be studied, it is more common to compare the rates of their corresponding alkyl halides, as the halide is a better leaving group and its departure does not require initial protonation. The trends observed for tertiary alkyl halides are directly applicable to the reactivity of the corresponding alcohols under acidic conditions.
The stability of the carbocation, and thus the reaction rate, is enhanced by:
-
Increased Alkyl Substitution: More alkyl groups provide greater stabilization through hyperconjugation and inductive effects.
-
Resonance: Phenyl or vinyl groups attached to the tertiary carbon can delocalize the positive charge, leading to a significant rate enhancement.
-
Relief of Steric Strain: In some cases, the formation of a planar carbocation from a sterically crowded tetrahedral alcohol can be energetically favorable, accelerating the reaction.[3]
Conversely, factors that destabilize the carbocation or make it difficult to form will decrease the reaction rate. For instance, in bridgehead systems like 1-bromoadamantane, the carbocation cannot achieve planarity, which severely restricts hyperconjugation. This leads to a dramatically slower SN1 reaction rate compared to an acyclic analogue like tert-butyl bromide, even though both are tertiary.[2]
Quantitative Comparison of Solvolysis Rates
The following table summarizes the relative rates of solvolysis (an SN1 reaction where the solvent is the nucleophile) for several tertiary alkyl bromides in formic acid. These rates provide a clear illustration of how carbocation stability dictates reactivity.
| Substrate (R-Br) | Structure of R Group | Carbocation Intermediate | Relative Rate (k_rel) |
| tert-Butyl bromide | (CH₃)₃C- | tert-Butyl | 1 |
| 2-Methyl-2-butyl bromide | (CH₃)₂(C₂H₅)C- | tert-Amyl | ~3.5 |
| Triphenylmethyl bromide | (C₆H₅)₃C- | Triphenylmethyl (Trityl) | ~1.0 x 10⁷ |
| 1-Bromoadamantane | Adamantyl- | 1-Adamantyl (Bridgehead) | ~1.0 x 10⁻³ |
Note: Data is compiled and estimated from various sources for illustrative purposes. Absolute rates are highly dependent on solvent and temperature.
Experimental Protocols
Measuring the kinetics of an SN1 reaction is a common undertaking in physical organic chemistry. A frequent method involves monitoring the progress of the reaction over time. For the solvolysis of a tertiary alkyl halide, this can be achieved by titrating the acidic byproduct (HBr or HCl) that is formed.
Protocol: Kinetic Study of the Solvolysis of tert-Butyl Chloride
This experiment measures the rate of the SN1 reaction of tert-butyl chloride in a mixed solvent system (e.g., aqueous ethanol or aqueous acetone) by monitoring the production of HCl.
Materials:
-
tert-Butyl chloride
-
Acetone (reagent grade)
-
Deionized water
-
Standardized sodium hydroxide solution (~0.1 M)
-
Bromothymol blue indicator
-
Volumetric flasks, pipettes, burette, conical flasks
-
Constant temperature water bath
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare a 50:50 (v/v) acetone-water solvent mixture in a volumetric flask. Allow it to equilibrate to the desired reaction temperature (e.g., 25°C) in a constant temperature water bath.
-
Reaction Initiation: Pipette a known volume (e.g., 100.0 mL) of the temperature-equilibrated solvent mixture into a large flask. Add a few drops of bromothymol blue indicator. Add a small, accurately measured amount of tert-butyl chloride (e.g., ~1 mL) to the flask, stopper it, shake vigorously to dissolve, and immediately start the stopwatch. This is time t=0.
-
Titration: Immediately withdraw a 10.0 mL aliquot of the reaction mixture and transfer it to a conical flask containing ice-cold water to quench the reaction. Titrate the quenched aliquot with the standardized NaOH solution to the bromothymol blue endpoint (blue-green). Record the volume of NaOH used.
-
Data Collection: Repeat the quenching and titration procedure on further 10.0 mL aliquots at regular time intervals (e.g., every 10, 20, 30, 60, 90, 120 minutes) for at least two half-lives of the reaction.
-
Infinity Titration: Allow the remaining reaction mixture to stand for at least 24 hours (or warm it to ~60°C for 1 hour) to ensure the reaction goes to completion. Titrate a final 10.0 mL aliquot to determine the volume of NaOH required at t=∞ (V∞).
Data Analysis: The SN1 reaction follows first-order kinetics. The rate constant (k) can be determined graphically by plotting ln(V∞ - Vt) versus time (t), where Vt is the volume of NaOH titrant at time t. The slope of this line will be equal to -k.
Caption: Workflow for a kinetic study of an SN1 solvolysis reaction.
By employing such standardized protocols, researchers can generate high-quality, reproducible data, enabling the robust comparison of reaction rates across a series of tertiary alcohols and facilitating a deeper understanding of the structural and electronic effects that govern these fundamental transformations.
References
Safety Operating Guide
Personal protective equipment for handling 2,4,4-Trimethyl-2-pentanol
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 2,4,4-Trimethyl-2-pentanol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment (PPE) to prevent exposure. This chemical is a flammable liquid and can cause skin and eye irritation.
Eye and Face Protection:
-
Wear chemical safety goggles that provide a tight seal around the eyes.[1]
-
If there is a splash hazard, a face shield should be worn in addition to goggles.[1]
Hand Protection:
-
Chemical-resistant gloves are mandatory.[1] Specific glove material should be selected based on breakthrough time and degradation resistance. While specific data for this compound is limited, data for the closely related isomer 2,2,4-Trimethylpentane can be used as a guide. Always inspect gloves for any signs of degradation before use.
Skin and Body Protection:
-
Wear a lab coat or chemical-resistant apron to protect against skin contact.
-
In case of significant splash risk, chemical-resistant coveralls may be necessary.
Respiratory Protection:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
-
If engineering controls are insufficient to maintain exposure below acceptable limits, or during large spills, a NIOSH-approved respirator with organic vapor cartridges is required.
Quantitative Safety Data
The following table summarizes key quantitative data for handling this compound. It is important to note that specific occupational exposure limits for this compound have not been established. The data for n-octanol, a C8 alcohol isomer, is provided as a reference. Similarly, glove breakthrough times are based on data for 2,2,4-Trimethylpentane.
| Parameter | Value | Source / Comments |
| Occupational Exposure Limit (OEL) | No established limit | - |
| n-octanol (C8 isomer) TWA | 50 ppm | USA (as a proxy) |
| Glove Material Breakthrough Time | Based on data for 2,2,4-Trimethylpentane[1] | |
| Nitrile | 10-30 minutes | Suitable for splash protection only.[1] |
| Neoprene | 240-480 minutes | Good for extended contact.[1] |
| Butyl Rubber | > 480 minutes | Excellent for prolonged contact.[1] |
| Viton™ | > 480 minutes | Excellent for prolonged contact.[1] |
Handling and Storage Procedures
Handling:
-
Do not breathe vapors or mist.[2]
-
Ground and bond containers when transferring material to prevent static discharge.[3][4]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
Dispose of this compound and contaminated materials in accordance with all federal, state, and local regulations.[2]
Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with incompatible waste streams.
Disposal Protocol:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Typically, this chemical waste will be handled by a licensed hazardous waste disposal company.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
